Product packaging for Decapreno-|A-carotene(Cat. No.:CAS No. 5940-03-4)

Decapreno-|A-carotene

Cat. No.: B127249
CAS No.: 5940-03-4
M. Wt: 669.1 g/mol
InChI Key: ODEVCWAIAJCZRJ-MGJPSJOXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Decapreno-|A-carotene, also known as this compound, is a useful research compound. Its molecular formula is C50H68 and its molecular weight is 669.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Carotenoids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C50H68 B127249 Decapreno-|A-carotene CAS No. 5940-03-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(1E,3E,5E,7E,9E,11E,13E,15E,17E,19E,21E,23E,25E)-3,7,11,16,20,24-hexamethyl-26-(2,6,6-trimethylcyclohexen-1-yl)hexacosa-1,3,5,7,9,11,13,15,17,19,21,23,25-tridecaenyl]-1,3,3-trimethylcyclohexene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H68/c1-39(23-15-25-41(3)27-17-29-43(5)33-35-47-45(7)31-19-37-49(47,9)10)21-13-14-22-40(2)24-16-26-42(4)28-18-30-44(6)34-36-48-46(8)32-20-38-50(48,11)12/h13-18,21-30,33-36H,19-20,31-32,37-38H2,1-12H3/b14-13+,23-15+,24-16+,27-17+,28-18+,35-33+,36-34+,39-21+,40-22+,41-25+,42-26+,43-29+,44-30+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODEVCWAIAJCZRJ-MGJPSJOXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C=CC2=C(CCCC2(C)C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C(=C/C=C/C=C(/C=C/C=C(/C=C/C=C(/C=C/C2=C(CCCC2(C)C)C)\C)\C)\C)/C)/C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H68
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

669.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5940-03-4
Record name Decapreno-beta-carotene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005940034
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

An In-depth Technical Guide to the Decapreno-β-carotene Biosynthesis Pathway in Microorganisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the microbial biosynthesis of decapreno-β-carotene, a C50 carotenoid with potential applications in various industries. The guide details the enzymatic pathway, presents quantitative data from engineered microbial systems, and offers detailed experimental protocols for key research methodologies.

Introduction to Decapreno-β-carotene

Decapreno-β-carotene is a C50 carotenoid, an isoprenoid compound characterized by a 50-carbon backbone. Like its C40 counterpart, β-carotene, it possesses a polyene chain with β-rings at both ends, which are responsible for its antioxidant properties and potential health benefits. The extended carbon chain of C50 carotenoids may confer unique physicochemical properties, making them of interest for research and development in the pharmaceutical, nutraceutical, and cosmetic industries. While not as widespread in nature as C40 carotenoids, the biosynthetic pathways for C50 carotenoids have been elucidated in some microorganisms and can be heterologously expressed and optimized in microbial chassis such as Escherichia coli and Corynebacterium glutamicum.

The Biosynthesis Pathway of Decapreno-β-carotene

The biosynthesis of decapreno-β-carotene in microorganisms is a multi-step enzymatic process that starts from the universal isoprenoid precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). These precursors are synthesized through either the mevalonate (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. The core pathway to decapreno-β-carotene can be divided into two main stages: the synthesis of the C40 precursor, lycopene, and its subsequent elongation and cyclization to the C50 decapreno-β-carotene.

Stage 1: Biosynthesis of Lycopene (C40)

The formation of lycopene is a common pathway for all carotenoids. The key enzymes and steps are:

  • Geranylgeranyl Diphosphate (GGPP) Synthase (CrtE): This enzyme catalyzes the condensation of three molecules of IPP with one molecule of DMAPP to form the C20 compound, GGPP.

  • Phytoene Synthase (CrtB): Two molecules of GGPP are condensed by phytoene synthase to produce the first C40 carotenoid, phytoene.

  • Phytoene Desaturase (CrtI): A series of desaturation reactions catalyzed by phytoene desaturase introduce conjugated double bonds into the phytoene molecule, resulting in the formation of the red-colored lycopene.

Stage 2: Conversion of Lycopene to Decapreno-β-carotene (C50)

This stage involves the elongation of the C40 lycopene backbone and subsequent cyclization to form the β-rings.

  • Lycopene Elongase (CrtEb): This key enzyme extends the C40 lycopene molecule by adding two C5 isoprene units, derived from DMAPP, to both ends of the molecule. This results in the formation of a linear C50 carotenoid, C50-lycopene (also referred to as flavuxanthin in some contexts)[1][2]. The lycopene elongase from Corynebacterium glutamicum has been well-characterized and is crucial for the synthesis of C50 carotenoids[1][2].

  • Lycopene β-Cyclase (CrtY): A lycopene β-cyclase with activity towards the C50 backbone is required to form the characteristic β-rings of decapreno-β-carotene. Studies have shown that bacterial β-cyclases, such as CrtY, can efficiently convert C50-lycopene into β-cyclic C50 carotenoids[3]. This indicates that the substrate specificity of some bacterial lycopene cyclases is broad enough to accommodate the longer C50 substrate.

The following diagram illustrates the core biosynthetic pathway from lycopene to decapreno-β-carotene.

Decapreno_beta_carotene_Pathway cluster_precursor C40 Precursor cluster_c50_synthesis C50 Synthesis cluster_enzymes Key Enzymes Lycopene Lycopene (C40) C50_Lycopene C50-Lycopene (acyclic C50) Lycopene->C50_Lycopene Lycopene Elongase (CrtEb) + 2x DMAPP Decapreno_beta_carotene Decapreno-β-carotene (C50) C50_Lycopene->Decapreno_beta_carotene Lycopene β-Cyclase (CrtY) CrtEb CrtEb CrtY CrtY

Biosynthesis of decapreno-β-carotene from lycopene.

Quantitative Data on Decapreno-β-carotene Production

The microbial production of decapreno-β-carotene is an emerging field of metabolic engineering. While extensive quantitative data for this specific molecule is still being gathered, studies on the production of cyclic C50 carotenoids in engineered microorganisms provide valuable insights. The following table summarizes key quantitative findings from relevant research.

MicroorganismGenetic ModificationProductTiter/YieldReference
Escherichia coliExpression of lycopene elongase and a bacterial β-cyclase (CrtY)β-cyclic C50 carotenoids900 µg/g Dry Cell Weight (DCW)[3]
Corynebacterium glutamicum (ΔcrtEb)Overexpression of crtE, crtB, and crtILycopene (precursor)2.4 ± 0.3 mg/g DCW[2]
Corynebacterium glutamicum (ΔcrtEb)Wild-type genes for lycopene synthesisLycopene (precursor)0.03 ± 0.01 mg/g DCW[2]

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study of the decapreno-β-carotene biosynthesis pathway.

Cloning and Expression of Biosynthetic Genes in E. coli

This protocol describes the cloning of a lycopene elongase gene (crtEb) and a lycopene β-cyclase gene (crtY) into an E. coli expression vector for the production of decapreno-β-carotene in a lycopene-accumulating E. coli strain.

Materials:

  • Lycopene-accumulating E. coli strain (e.g., engineered with the crtE, crtB, crtI genes)

  • Genomic DNA from Corynebacterium glutamicum (for crtEb) and a suitable bacterium containing crtY

  • High-fidelity DNA polymerase

  • Restriction enzymes and T4 DNA ligase

  • pET-Duet1 or other suitable dual-expression vector

  • Competent E. coli DH5α (for cloning) and BL21(DE3) (for expression)

  • LB medium and agar plates with appropriate antibiotics

  • IPTG (Isopropyl β-D-1-thiogalactopyranoside)

Procedure:

  • Gene Amplification:

    • Amplify the crtEb gene from C. glutamicum genomic DNA using PCR with primers containing appropriate restriction sites (e.g., NcoI and HindIII).

    • Amplify the crtY gene from a suitable bacterial source using PCR with primers containing different restriction sites (e.g., NdeI and XhoI).

  • Vector and Insert Preparation:

    • Digest the expression vector (e.g., pET-Duet1) and the PCR products with the corresponding restriction enzymes.

    • Purify the digested vector and inserts using a gel extraction kit.

  • Ligation and Transformation:

    • Ligate the digested crtEb and crtY genes into the corresponding multiple cloning sites of the expression vector.

    • Transform the ligation product into competent E. coli DH5α cells.

    • Plate the transformed cells on LB agar with the appropriate antibiotic and screen for positive clones by colony PCR and restriction digestion.

  • Expression in Lycopene-Accumulating Strain:

    • Extract the recombinant plasmid from a positive DH5α clone and transform it into a lycopene-accumulating E. coli BL21(DE3) strain.

    • Inoculate a single colony into 5 mL of LB medium with the required antibiotics and grow overnight at 37°C.

    • Inoculate 1 mL of the overnight culture into 100 mL of fresh LB medium and grow at 37°C until the OD600 reaches 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to culture at a lower temperature (e.g., 20-25°C) for 24-48 hours.

    • Harvest the cells by centrifugation for carotenoid extraction.

The following diagram illustrates the experimental workflow for cloning and expression.

Cloning_Workflow cluster_cloning Cloning cluster_expression Expression gDNA Genomic DNA (C. glutamicum, etc.) PCR PCR Amplification (crtEb, crtY) gDNA->PCR Digestion Restriction Digestion PCR->Digestion Ligation Ligation into Expression Vector Digestion->Ligation Transform_DH5a Transformation (E. coli DH5α) Ligation->Transform_DH5a Screening Screening and Plasmid Purification Transform_DH5a->Screening Transform_BL21 Transformation Screening->Transform_BL21 Lycopene_strain Lycopene-accumulating E. coli BL21(DE3) Lycopene_strain->Transform_BL21 Culture Cell Culture Transform_BL21->Culture Induction IPTG Induction Culture->Induction Harvest Cell Harvesting Induction->Harvest

Workflow for cloning and expression of decapreno-β-carotene biosynthesis genes.
Extraction and Quantification of Decapreno-β-carotene by HPLC

This protocol outlines the extraction of carotenoids from microbial cells and their quantification using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Cell pellet from the expression culture

  • Acetone, methanol, dichloromethane (HPLC grade)

  • Butylated hydroxytoluene (BHT)

  • Anhydrous sodium sulfate

  • HPLC system with a photodiode array (PDA) detector

  • C30 reverse-phase column (e.g., YMC Carotenoid S-5, 4.6 x 250 mm)

  • Decapreno-β-carotene standard (if available) or β-carotene standard for estimation.

Procedure:

  • Extraction:

    • Resuspend the cell pellet in 1 mL of acetone containing 0.1% BHT.

    • Vortex vigorously for 5-10 minutes or use sonication to disrupt the cells.

    • Centrifuge at high speed (e.g., 10,000 x g) for 5 minutes.

    • Carefully transfer the supernatant to a new tube.

    • Repeat the extraction with fresh acetone until the cell pellet is colorless.

    • Pool the acetone extracts.

  • Phase Separation and Drying:

    • Add an equal volume of dichloromethane and half a volume of water to the pooled acetone extract.

    • Vortex and then centrifuge to separate the phases.

    • Collect the lower (dichloromethane) phase containing the carotenoids.

    • Dry the extract over anhydrous sodium sulfate.

    • Evaporate the solvent to dryness under a stream of nitrogen.

  • HPLC Analysis:

    • Reconstitute the dried extract in a known volume of dichloromethane/methanol (1:1, v/v).

    • Filter the sample through a 0.22 µm syringe filter.

    • Inject 20 µL of the sample into the HPLC system.

    • Use a C30 column and a mobile phase gradient, for example:

      • Mobile Phase A: Methanol/Water (95:5, v/v) with 0.1% ammonium acetate

      • Mobile Phase B: Methyl-tert-butyl ether (MTBE)

      • Gradient: A linear gradient from 10% to 90% B over 30 minutes, followed by a wash and re-equilibration.

    • Monitor the elution at 450-500 nm.

    • Identify the decapreno-β-carotene peak based on its retention time (expected to be longer than β-carotene) and its characteristic absorption spectrum (with three peaks, typical for carotenoids).

    • Quantify the amount of decapreno-β-carotene by comparing the peak area to a standard curve of a known concentration of decapreno-β-carotene or by using a β-carotene standard curve for an approximate quantification.

Conclusion

The biosynthesis of decapreno-β-carotene in microorganisms is a promising area of metabolic engineering. By leveraging the enzymatic machinery from organisms like Corynebacterium glutamicum and expressing them in well-established microbial hosts such as E. coli, it is possible to produce this novel C50 carotenoid. Further research is needed to optimize production titers, fully characterize the bioactivities of decapreno-β-carotene, and develop scalable production processes. This guide provides a solid foundation for researchers and drug development professionals to embark on or advance their work in this exciting field.

References

Decapreno-β-carotene: A Technical Guide to its Origins and Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of decapreno-β-carotene, a C50 carotenoid notable for its synthetic history and application in analytical chemistry. While its natural occurrence is reported, detailed quantitative data remains limited. This document will delve into its discovery through chemical synthesis, its known natural sources, and the experimental methodologies used for its analysis.

Discovery and Synthesis

The initial discovery of decapreno-β-carotene is rooted in chemical synthesis. A pivotal publication in 1961 by Joseph D. Surmatis and Alfred Ofner detailed a novel synthesis of both trans-β-carotene and the then-new C50 carotenoid, decapreno-β-carotene.[1][2] Their work, conducted at Hoffmann-La Roche, described a building scheme where vitamin A aldehyde was used as a key component to extend the polyene chain, resulting in the formation of decapreno-β-carotene.[1] This synthetic achievement marked the formal discovery and characterization of this specific C50 analogue of the more common β-carotene.

Natural Sources

While the primary context of decapreno-β-carotene in scientific literature is as a synthetic compound, there are reports of its presence in at least one natural source.

  • Bacterial C50 Carotenoids : While not specifying decapreno-β-carotene, various bacteria are known to produce C50 carotenoids. Genera such as Arthrobacter are recognized producers of other C50 carotenoids like decaprenoxanthin. This suggests that other microorganisms could potentially synthesize decapreno-β-carotene, though specific evidence is yet to be widely reported.

Table 1: Reported Natural Source of Decapreno-β-carotene

OrganismCommon NamePhylum/GroupReported Presence of Decapreno-β-caroteneQuantitative Data
Schizochytrium limacinumMarine MicroalgaLabyrinthulomycetesYesNot specified in available literature
Experimental Protocols

Due to its primary application as an internal standard in High-Performance Liquid Chromatography (HPLC), the most well-documented experimental protocols involving decapreno-β-carotene are for its use in the quantification of other carotenoids.

3.1. Quantification of Hydrocarbon Carotenoids using Decapreno-β-carotene as an Internal Standard

Decapreno-β-carotene is commercially available in high purity and is frequently used as an internal standard for the HPLC analysis of hydrocarbon carotenoids like α-carotene and β-carotene.[4] Its longer carbon chain gives it a distinct retention time, allowing for clear separation from the C40 carotenoids being quantified.

Principle: A known amount of the decapreno-β-carotene internal standard is added to a sample containing the carotenoids of interest. The mixture is then extracted and analyzed by HPLC. The ratio of the peak area of the analyte to the peak area of the internal standard is used to calculate the concentration of the analyte. This method corrects for variations in extraction efficiency and injection volume.

Representative HPLC System:

  • Column: C18 reversed-phase column

  • Mobile Phase: An isocratic system, for example, a mixture of methanol, tetrahydrofuran, and water.

  • Detection: UV/Vis detector at the wavelength of maximum absorbance for the carotenoids of interest (typically around 450 nm).

Visualizations

Diagram 1: Logical Flow from Synthesis to Application

logical_flow cluster_discovery Discovery cluster_source Source cluster_application Application synthesis Chemical Synthesis (Surmatis & Ofner, 1961) hplc_standard HPLC Internal Standard synthesis->hplc_standard natural_source Natural Source (e.g., Schizochytrium limacinum) natural_source->hplc_standard Potential quantification Quantification of C40 Carotenoids hplc_standard->quantification

Caption: Discovery and application of decapreno-β-carotene.

Diagram 2: General Experimental Workflow for Carotenoid Analysis using an Internal Standard

experimental_workflow start Start: Sample (e.g., plant extract, microbial culture) add_is Add Internal Standard (Decapreno-β-carotene) start->add_is extraction Solvent Extraction add_is->extraction concentration Evaporation & Reconstitution extraction->concentration hplc HPLC Analysis (C18 column) concentration->hplc detection UV/Vis Detection (~450 nm) hplc->detection quantification Data Analysis: Peak Area Ratio & Concentration Calculation detection->quantification end End: Quantified Carotenoid Levels quantification->end

Caption: Workflow for carotenoid analysis.

Conclusion

Decapreno-β-carotene holds a unique position in the study of carotenoids. Its well-documented chemical synthesis has made it a valuable tool in analytical chemistry, particularly as an internal standard for HPLC. While its presence in the marine microalga Schizochytrium limacinum points to a natural origin, further research is required to fully elucidate the breadth of its natural sources, its biosynthetic pathways, and to quantify its abundance in various organisms. For researchers and professionals in drug development, decapreno-β-carotene serves as a reminder of the interplay between synthetic chemistry and natural product discovery, and as a crucial component for accurate quantification in carotenoid research.

References

Spectroscopic Properties of Decapreno-β-carotene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decapreno-β-carotene is a synthetic, C50 carotenoid that serves as a valuable tool in analytical and biomedical research. Its extended polyene chain, in comparison to the more common β-carotene (C40), results in distinct spectroscopic properties that are of significant interest for its use as an internal standard in high-performance liquid chromatography (HPLC) and as a model compound in studies of carotenoid behavior.[1] This technical guide provides a comprehensive overview of the spectroscopic characteristics of decapreno-β-carotene, with a focus on its absorption and fluorescence properties. Due to the limited availability of specific spectroscopic data for decapreno-β-carotene in publicly accessible literature, this guide will leverage the well-documented properties of its close structural analog, β-carotene, as a primary reference point.

Spectroscopic Data

The UV-Visible absorption spectrum of carotenoids is characterized by a broad absorption band in the blue-green region of the electromagnetic spectrum, typically between 400 and 500 nm.[2] This absorption is responsible for their characteristic yellow-to-red color. The position and intensity of the absorption maxima (λmax) are sensitive to the solvent environment.[3][4][5]

Note: The following table summarizes the UV-Vis absorption properties of β-carotene, which are expected to be similar to, though slightly red-shifted for, decapreno-β-carotene due to its longer conjugated system.

PropertyValue (for β-carotene)Solvent(s)
Absorption Maxima (λmax) ~450 nm, with two weaker bands at ~427 nm and ~466 nmEthanol
453 nmAcetone
448 nmHexane
Molar Extinction Coefficient (ε) 139,500 M⁻¹cm⁻¹ at 451 nmHexane
128,300 L mol⁻¹cm⁻¹Petroleum Ether

Experimental Protocols

UV-Visible Absorption Spectroscopy

This protocol outlines the general procedure for obtaining the UV-Visible absorption spectrum of a carotenoid like decapreno-β-carotene.

1. Materials and Reagents:

  • Decapreno-β-carotene (or β-carotene as a standard)

  • Spectrophotometric grade solvents (e.g., hexane, ethanol, acetone)

  • Volumetric flasks

  • Micropipettes

  • Quartz cuvettes (1 cm path length)

  • UV-Visible spectrophotometer

2. Preparation of Standard Solutions:

  • Prepare a stock solution of the carotenoid in a suitable solvent (e.g., hexane) at a concentration of approximately 1 mg/mL. Due to the light sensitivity of carotenoids, it is recommended to work under subdued light and use amber glassware.

  • From the stock solution, prepare a series of dilutions in the desired solvent to obtain concentrations ranging from approximately 0.1 to 10 µg/mL.[6]

3. Spectrophotometric Measurement:

  • Set the spectrophotometer to scan a wavelength range of 350-600 nm.[6]

  • Use the pure solvent as a blank to zero the instrument.

  • Record the absorbance spectra of the standard solutions in a 1 cm quartz cuvette.

  • Identify the wavelength of maximum absorbance (λmax).

4. Data Analysis:

  • Plot absorbance at λmax versus concentration to generate a calibration curve.

  • The molar extinction coefficient (ε) can be calculated from the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

Fluorescence Spectroscopy

The fluorescence of β-carotene is generally reported to be very weak, with a quantum yield of less than 0.0001. Consequently, obtaining a fluorescence spectrum can be challenging and may require a sensitive spectrofluorometer.

1. Materials and Reagents:

  • Same as for UV-Visible Absorption Spectroscopy.

  • Spectrofluorometer.

2. Sample Preparation:

  • Prepare a dilute solution of the carotenoid in a suitable solvent (e.g., hexane) in a quartz cuvette. The concentration should be low enough to avoid inner filter effects.

3. Spectrofluorometric Measurement:

  • Set the excitation wavelength to the λmax determined from the absorption spectrum.

  • Scan the emission spectrum over a range of approximately 450-700 nm.

  • It has been noted that at room temperature, a weak green fluorescence may be observed for β-carotene.[7]

Visualizations

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of decapreno-β-carotene.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation start Obtain Decapreno-β-carotene dissolve Dissolve in appropriate solvent (e.g., Hexane) start->dissolve dilute Prepare serial dilutions dissolve->dilute uv_vis UV-Vis Spectroscopy (350-600 nm scan) dilute->uv_vis fluorescence Fluorescence Spectroscopy (Excite at λmax) dilute->fluorescence get_lambda_max Determine λmax uv_vis->get_lambda_max get_emission Record Emission Spectrum fluorescence->get_emission calc_epsilon Calculate Molar Extinction Coefficient (ε) get_lambda_max->calc_epsilon end Characterize Spectroscopic Properties calc_epsilon->end get_emission->end

Caption: Experimental workflow for the spectroscopic analysis of Decapreno-β-carotene.

Conclusion

While specific, detailed spectroscopic data for decapreno-β-carotene remains sparse in readily available scientific literature, the well-characterized properties of its structural analog, β-carotene, provide a strong foundation for its analytical application. The extended conjugation of decapreno-β-carotene is expected to result in a bathochromic (red) shift in its absorption maximum compared to β-carotene. The experimental protocols provided herein offer a robust framework for researchers to determine the precise spectroscopic properties of decapreno-β-carotene in their specific experimental contexts. The use of decapreno-β-carotene as an internal standard is justified by its unique spectral profile, which allows for its clear differentiation from naturally occurring carotenoids in complex biological matrices.

References

Decapreno-β-carotene: An In-depth Technical Guide on its In Vivo Biological Functions

Author: BenchChem Technical Support Team. Date: November 2025

A note on the available research: Scientific literature extensively details the in vivo biological functions of β-carotene, a C40 carotenoid. In contrast, specific research on the in vivo biological activities of decapreno-β-carotene, a C50 carotenoid, is sparse. Decapreno-β-carotene is primarily documented as a synthetic internal standard for the quantification of hydrocarbon carotenoids like β-carotene in high-performance liquid chromatography (HPLC) due to its structural similarity.[1] Given the chemical resemblance and the limited direct data on decapreno-β-carotene, this guide will focus on the well-established in vivo functions of β-carotene as a predictive framework for the potential biological roles of its C50 analogue.

Core Biological Functions and Mechanisms of Action

β-carotene and other carotenoids are known for a variety of biological activities, primarily centered around their antioxidant and immunomodulatory properties. These compounds are fat-soluble pigments found in many fruits and vegetables.[2] The in vivo functions of β-carotene extend to potential roles in cardiovascular health and cancer chemoprevention, although clinical trial results have been mixed.

Antioxidant Activity

The most recognized function of β-carotene is its ability to act as an antioxidant. It effectively quenches singlet oxygen and can scavenge peroxyl radicals, thus protecting cells from oxidative damage.[3][4] This antioxidant capacity is attributed to the long chain of conjugated double bonds in its structure. In vivo, this protective effect can help mitigate cellular damage implicated in chronic diseases.

Immunomodulation

β-carotene has been shown to enhance immune responses in various in vivo and in vitro studies.[5] Its immunomodulatory effects include:

  • Enhancing Lymphocyte Proliferation: Studies have demonstrated that β-carotene can enhance the proliferative responses of both T and B lymphocytes.[6][5]

  • Stimulating Effector T Cell Functions: It can also stimulate the activity of effector T cells.[6][5]

  • Increasing Macrophage and Natural Killer Cell Activity: β-carotene has been observed to enhance the tumor-killing capacity of macrophages and natural killer (NK) cells.[6][5]

  • Modulating Cytokine Production: It can influence the production of various interleukins, which are crucial for immune cell communication.[5]

Role in Cancer Chemoprevention

Epidemiological studies have often linked high dietary intake of carotenoid-rich foods with a lower risk of certain cancers.[2][7] The proposed mechanisms for this potential chemopreventive effect include its antioxidant activity, enhancement of immune surveillance, and regulation of cell signaling pathways.[7] However, intervention trials with high-dose β-carotene supplements have yielded inconsistent and sometimes contradictory results, with some studies showing an increased risk of lung cancer in smokers.[8]

Cardiovascular Health

Observational studies suggest a correlation between higher intake of carotenoids and a reduced risk of cardiovascular disease (CVD).[9][10][11] The potential protective mechanisms are thought to be related to its antioxidant and anti-inflammatory properties, which can help reduce LDL oxidation and improve endothelial function.[9] However, meta-analyses of randomized controlled trials on β-carotene supplementation have not consistently shown a benefit in preventing cardiovascular events and have even suggested potential harm in certain populations.[12]

Quantitative Data on In Vivo Effects

The following tables summarize quantitative data from various in vivo and ex vivo studies on the effects of β-carotene.

Table 1: Effects of β-Carotene on Immune Cell Function

ParameterModel Systemβ-Carotene Dose/ConcentrationObserved EffectReference
T and B Lymphocyte ProliferationAnimal modelsDietary supplementationEnhanced proliferative responses[6][5]
Macrophage Tumoricidal CapacityAnimal modelsDietary supplementationEnhanced[6][5]
Natural Killer Cell Tumoricidal CapacityAnimal modelsDietary supplementationEnhanced[6][5]
Interleukin ProductionAnimal modelsDietary supplementationIncreased[6][5]
Cellular uptake of β-caroteneCaco-2 cells (in vitro)2.5 µM β-carotene with 7.5 µM anthocyanins68-200% increase in β-carotene uptake[13]

Table 2: Effects of β-Carotene in a Model of Diabetes

ParameterModel Systemβ-Carotene DoseObserved EffectReference
Body WeightSTZ-induced diabetic rats10 and 20 mg/kg for 14 daysSignificant increase compared to disease control[14]
Glucose UptakeHepG2 liver cells (in vitro)Increasing concentrationsSignificantly increased glucose uptake[14]
Cytokine LevelsSTZ-induced diabetic rats10 and 20 mg/kg for 14 daysReduction in elevated cytokine levels[14]
Antioxidant Enzyme ContentSTZ-induced diabetic rats10 and 20 mg/kg for 14 daysNormalized content of antioxidant enzymes[14]

Signaling Pathways and Molecular Interactions

β-carotene and its metabolites can influence several signaling pathways. One of the key mechanisms involves its conversion to retinoids, which are known to regulate gene expression through nuclear receptors.

Retinoid X Receptor (RXR) and Retinoic Acid Receptor (RAR) Signaling

β-carotene can be enzymatically cleaved to produce retinal, which is then converted to retinoic acid. Retinoic acid is a ligand for the retinoic acid receptor (RAR), which forms a heterodimer with the retinoid X receptor (RXR). This complex binds to retinoic acid response elements (RAREs) on DNA to regulate the transcription of target genes involved in cell proliferation, differentiation, and apoptosis. Additionally, metabolites of β-carotene, such as β-apo-13-carotenone, have been shown to act as antagonists for both RXR and RAR.[15]

Retinoid_Signaling Beta_carotene β-Carotene Retinal Retinal Beta_carotene->Retinal Enzymatic Cleavage Retinoic_Acid Retinoic Acid Retinal->Retinoic_Acid RXR_RAR RXR-RAR Heterodimer Retinoic_Acid->RXR_RAR Binds to RAR RARE RARE (DNA) RXR_RAR->RARE Binds to Gene_Transcription Gene Transcription RARE->Gene_Transcription Regulates Beta_apo_13_carotenone β-apo-13-carotenone Beta_apo_13_carotenone->RXR_RAR Antagonizes Antioxidant_Defense ROS Reactive Oxygen Species (ROS) Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Beta_carotene β-Carotene Beta_carotene->ROS Neutralizes Cellular_Damage Cellular Damage (DNA, Lipids, Proteins) Oxidative_Stress->Cellular_Damage Experimental_Workflow_Antidiabetic cluster_invivo In Vivo Study cluster_invitro In Vitro Assay Induction Induce Diabetes (STZ injection) Grouping Group Animals Induction->Grouping Treatment Treat with β-carotene (14 days) Grouping->Treatment Analysis_invivo Biochemical Analysis (Liver homogenate) Treatment->Analysis_invivo Culture Culture HepG2 Cells Treatment_invitro Treat with β-carotene Culture->Treatment_invitro Measurement Measure Glucose Uptake Treatment_invitro->Measurement

References

An In-Depth Technical Guide to the Antioxidant Mechanisms of Decapreno-β-carotene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Decapreno-β-carotene, a C50 carotenoid, is a structural analogue of the more common β-carotene (a C40 carotenoid). Its extended polyene chain suggests potentially enhanced antioxidant properties. This technical guide delves into the core antioxidant mechanisms of Decapreno-β-carotene, presenting available quantitative data, detailing relevant experimental protocols, and visualizing associated cellular pathways. While research specifically focused on Decapreno-β-carotene is less abundant compared to its C40 counterpart, this document synthesizes the existing evidence and provides a comparative context based on the well-established antioxidant functions of carotenoids.

Introduction

Carotenoids are a diverse group of lipophilic pigments known for their significant antioxidant activities. Their ability to quench singlet oxygen and scavenge free radicals contributes to the protection of cells from oxidative damage, a key factor in the pathogenesis of numerous chronic diseases. Decapreno-β-carotene, with its longer conjugated system of double bonds, is of particular interest for its potential to exhibit superior antioxidant capacity compared to β-carotene. This guide explores the direct radical scavenging and quenching mechanisms of Decapreno-β-carotene, its potential influence on cellular antioxidant defense systems, including the Nrf2 signaling pathway, and its role in inhibiting lipid peroxidation.

Direct Antioxidant Mechanisms

The primary antioxidant defense of carotenoids lies in their ability to directly neutralize reactive oxygen species (ROS). This is largely attributed to their conjugated polyene chain.

Singlet Oxygen Quenching

Singlet oxygen (¹O₂) is a highly reactive, non-radical ROS that can cause significant cellular damage. Carotenoids are exceptionally efficient quenchers of ¹O₂. The extended conjugated double bond system of Decapreno-β-carotene enhances this quenching ability.

Quantitative Data:

CarotenoidSinglet Oxygen Quenching Rate Constant (k_q)Reference
C40 Carotenoids (e.g., β-carotene)~1 x 10¹⁰ M⁻¹s⁻¹[1]
Decapreno-β-carotene (C50)Approximately double that of C40 carotenoids[1]

Experimental Protocol: Singlet Oxygen Quenching Assay

A common method to determine the singlet oxygen quenching rate constant involves time-resolved near-infrared phosphorescence detection.

  • Sample Preparation: Decapreno-β-carotene is dissolved in an appropriate organic solvent (e.g., benzene, toluene, or a lipid-mimicking environment like liposomes).

  • Singlet Oxygen Generation: A photosensitizer (e.g., Rose Bengal, Methylene Blue) is added to the solution. The solution is then irradiated with a laser pulse at a wavelength absorbed by the sensitizer, leading to the generation of ¹O₂.

  • Detection: The decay of the ¹O₂ phosphorescence at ~1270 nm is monitored over time using a sensitive near-infrared detector.

  • Data Analysis: The observed decay rate of the phosphorescence is plotted against the concentration of the quencher (Decapreno-β-carotene). The slope of this plot yields the bimolecular quenching rate constant (k_q).

Logical Relationship: Chain Length and Quenching Efficiency

The increased singlet oxygen quenching efficiency of Decapreno-β-carotene is directly related to its longer conjugated polyene chain. A longer chain lowers the triplet energy state of the carotenoid, facilitating more efficient energy transfer from singlet oxygen.

G Relationship between Carotenoid Structure and ¹O₂ Quenching A Increased Number of Conjugated Double Bonds (e.g., Decapreno-β-carotene vs. β-carotene) B Lower Triplet Energy State A->B C More Efficient Energy Transfer from Singlet Oxygen B->C D Enhanced Singlet Oxygen Quenching Rate C->D G Keap1-Nrf2 Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (e.g., ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Carotenoid Decapreno-β-carotene (potential inducer) Carotenoid->Keap1_Nrf2 potential inducer Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Ub_Proteasome Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ub_Proteasome leads to Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocates ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1, GCL) ARE->Genes activates transcription of Enzymes Antioxidant Enzymes (e.g., SOD, CAT, GPx) Genes->Enzymes translates to G Workflow for Nrf2 Activation Study A Cell Culture (e.g., HepG2, HaCaT) B Treatment with Decapreno-β-carotene A->B C Western Blot Analysis (Nrf2 nuclear translocation) B->C D RT-qPCR Analysis (mRNA levels of Nrf2 target genes) B->D E Enzyme Activity Assays (SOD, CAT, GPx) B->E F Data Analysis and Interpretation C->F D->F E->F

References

Decapreno-β-carotene: A Potential Precursor to Vitamin A

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Decapreno-β-carotene, a C50 carotenoid, is structurally an analogue of β-carotene with an extended polyene chain.[1][2] Like β-carotene, it is recognized for its antioxidant properties.[3] Several sources suggest that decapreno-β-carotene can serve as a precursor to vitamin A in animals.[3] Vitamin A is an essential nutrient crucial for vision, immune function, and cellular differentiation. Its deficiency remains a significant global health issue. The potential for a longer-chain carotenoid to be converted into vitamin A presents an interesting area of research, particularly for understanding carotenoid metabolism and exploring novel strategies for vitamin A supplementation.

This technical guide provides a comprehensive overview of the current understanding of decapreno-β-carotene as a potential vitamin A precursor. It is intended for researchers, scientists, and drug development professionals interested in carotenoid metabolism and vitamin A biology. This document summarizes the hypothesized metabolic pathway, outlines the key enzymes involved, presents the current state of knowledge regarding its conversion efficiency, and provides detailed experimental protocols for future research in this area.

The Hypothesized Metabolic Pathway of Decapreno-β-carotene to Vitamin A

While direct enzymatic studies on decapreno-β-carotene are limited, its conversion to vitamin A is hypothesized to proceed via the established pathways for β-carotene metabolism. The primary enzymes responsible for cleaving provitamin A carotenoids are β-carotene 15,15'-oxygenase (BCO1) and β-carotene 9',10'-oxygenase (BCO2).[4][5]

1. Central Cleavage by BCO1: BCO1 catalyzes the symmetrical cleavage of β-carotene at the central 15,15' double bond, yielding two molecules of retinal (vitamin A aldehyde).[4][5] It is plausible that BCO1 could also act on the central double bond of the decapreno-β-carotene molecule. However, the extended C50 structure of decapreno-β-carotene might influence the enzyme's binding affinity and catalytic efficiency.

2. Asymmetric Cleavage by BCO2: BCO2 performs an asymmetric cleavage of β-carotene at the 9',10' double bond, producing one molecule of β-ionone and one molecule of β-apo-10'-carotenal.[4][5] This enzyme could potentially cleave decapreno-β-carotene at various points along its extended polyene chain, leading to a variety of apocarotenoids of different lengths.

The resulting retinal from BCO1 cleavage can be either reversibly reduced to retinol (vitamin A alcohol) by retinol dehydrogenases or irreversibly oxidized to retinoic acid by retinaldehyde dehydrogenases. Retinoic acid is the primary mediator of the biological effects of vitamin A on gene expression.

Proposed Metabolic Pathway Diagram

G cluster_intake Dietary Intake cluster_metabolism Intestinal Metabolism cluster_conversion Further Conversion cluster_function Biological Function Decapreno-β-carotene Decapreno-β-carotene BCO1 BCO1 (β-carotene 15,15'-oxygenase) Decapreno-β-carotene->BCO1 Central Cleavage (Hypothesized) BCO2 BCO2 (β-carotene 9',10'-oxygenase) Decapreno-β-carotene->BCO2 Asymmetric Cleavage (Hypothesized) Retinal Retinal (Vitamin A Aldehyde) BCO1->Retinal Apocarotenoids Apocarotenoids BCO2->Apocarotenoids RDH Retinol Dehydrogenases Retinal->RDH Reversible RALDH Retinaldehyde Dehydrogenases Retinal->RALDH Irreversible Retinol Retinol (Vitamin A Alcohol) Retinoic Acid Retinoic Acid Gene Regulation Gene Regulation Retinoic Acid->Gene Regulation RDH->Retinol RALDH->Retinoic Acid G A In Vitro Enzyme Assays D Quantification of Carotenoids and Retinoids (HPLC/LC-MS) A->D B Cell Culture Studies B->D F Analysis of Gene Expression (RT-qPCR) B->F C Animal Feeding Studies C->D G Assessment of Vitamin A Status C->G E Determination of Conversion Efficiency D->E

References

An In-depth Technical Guide to the Early Research and Synthesis of Decapreno-β-carotene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early research and synthesis of decapreno-β-carotene, a C50 carotenoid. The document covers both chemical and biosynthetic production methods, presenting quantitative data in structured tables and detailing experimental protocols. Visual diagrams generated using the DOT language illustrate key pathways and workflows to facilitate understanding.

Chemical Synthesis of Decapreno-β-carotene

Early chemical synthesis of decapreno-β-carotene was pioneered by Surmatis and Ofner in 1961. Their approach was an extension of their novel synthesis of β-carotene, utilizing a Wittig-type reaction. The general strategy involved the condensation of a C20 phosphonium salt with a C10 dialdehyde to form the C50 backbone.

The synthesis of decapreno-β-carotene is analogous to the industrial synthesis of β-carotene, which often employs either the Wittig reaction or the Grignard reaction. The Wittig reaction, developed by BASF, is a notable method for forming carbon-carbon double bonds and is particularly useful for synthesizing polyenes.[1][2][3][4] This reaction involves the use of a phosphorus ylide to convert a ketone or aldehyde to an alkene.

A key publication by J. D. Surmatis and A. Ofner in 1961 described a novel synthesis of both trans-β-carotene and decapreno-β-carotene.[5][6] When vitamin A aldehyde was used in place of β-ionylideneacetaldehyde in their C15 + C20 + C15 building scheme, the C50 carotenoid, decapreno-β-carotene, was produced.[5]

Synthesis of Decapreno-β-carotene via Wittig Reaction (based on Surmatis & Ofner, 1961)

The synthesis of decapreno-β-carotene was achieved by substituting vitamin A aldehyde for β-ionylideneacetaldehyde in a Wittig condensation reaction.[5]

  • Reactants : The core reaction involves the condensation of a Wittig salt derived from a C20 phosphonium salt with vitamin A aldehyde (retinal).

  • Reaction Conditions : The specific reaction conditions, such as solvents, temperature, and reaction times, are crucial for achieving good yields. While the 1961 paper provides the foundational methodology, further optimization may be required.

  • Purification : The crude product is typically purified using recrystallization from a solvent mixture, such as benzene.[5]

  • Characterization : The final product is characterized by its melting point and comparison with known standards. The mixed melting point with an authentic sample should show no depression.[5]

ProductStarting MaterialYield (%)Melting Point (°C)Reference
trans-β-Caroteneβ-ionylideneacetaldehyde50.8182-183[5]
Decapreno-β-caroteneVitamin A aldehydeNot explicitly stated, but methodology described-[5]

Note: The 1961 paper by Surmatis and Ofner primarily focused on the synthesis of trans-β-carotene and provided a qualitative description for the synthesis of decapreno-β-carotene without specifying the exact yield in the provided snippets.

G cluster_synthesis Chemical Synthesis of Decapreno-β-carotene Vitamin_A_Aldehyde Vitamin A Aldehyde (Retinal, C20) Wittig_Reaction Wittig Reaction Vitamin_A_Aldehyde->Wittig_Reaction C20_Phosphonium_Salt C20 Phosphonium Salt C20_Phosphonium_Salt->Wittig_Reaction Crude_Product Crude Decapreno-β-carotene Wittig_Reaction->Crude_Product Purification Recrystallization (e.g., from Benzene) Crude_Product->Purification Final_Product Pure Decapreno-β-carotene (C50) Purification->Final_Product

Caption: Chemical synthesis of decapreno-β-carotene via the Wittig reaction.

Biosynthesis of Decapreno-β-carotene

Decapreno-β-carotene is a C50 carotenoid, and its biosynthesis in microorganisms originates from the C40 carotenoid precursor, lycopene.[7][8] The extension of the carbon chain is a key enzymatic step.

The biosynthesis of C50 carotenoids like decapreno-β-carotene involves the addition of two C5 isoprene units to the C40 backbone of lycopene. This elongation is catalyzed by the enzyme lycopene elongase. The five-carbon donor is typically dimethylallyl pyrophosphate (DMAPP).

The general pathway for carotenoid biosynthesis begins with the formation of geranylgeranyl diphosphate (GGPP).[7] Two molecules of GGPP condense to form phytoene, the first C40 carotenoid. A series of desaturation reactions then convert phytoene to lycopene. Lycopene can then be cyclized to form β-carotene or elongated to form C50 carotenoids.

  • Lycopene Elongase (CrtEb) : This enzyme catalyzes the addition of two C5 units from DMAPP to lycopene, forming the C50 backbone of decapreno-β-carotene.

  • Phytoene Synthase (CrtB/PSY) : Catalyzes the condensation of two GGPP molecules to form phytoene.[8]

  • Phytoene Desaturase (CrtI/PDS) : Introduces double bonds into the phytoene molecule to form lycopene.[8]

  • Lycopene Cyclase (CrtY/LCY) : Catalyzes the cyclization of lycopene to β-carotene.[8]

Enzymatic Synthesis and Analysis

  • Host Organism : Genetically engineered microorganisms, such as Escherichia coli or Saccharomyces cerevisiae, are often used for the heterologous expression of carotenoid biosynthesis genes.

  • Gene Expression : The genes encoding the necessary enzymes (e.g., phytoene synthase, phytoene desaturase, and lycopene elongase) are cloned into expression vectors and introduced into the host organism.

  • Cultivation : The engineered microbes are cultured under optimized conditions (temperature, pH, media composition) to promote carotenoid production.

  • Extraction : Carotenoids are extracted from the microbial biomass using organic solvents (e.g., acetone, methanol, or a mixture thereof).

  • Analysis : The extracted carotenoids are identified and quantified using techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a photodiode array (PDA) detector or mass spectrometry (MS).[9]

G cluster_biosynthesis Biosynthesis of Decapreno-β-carotene GGPP Geranylgeranyl Diphosphate (GGPP, C20) Phytoene_Synthase Phytoene Synthase (CrtB/PSY) GGPP->Phytoene_Synthase Phytoene Phytoene (C40) Phytoene_Synthase->Phytoene Phytoene_Desaturase Phytoene Desaturase (CrtI/PDS) Phytoene->Phytoene_Desaturase Lycopene Lycopene (C40) Phytoene_Desaturase->Lycopene Lycopene_Elongase Lycopene Elongase (CrtEb) Lycopene->Lycopene_Elongase Lycopene_Cyclase Lycopene Cyclase (CrtY/LCY) Lycopene->Lycopene_Cyclase Decapreno Decapreno-β-carotene (C50) Lycopene_Elongase->Decapreno DMAPP 2x DMAPP (C5) DMAPP->Lycopene_Elongase Beta_Carotene β-Carotene (C40) Lycopene_Cyclase->Beta_Carotene

Caption: Biosynthetic pathway of decapreno-β-carotene from GGPP.

Signaling Pathways and Biological Activity

While extensive research exists on the biological activities of β-carotene and its metabolites (apocarotenoids), there is limited information specifically on the signaling pathways directly involving decapreno-β-carotene. β-carotene itself is a precursor to retinal and retinoic acid, which are crucial signaling molecules that regulate gene expression through nuclear receptors like retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[10][11]

Metabolites of β-carotene, known as apocarotenoids, have been shown to modulate various signaling pathways.[4] For instance, β-apo-13-carotenone can act as an antagonist for RXRα.[10] It is plausible that decapreno-β-carotene and its potential metabolites could also interact with cellular signaling cascades, but this remains an area for further investigation.

  • Metabolism Studies : Investigating the metabolic fate of decapreno-β-carotene in biological systems to identify potential bioactive metabolites.

  • Receptor Binding Assays : Screening for the binding affinity of decapreno-β-carotene and its derivatives to nuclear receptors and other cellular targets.

  • Transcriptomic and Proteomic Analyses : Assessing the impact of decapreno-β-carotene on global gene and protein expression to uncover potential signaling pathways.

G cluster_signaling Known and Potential Signaling Roles of Carotenoids Beta_Carotene β-Carotene (C40) Metabolism Metabolic Cleavage Beta_Carotene->Metabolism Retinoids Retinal, Retinoic Acid Metabolism->Retinoids Apocarotenoids Apocarotenoids Metabolism->Apocarotenoids Nuclear_Receptors Nuclear Receptors (RAR, RXR) Retinoids->Nuclear_Receptors Apocarotenoids->Nuclear_Receptors Gene_Expression Modulation of Gene Expression Nuclear_Receptors->Gene_Expression Decapreno Decapreno-β-carotene (C50) Potential_Metabolism Potential Metabolism Decapreno->Potential_Metabolism Potential_Metabolites Potential Bioactive Metabolites Potential_Metabolism->Potential_Metabolites Potential_Signaling Interaction with Signaling Pathways? Potential_Metabolites->Potential_Signaling

Caption: Known signaling of β-carotene and potential areas of research for decapreno-β-carotene.

References

An In-depth Technical Guide to Decapreno-β-carotene (CAS: 5940-03-4)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Decapreno-β-carotene (C₅₀H₆₈) is a C₅₀ carotenoid, an analogue of the more common β-carotene (C₄₀H₅₆). Structurally, it is characterized by an extended polyene chain, which imparts distinct physicochemical and biological properties. While not as extensively studied as its C₄₀ counterpart, Decapreno-β-carotene is recognized for its potent antioxidant capabilities and serves a critical role in analytical chemistry as a high-purity internal standard for the quantification of other carotenoids via High-Performance Liquid Chromatography (HPLC).[1][2][3] This guide provides a comprehensive overview of its chemical properties, synthesis, analytical methodologies, and known biological activities, compiling available data to support further research and development.

Physicochemical Properties

Decapreno-β-carotene is a lipophilic, red-orange pigment.[4] Its extended system of conjugated double bonds is responsible for its characteristic color and its strong absorption in the visible region of the electromagnetic spectrum.[5] Key quantitative properties are summarized below.

PropertyValueSource
CAS Number 5940-03-4[6][7][8]
Molecular Formula C₅₀H₆₈[6][7]
Molecular Weight 669.07 g/mol [7][8][9]
Exact Mass 668.5321 g/mol [3][6]
Melting Point 193-195 °C[3]
Boiling Point (est.) 771.6 °C at 760 mmHg[3]
XLogP3 17.4[3][6]
Solubility Slightly soluble in Chloroform.[3]
Appearance Solid[9]
Storage Temperature -86°C, under inert atmosphere.[3]

Chemical Synthesis

A notable synthesis of Decapreno-β-carotene was developed by Surmatis and Ofner in 1961. The methodology follows a C₂₀ + C₁₀ + C₂₀ building scheme, a variation of the Wittig reaction, which is a cornerstone in the synthesis of polyene systems like carotenoids.[10]

Synthesis Workflow Diagram

The diagram below illustrates the general synthetic strategy, starting from Vitamin A aldehyde (retinal) as the C₂₀ component.

G cluster_start Starting Materials (C20) cluster_wittig Wittig Reagent Synthesis (C10) cluster_coupling Coupling Reaction cluster_product Final Product (C50) Retinal Vitamin A Aldehyde (Retinal, C20) Reaction Wittig Condensation Retinal->Reaction C10_diol C10 Acetylenic Diene Diol C10_dibromide C10 Dibromide C10_diol->C10_dibromide HBr Wittig_Salt C10 Wittig Salt (Phosphonium Bromide) C10_dibromide->Wittig_Salt Triphenylphosphine Wittig_Salt->Reaction Decapreno Decapreno-β-carotene (C50) Reaction->Decapreno Yields final product

Caption: General workflow for the synthesis of Decapreno-β-carotene.
Experimental Protocol: Synthesis via Wittig Condensation

The following protocol is adapted from the synthesis described by Surmatis and Ofner (1961).[10] This procedure requires an inert atmosphere (e.g., nitrogen or argon) and anhydrous solvents.

  • Preparation of the C₁₀ Wittig Salt:

    • A C₁₀ acetylenic diene diol is converted to its corresponding dibromide using an appropriate brominating agent (e.g., HBr).

    • The resulting C₁₀ dibromide is reacted with two equivalents of triphenylphosphine in a suitable solvent (e.g., benzene) at approximately 50°C.

    • The crude Wittig salt (a C₁₀ bis(triphenylphosphonium bromide)) crystallizes from the reaction mixture and can be isolated by filtration. The reported yield is approximately 90%.[10]

  • Wittig Condensation Reaction:

    • The C₁₀ Wittig salt is suspended in an anhydrous solvent like diethyl ether.

    • A strong base (e.g., sodium ethoxide or phenyllithium) is added to generate the ylide in situ.

    • A solution of Vitamin A aldehyde (retinal, the C₂₀ component) in the same solvent is added dropwise to the ylide suspension with vigorous stirring. Two equivalents of retinal are used per equivalent of the C₁₀ Wittig salt.

    • The reaction proceeds, coupling the two C₂₀ units via the C₁₀ bridge to form the C₅₀ backbone of Decapreno-β-carotene.

  • Purification:

    • The crude product is isolated from the reaction mixture.

    • Purification is typically achieved through recrystallization from a solvent mixture, such as benzene or petroleum ether.

    • The purity can be confirmed by melting point determination and spectroscopic analysis (UV-Vis, NMR). The final product is reported to have absorption maxima at 481 and 512 nm in petroleum ether.[10]

Analytical Methodology

Decapreno-β-carotene is commercially synthesized in high purity and is widely used as an internal standard for the quantification of other hydrocarbon carotenoids (e.g., α- and β-carotene) in various matrices, including food and biological samples.[1][2]

HPLC Workflow for Carotenoid Quantification

The following diagram outlines a typical workflow for extracting and quantifying carotenoids from a sample matrix using Decapreno-β-carotene as an internal standard.

G Sample 1. Sample Homogenization (e.g., plant tissue, supplement) Spike 2. Spike with Internal Standard (Known amount of Decapreno-β-carotene) Sample->Spike Extract 3. Solvent Extraction (e.g., Acetone/Hexane/Ethanol) (Protection from light is critical) Spike->Extract Saponify 4. Saponification (Optional) (Removes interfering lipids with methanolic KOH) Extract->Saponify Partition 5. Liquid-Liquid Partition (Isolate carotenoids into a non-polar solvent like hexane) Saponify->Partition Dry 6. Evaporation & Reconstitution (Dry under N2, reconstitute in mobile phase) Partition->Dry Inject 7. HPLC Analysis (C18 or C30 column, photodiode array detector) Dry->Inject Quantify 8. Quantification (Compare peak area of analyte to internal standard) Inject->Quantify

Caption: Workflow for HPLC analysis using an internal standard.
Experimental Protocol: HPLC Analysis

This generalized protocol is based on established methods for carotenoid analysis.[1][11][12][13]

  • Sample Preparation and Extraction:

    • Accurately weigh a homogenized sample (e.g., 0.5 g of freeze-dried plant material).[14]

    • Add a precise volume of Decapreno-β-carotene internal standard solution of known concentration.

    • Add an antioxidant like butylated hydroxytoluene (BHT) to prevent degradation.[11]

    • Extract the carotenoids using a suitable solvent system (e.g., acetone, ethanol, or a hexane/acetone mixture) with mechanical agitation. All steps should be performed under dim or golden light to prevent photo-oxidation.[5][11]

    • Centrifuge the mixture to pellet solid debris and collect the supernatant. Repeat the extraction until the sample residue is colorless.

  • Saponification and Partition (if necessary):

    • For samples with high chlorophyll or lipid content, a saponification step may be required. Add an equal volume of 10% (w/v) methanolic potassium hydroxide and incubate in the dark.

    • After saponification, add water and partition the carotenoids into a non-polar solvent such as hexane or diethyl ether.[11] Collect the organic phase.

  • Final Preparation and Analysis:

    • Wash the organic phase with water to remove residual alkali.

    • Dry the extract over anhydrous sodium sulfate and evaporate the solvent to dryness under a stream of nitrogen.

    • Reconstitute the residue in a precise volume of the HPLC mobile phase.

    • Inject the sample into the HPLC system.

  • Chromatographic Conditions:

    • Column: Reversed-phase C18 or C30 column (C30 columns offer better separation for carotenoid isomers).[12][13]

    • Mobile Phase: A gradient of solvents such as methanol, acetonitrile, and methyl tert-butyl ether (MTBE) is common.[13]

    • Detector: A photodiode array (PDA) or UV-Vis detector set to monitor at approximately 450-500 nm.[5][11]

    • Quantification: Identify peaks based on retention times and spectral data compared to standards. Calculate the concentration of the target carotenoid using the ratio of its peak area to the peak area of the Decapreno-β-carotene internal standard.

Biological Activity and Mechanism of Action

Direct research on the biological effects of Decapreno-β-carotene is limited. However, its structural similarity to β-carotene allows for inferred mechanisms based on the broader class of carotenoids. The primary activities are related to antioxidant effects and modulation of cellular processes.[9][15][16]

Biological ActivityPutative Mechanism
Antioxidant Activity The extended conjugated polyene chain efficiently quenches singlet oxygen and scavenges peroxyl radicals, thus protecting cells from oxidative damage.[9][16]
Anti-proliferative Effects Carotenoids like β-carotene can induce cell cycle arrest, often at the G0/G1 phase, by increasing the expression of cyclin-dependent kinase inhibitors like p21.[17]
Apoptosis Induction Can promote programmed cell death in cancer cells by modulating signaling pathways such as the JNK pathway, leading to an increase in pro-apoptotic proteins (e.g., Bax) and a decrease in anti-apoptotic proteins (e.g., Bcl-2).[17]
Immune Modulation May enhance immune response by stimulating lymphocyte proliferation and increasing the activity of natural killer (NK) cells and macrophages.[16][18]
Generalized Signaling Pathway for Carotenoid-Induced Apoptosis

The following diagram illustrates a simplified, generalized pathway by which carotenoids may induce apoptosis in cancer cells. This is based on mechanisms described for β-carotene and other well-studied carotenoids.[17]

G Carotenoid Carotenoid (e.g., Decapreno-β-carotene) ROS Modulation of Cellular ROS Carotenoid->ROS JNK Activation of JNK Pathway ROS->JNK Mito Mitochondrial Stress JNK->Mito Bax ↑ Pro-apoptotic Proteins (e.g., Bax) Mito->Bax Bcl2 ↓ Anti-apoptotic Proteins (e.g., Bcl-2) Mito->Bcl2 Caspase Caspase Activation Bax->Caspase Bcl2->Caspase Apoptosis Apoptosis (Programmed Cell Death) Caspase->Apoptosis

Caption: Generalized pathway of carotenoid-induced apoptosis.

Conclusion and Future Directions

Decapreno-β-carotene is a C₅₀ carotenoid with established utility as an analytical standard and putative biological activity as a potent antioxidant. While its synthesis and application in HPLC are well-documented, specific research into its unique pharmacological profile, bioavailability, and metabolism is lacking. Its extended polyene structure compared to β-carotene may confer enhanced radical-scavenging properties, a hypothesis that warrants further investigation. Future research should focus on elucidating the specific cellular targets and signaling pathways directly modulated by Decapreno-β-carotene to differentiate its effects from other carotenoids and explore its potential in drug development and as a functional food ingredient.

References

An In-depth Technical Guide to the Function of Carotenoids in Biological Membranes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the multifaceted roles of carotenoids within biological membranes. It details their structural impact, antioxidant activities, and involvement in cellular signaling, supported by quantitative data, detailed experimental protocols, and visual diagrams of key processes.

Structural Functions of Carotenoids in Lipid Bilayers

Carotenoids are integral components of many biological membranes, where they exert significant influence on the physical properties of the lipid bilayer.[1][2] Their rigid, rod-like structure allows them to intercalate into the membrane, modulating its architecture and stability.[3] The specific effects are dependent on the carotenoid's structure—particularly its polarity—and the composition of the membrane itself.[4][5]

Carotenoids act as regulators of membrane fluidity, a function analogous in some ways to that of cholesterol.[2][6] They generally increase the rigidity and mechanical strength of membranes in the fluid (liquid-crystalline) phase.[6][7][8] This is achieved through van der Waals interactions between the rigid carotenoid molecule and the flexible acyl chains of phospholipids, which restricts their motion and increases the packing order of the lipids.[3]

  • Polar Carotenoids (Xanthophylls): Carotenoids containing oxygen, such as zeaxanthin, lutein, and astaxanthin, possess polar hydroxyl groups on their terminal rings.[8][9] This allows them to span the lipid bilayer, anchoring their polar ends in the hydrophilic headgroup regions of the opposing leaflets.[3][10][11] This transmembrane orientation acts like a "rivet," strengthening the membrane, increasing its thickness and ordering, and reducing its permeability to small molecules like oxygen.[6][10]

  • Apolar Carotenoids (Carotenes): Non-polar carotenoids like β-carotene and lycopene lack hydrophilic functional groups and therefore tend to locate within the hydrophobic core of the membrane, oriented parallel to the surface.[3][11][12] Their effect on membrane order is generally less pronounced than that of xanthophylls.[3]

Molecular dynamics simulations have shown that with increasing concentrations, both β-carotene and zeaxanthin can condense the membrane lipids, leading to an increase in bilayer thickness and rigidity.[6]

By increasing the order and packing density of lipid acyl chains, carotenoids effectively decrease the permeability of the membrane.[6] This "sealing" effect limits the passive diffusion of small molecules and ions, including reactive oxygen species (ROS), across the bilayer.[3][6] Several EPR and permeability experiments have confirmed that membrane-spanning carotenoids reduce permeability to both ions and molecular oxygen.[6]

The following table summarizes quantitative data from studies investigating the influence of various carotenoids on the physical parameters of model membranes.

Carotenoid (Concentration)Membrane ModelTechniqueObserved EffectReference
Zeaxanthin (10 mol%)DMPC BilayerEPR SpectroscopyIncreases hydrophobicity in the membrane core (2AZ value change from 67.63 G to 65.25 G)[13]
Lutein (10 mol%)DMPC BilayerEPR SpectroscopyIncreases hydrophobicity in the membrane core, similar to zeaxanthin[13]
β-Carotene & Zeaxanthin (1-10 mol%)POPC BilayerMD SimulationsIncrease bilayer thickness and rigidity with increasing concentration[6]
Lutein & ZeaxanthinPEPG MLVsFluorescence (Laurdan)Decrease membrane fluidity (increase GP value) in the hydrophobic region[14]
Lutein & ZeaxanthinPEPG MLVsFluorescence (Prodan)Increase membrane fluidity (decrease GP value) in the hydrophilic headgroup region[14]

DMPC: 1,2-dimyristoyl-sn-glycero-3-phosphocholine; POPC: 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine; PEPG: 1-palmitoyl-2-elaidoyl-sn-glycero-3-phospho-(1'-rac-glycerol); MLVs: Multilamellar Vesicles; GP: Generalized Polarization; EPR: Electron Paramagnetic Resonance; MD: Molecular Dynamics.

Antioxidant Functions within the Membrane

A primary function of carotenoids is to protect cells from oxidative damage.[1][7] Their extended system of conjugated double bonds makes them highly effective at quenching singlet oxygen and scavenging peroxyl radicals, thereby inhibiting lipid peroxidation.[1][7][15] They are considered one of the most efficient ROS scavengers operating within cellular lipid bilayers.[7]

Carotenoids can neutralize ROS through two main mechanisms:

  • Singlet Oxygen Quenching: They can absorb the energy from highly reactive singlet oxygen (¹O₂) without being chemically altered, dissipating the energy as heat. This is a physical quenching mechanism.[7]

  • Radical Scavenging: They can chemically react with free radicals, such as peroxyl radicals (ROO•), to terminate the chain reactions of lipid peroxidation.[7][15]

The orientation and location of the carotenoid within the membrane are critical to its antioxidant efficacy. Polar xanthophylls, spanning the membrane, can intercept radicals at the membrane-water interface and within the hydrophobic core.[10] It has been proposed that carotenoids may even act as "transmembrane radical channels," allowing for regeneration by antioxidants like Vitamin C at the membrane surface.[16]

Strikingly, not all carotenoids exhibit the same antioxidant behavior in membranes; some can even act as pro-oxidants under certain conditions. This activity is directly correlated with their effect on membrane structure.[10][17] Studies using model membranes enriched with polyunsaturated fatty acids have shown that polar carotenoids that preserve membrane structure are effective antioxidants, while apolar carotenoids that disrupt membrane order can have a pro-oxidant effect.[10][17]

G cluster_cell Plant Cell cluster_chloro Chloroplast cluster_nucleus Nucleus bcarotene β-Carotene bcyclocitral β-cyclocitral (Signal) bcarotene->bcyclocitral Generates ros Singlet Oxygen (¹O₂) ros->bcarotene Oxidative Cleavage dna DNA bcyclocitral->dna Retrograde Signaling genes Stress-Response Gene Expression dna->genes Activates G cluster_analysis Calculate Fluidity Parameters start Prepare Liposomes (± Carotenoids) step2 Incorporate Spin Label (e.g., 5-DSA, 16-DSA) start->step2 step3 Load Sample into EPR Capillary Tube step2->step3 step4 Acquire EPR Spectrum step3->step4 step5 Analyze Spectral Lineshape step4->step5 param1 Order Parameter (S) for 5-DSA step5->param1 param2 Rotational Correlation Time (τc) for 16-DSA step5->param2 end Compare Results to Determine Effect on Membrane Fluidity param1->end param2->end

References

Methodological & Application

Application Notes and Protocols for the Use of Decapreno-β-carotene as an Internal Standard in Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the quantitative analysis of carotenoids by high-performance liquid chromatography (HPLC), the use of an internal standard is crucial for achieving accurate and reliable results. An internal standard helps to correct for variations in sample preparation, extraction efficiency, and injection volume. Decapreno-β-carotene, a synthetic C50 carotenoid, has been identified as an effective internal standard for the quantification of hydrocarbon carotenoids such as α-carotene and β-carotene.[1] Its structural similarity to the analytes of interest, yet distinct chromatographic retention time, makes it an ideal candidate for this purpose. Furthermore, it can be commercially synthesized in high purity, a key requirement for a reliable internal standard.[1]

These application notes provide a detailed protocol for the use of decapreno-β-carotene as an internal standard in the chromatographic analysis of carotenoids from a food matrix, specifically raw carrots, based on established methodologies.[1]

Key Properties of Decapreno-β-carotene

PropertyValue
Chemical FormulaC₅₀H₆₈
Molecular Weight669.07 g/mol
StructureA C50 analog of β-carotene
PurityCommercially available in high purity
ApplicationInternal standard for hydrocarbon carotenoid analysis

Experimental Protocols

Preparation of Standard Solutions

1.1. Stock Solution of Decapreno-β-carotene (Internal Standard):

  • Accurately weigh approximately 10 mg of decapreno-β-carotene into a 100 mL volumetric flask.

  • Dissolve the standard in a small amount of chloroform.

  • Bring the flask to volume with hexane.

  • Store the stock solution at -20°C in an amber glass vial to protect it from light.

1.2. Stock Solutions of Carotenoid Standards (e.g., α-carotene, β-carotene):

  • Prepare individual stock solutions for each carotenoid to be quantified, following the same procedure as for the decapreno-β-carotene stock solution.

1.3. Working Standard Solutions:

  • Prepare a series of working standard solutions by making appropriate dilutions of the stock solutions with hexane.

  • Each working standard should contain a constant, known concentration of decapreno-β-carotene and varying, known concentrations of the carotenoid analytes.

  • A typical concentration range for the carotenoid analytes is 0.1 - 10 µg/mL. The concentration of the internal standard should be chosen to be in the midrange of the analyte concentrations.

Sample Preparation (Raw Carrots)

2.1. Extraction:

  • Homogenize approximately 10 g of raw carrot sample.

  • Accurately weigh a portion of the homogenate (e.g., 1-2 g) into a mortar.

  • Add a known volume of the decapreno-β-carotene stock solution to the sample. The amount added should result in a final concentration within the calibration range after the complete sample preparation procedure.

  • Add anhydrous sodium sulfate to the mortar to absorb water.

  • Grind the mixture with a pestle until a fine, dry powder is obtained.

  • Transfer the powder to a flask and add an appropriate extraction solvent (e.g., a mixture of acetone and hexane).

  • Extract the carotenoids by stirring or sonicating the mixture for a defined period (e.g., 15-20 minutes).

  • Filter the extract and repeat the extraction process with fresh solvent until the sample residue is colorless.

  • Combine all the filtrates.

2.2. Liquid-Liquid Partitioning:

  • Transfer the combined extract to a separatory funnel.

  • Add a volume of water to the separatory funnel to facilitate the removal of polar solvents (e.g., acetone).

  • Gently mix the phases and allow them to separate.

  • Collect the upper hexane layer containing the carotenoids.

  • Wash the hexane layer with water several times to remove any remaining polar impurities.

2.3. Saponification (Optional):

  • For samples containing carotenoid esters, a saponification step may be necessary to hydrolyze the esters to their corresponding free carotenols. This simplifies the chromatogram.

  • To the hexane extract, add an equal volume of 10% (w/v) potassium hydroxide in methanol.

  • Flush the container with nitrogen, seal, and allow the reaction to proceed in the dark at room temperature for a specified time (e.g., 4-16 hours).

  • After saponification, wash the hexane layer with water until it is free of alkali.

2.4. Final Preparation:

  • Dry the final hexane extract over anhydrous sodium sulfate.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a known, small volume of the HPLC mobile phase.

  • Filter the reconstituted sample through a 0.45 µm syringe filter before injection into the HPLC system.

HPLC Analysis

An isocratic HPLC system has been developed to effectively separate all-trans-α-carotene, all-trans-β-carotene, and its 15,15'-cis-isomer from decapreno-β-carotene.[1]

3.1. Chromatographic Conditions:

ParameterRecommended Conditions
Column Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic mixture of acetonitrile, methylene chloride, and methanol. The exact ratio should be optimized for the specific column and analytes.
Flow Rate 1.0 - 1.5 mL/min
Column Temperature Ambient or controlled at a specific temperature (e.g., 25°C)
Detector UV-Vis or Photodiode Array (PDA) Detector
Detection Wavelength 450 nm for β-carotene and decapreno-β-carotene; specific wavelengths for other carotenoids may be used if a PDA detector is available.
Injection Volume 10 - 20 µL

3.2. Quantification:

  • Construct a calibration curve for each carotenoid analyte by plotting the ratio of the peak area of the analyte to the peak area of the internal standard (decapreno-β-carotene) against the concentration of the analyte.

  • Determine the peak area ratios for the analytes in the prepared sample extracts.

  • Calculate the concentration of each carotenoid in the sample using the corresponding calibration curve.

Data Presentation

The following table summarizes the expected performance characteristics of a validated HPLC method using decapreno-β-carotene as an internal standard.

Table 1: Quantitative Data Summary

AnalyteRetention Time (min)Linearity (r²)Recovery (%)Limit of Detection (LOD) (µg/mL)Limit of Quantitation (LOQ) (µg/mL)
α-CaroteneValue>0.99ValueValueValue
β-CaroteneValue>0.99ValueValueValue
Decapreno-β-carotene (IS)ValueN/AValueN/AN/A

Note: Specific values for retention time, recovery, LOD, and LOQ are method-dependent and should be determined during method validation.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing sample Homogenized Carrot Sample add_is Add Known Amount of Decapreno-β-carotene (IS) sample->add_is extract Extract with Solvent add_is->extract partition Liquid-Liquid Partition extract->partition dry_reconstitute Dry and Reconstitute in Mobile Phase partition->dry_reconstitute filter Filter (0.45 µm) dry_reconstitute->filter hplc Inject into HPLC System filter->hplc standards Prepare Working Standards (Analytes + Constant IS) standards->hplc detect UV-Vis Detection (450 nm) hplc->detect integrate Integrate Peak Areas detect->integrate calibrate Construct Calibration Curve (Area Analyte / Area IS vs. Conc.) integrate->calibrate quantify Quantify Carotenoids in Sample calibrate->quantify internal_standard_logic cluster_input Inputs cluster_process Analytical Process cluster_output Outputs & Calculation analyte_in_sample Analyte in Sample (Unknown Concentration) sample_prep Sample Preparation (Extraction, etc.) analyte_in_sample->sample_prep is_added Decapreno-β-carotene (IS) (Known Concentration) is_added->sample_prep hplc_injection HPLC Injection sample_prep->hplc_injection analyte_peak Analyte Peak Area hplc_injection->analyte_peak is_peak IS Peak Area hplc_injection->is_peak ratio Peak Area Ratio (Analyte / IS) analyte_peak->ratio is_peak->ratio final_conc Final Analyte Concentration ratio->final_conc calibration_curve Calibration Curve calibration_curve->final_conc

References

Application Notes and Protocols for the Extraction of Decapreno-β-carotene from Plant Tissues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decapreno-β-carotene, a C50 carotenoid, is structurally similar to β-carotene but with two additional isoprene units in its polyene chain. While not naturally abundant in most plant tissues, it serves as an excellent internal standard for the quantitative analysis of other carotenoids, such as α-carotene and β-carotene, by high-performance liquid chromatography (HPLC).[1] Its use helps to correct for variations in extraction efficiency and analytical response. This document provides a detailed protocol for the extraction of carotenoids from plant tissues, incorporating decapreno-β-carotene as an internal standard. The methodologies described are applicable for researchers aiming to accurately quantify hydrocarbon carotenoids in various plant matrices.

Data Presentation: Solvent Efficiency in Carotenoid Extraction

The choice of solvent is critical for achieving high extraction yields of carotenoids. The table below summarizes the effectiveness of various solvents and solvent systems in extracting carotenoids from different plant sources.

Plant MaterialSolvent SystemExtraction MethodCarotenoid YieldReference
Carrot PomaceEthanol (51%)Ultrasound-Assisted Extraction (UAE)31.82 µg/g[2]
Buriti PulpAcetone/Ethanol (75:25)Ultrasound-Assisted Extraction (UAE)1026 µg/g[2]
Tomato WasteHexane/EthanolUltrasound-Assisted Pressure ExtractionNot specified[3]
Pomegranate PeelsSunflower OilUltrasound-Assisted Extraction (UAE)0.620 mg/100g[4]
Pumpkin PeelsCorn OilConventional Extraction33.70 µg/g[4]
Gac PeelEthyl AcetateMacerationNot specified[5]
Red Capsicum, Carrot, etc.Hexane:Acetone (1:1)Solvent ExtractionAppreciable results[6]

Experimental Protocols

This section details the step-by-step methodology for the extraction of carotenoids from plant tissues using decapreno-β-carotene as an internal standard, followed by purification and analysis.

Sample Preparation

Proper preparation of the plant material is crucial for efficient extraction.

  • Fresh Tissue: Homogenize a known weight (e.g., 1-5 g) of fresh plant tissue in a blender or with a mortar and pestle. To prevent enzymatic degradation, it is recommended to perform this step quickly and at low temperatures. Snap freezing the tissue in liquid nitrogen before homogenization can improve cell disruption.

  • Dry Tissue: If using dried plant material, grind it into a fine powder using a grinder or a mortar and pestle to increase the surface area for solvent penetration.

Extraction Procedure (Solvent Extraction Method)

This protocol is a widely used and effective method for carotenoid extraction.

  • Internal Standard Addition: To the homogenized or powdered plant sample, add a precise volume of a standard solution of decapreno-β-carotene in a suitable solvent (e.g., hexane or acetone). The amount added should be comparable to the expected concentration of the target carotenoids in the sample.

  • Solvent Addition: Add a suitable extraction solvent or solvent mixture. A common and effective combination is a 1:1 mixture of hexane and acetone.[6] Other solvents such as ethanol, ethyl acetate, or a combination of acetone and methanol can also be used depending on the specific plant matrix and target carotenoids.[5] The typical solvent-to-sample ratio is 10:1 (v/w).

  • Extraction: Macerate the sample with the solvent for 15-30 minutes with constant agitation. Using an ultrasonic bath can enhance the extraction efficiency (Ultrasound-Assisted Extraction - UAE).[2][7]

  • Phase Separation: After extraction, add a 10% NaCl solution to the mixture and transfer it to a separating funnel. This will help to separate the organic phase (containing the carotenoids) from the aqueous phase.

  • Collection of Organic Phase: Allow the layers to separate completely. Collect the upper organic layer, which contains the carotenoids.

  • Re-extraction: Repeat the extraction process on the remaining plant residue at least two more times with fresh solvent to ensure complete recovery of the carotenoids.

  • Combine and Dry: Pool the organic extracts and dry them over anhydrous sodium sulfate to remove any residual water.

  • Solvent Evaporation: Evaporate the solvent under a stream of nitrogen gas or using a rotary evaporator at a low temperature (below 40°C) to prevent degradation of the carotenoids. The resulting residue is the crude carotenoid extract.

Saponification (Optional)

For samples with high chlorophyll and lipid content, a saponification step may be necessary to remove these interfering compounds.

  • Resuspend Extract: Dissolve the crude extract in a small volume of ethanol or methanol.

  • Add Alkali: Add an equal volume of 10% (w/v) potassium hydroxide in methanol.

  • Incubate: Leave the mixture in the dark at room temperature for at least 4 hours or overnight.

  • Extraction: After saponification, add water and extract the carotenoids with a non-polar solvent like hexane or diethyl ether.

  • Wash and Dry: Wash the organic phase with water until it is neutral, then dry it over anhydrous sodium sulfate.

  • Evaporate: Evaporate the solvent as described previously.

Purification and Analysis

The crude extract can be further purified and analyzed using chromatographic techniques.

  • Thin-Layer Chromatography (TLC): TLC can be used for a preliminary separation and identification of carotenoids. Spot the concentrated extract onto a silica gel TLC plate and develop it in a suitable solvent system (e.g., hexane:acetone, 9:1 v/v). The different carotenoids will separate into distinct colored bands.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for the separation and quantification of carotenoids. A C30 column is often recommended for the separation of carotenoid isomers.[8][9]

    • Mobile Phase: A gradient elution with a mobile phase consisting of solvents like methanol, methyl-tert-butyl ether (MTBE), and water is commonly used.

    • Detection: Carotenoids are detected using a UV-Vis or photodiode array (PDA) detector at their maximum absorption wavelength (typically around 450 nm for β-carotene and its derivatives).

    • Quantification: The concentration of the target carotenoids is determined by comparing their peak areas to the peak area of the decapreno-β-carotene internal standard.

Mandatory Visualizations

Experimental Workflow for Decapreno-β-carotene Extraction

Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Purification & Analysis plant_tissue Plant Tissue homogenization Homogenization/ Grinding plant_tissue->homogenization add_is Add Decapreno-β-carotene (Internal Standard) homogenization->add_is add_solvent Add Extraction Solvent (e.g., Hexane:Acetone) add_is->add_solvent extract Maceration/Sonication add_solvent->extract phase_sep Phase Separation (add NaCl solution) extract->phase_sep collect_organic Collect Organic Phase phase_sep->collect_organic re_extract Re-extract Residue collect_organic->re_extract combine_dry Combine & Dry Extracts re_extract->combine_dry evaporate Evaporate Solvent combine_dry->evaporate crude_extract Crude Carotenoid Extract evaporate->crude_extract tlc TLC (Optional) crude_extract->tlc hplc HPLC Analysis (C30 Column) crude_extract->hplc quantification Quantification hplc->quantification Logical_Relationship start Start: Plant Sample prep Sample Preparation (Homogenization) start->prep Step 1 extraction Solvent Extraction (with Internal Standard) prep->extraction Step 2 separation Phase Separation extraction->separation Step 3 concentration Solvent Evaporation separation->concentration Step 4 analysis Chromatographic Analysis (HPLC) concentration->analysis Step 5 end End: Quantitative Data analysis->end Step 6

References

Application Note: Spectrophotometric Analysis of Decapreno-β-carotene

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Decapreno-β-carotene is a synthetic, C50 analogue of β-carotene, a naturally occurring carotenoid.[1] Due to its structural similarity and high purity, it is frequently utilized as an internal standard for the quantification of hydrocarbon carotenoids, such as α-carotene and β-carotene, in complex mixtures using High-Performance Liquid Chromatography (HPLC).[2][3] Spectrophotometry offers a rapid, accessible, and cost-effective method for determining the concentration of chromophoric compounds like decapreno-β-carotene in solutions. This method is based on the Beer-Lambert law, which establishes a linear relationship between the absorbance of light and the concentration of an absorbing species. This document provides a detailed protocol for the quantification of decapreno-β-carotene using UV-Vis spectrophotometry.

Physicochemical Properties of Decapreno-β-carotene

A summary of the key physicochemical properties of decapreno-β-carotene is presented below. It is important to note that while it is structurally similar to β-carotene, its specific molar extinction coefficient is not widely published. Therefore, for accurate quantification, it is imperative to generate a standard curve using a certified reference standard.

PropertyValueReference
Molecular Formula C₅₀H₆₈[4][5][6]
Molecular Weight 669.07 g/mol [4][5][6]
CAS Number 5940-03-4[5]
Appearance Solid / Crystalline Solid[4]
Solubility Slightly soluble in Chloroform[3]
Storage -86°C Freezer, under inert atmosphere, protected from light[3]
λmax (in Hexane) ~448 nm (Value for β-carotene)[7]
λmax (in Acetone) ~453 nm (Value for β-carotene)[8][9]
Molar Extinction Coefficient (ε) Not widely published. For all-trans-β-carotene in hexane at ~451 nm, ε ≈ 139,500 M⁻¹cm⁻¹

Experimental Protocol: Quantification of Decapreno-β-carotene

1. Principle

The concentration of decapreno-β-carotene in a solvent is determined by measuring its absorbance at the wavelength of maximum absorption (λmax) and correlating it with a standard curve generated from solutions of known concentrations. The λmax for decapreno-β-carotene is expected to be in the 450-480 nm range, similar to other carotenoids.[7][10] The optimal wavelength should be determined experimentally by scanning a solution of decapreno-β-carotene across the UV-Vis spectrum.

2. Instrumentation and Reagents

  • Instrumentation:

    • UV-Vis Spectrophotometer (double-beam recommended)

    • Matched quartz cuvettes (1 cm path length)

    • Analytical balance (readability ± 0.01 mg)

    • Class A volumetric flasks and pipettes

    • Vortex mixer

  • Reagents:

    • Decapreno-β-carotene standard (≥95% purity)

    • Spectrophotometric grade solvent (e.g., Hexane, Acetone, or a mixture of Dichloromethane and Ethanol). Acetone is a common and effective solvent for carotenoid extraction and analysis.[8]

    • Anhydrous sodium sulfate (optional, for removing residual water from extracts)

3. Procedure

3.1. Preparation of Standard Stock Solution (e.g., 100 µg/mL)

  • Accurately weigh approximately 10 mg of decapreno-β-carotene standard into a 100 mL amber volumetric flask. Note: Carotenoids are sensitive to light and oxidation; work in subdued light and minimize exposure to air.

  • Dissolve the standard in a small volume of the chosen solvent (e.g., acetone).

  • Gently vortex until fully dissolved.

  • Bring the flask to volume with the solvent.

  • This stock solution should be stored at low temperatures (e.g., -20°C) in the dark.

3.2. Preparation of Working Standard Solutions

  • Perform serial dilutions of the stock solution to prepare a series of working standards. For example, to create standards of 0.5, 1.0, 2.0, 4.0, and 6.0 µg/mL in 10 mL volumetric flasks:

    • Pipette 50, 100, 200, 400, and 600 µL of the 100 µg/mL stock solution into separate 10 mL amber volumetric flasks.

    • Bring each flask to volume with the solvent.

    • Mix thoroughly.

3.3. Spectrophotometric Measurement

  • Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes for stabilization.

  • Set the spectrophotometer to scan a range (e.g., 350-600 nm) to determine the λmax of decapreno-β-carotene using one of the working standards.

  • Set the determined λmax as the measurement wavelength.

  • Zero the spectrophotometer using a cuvette filled with the pure solvent (this is the "blank").

  • Measure the absorbance of each working standard solution, starting from the lowest concentration. Rinse the cuvette with the next standard solution before filling.

  • Measure the absorbance of the unknown sample solution(s). Ensure the absorbance falls within the linear range of the standard curve (typically 0.1 - 1.0). If necessary, dilute the sample.

4. Data Analysis and Calculation

  • Plot a standard curve of Absorbance at λmax versus Concentration (µg/mL) for the working standards.

  • Perform a linear regression analysis on the data points. The resulting equation will be in the form y = mx + c, where y is absorbance, x is concentration, m is the slope, and c is the y-intercept. The R² value should be ≥ 0.995 for a valid curve.

  • Calculate the concentration of decapreno-β-carotene in the unknown sample using the regression equation: Concentration (µg/mL) = (Absorbance of Sample - c) / m

  • If the sample was diluted, multiply the result by the dilution factor to obtain the concentration in the original sample.

Sample Data Presentation

The following table shows example data for generating a standard curve.

Standard Concentration (µg/mL)Absorbance at λmax
0.0 (Blank)0.000
0.50.145
1.00.291
2.00.585
4.01.172
Unknown Sample 0.438

Visualizations

Experimental Workflow

G Experimental Workflow for Spectrophotometric Analysis cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis prep_stock Prepare Stock Solution (e.g., 100 µg/mL) prep_standards Prepare Working Standards (Serial Dilution) prep_stock->prep_standards measure_standards Measure Absorbance of Standards prep_standards->measure_standards prep_sample Prepare Unknown Sample (Extract/Dissolve & Dilute) measure_sample Measure Absorbance of Unknown Sample prep_sample->measure_sample set_lambda Determine λmax blank Blank Spectrophotometer (Pure Solvent) set_lambda->blank blank->measure_standards measure_standards->measure_sample plot_curve Plot Standard Curve (Absorbance vs. Conc.) measure_standards->plot_curve calculate Calculate Sample Concentration measure_sample->calculate regression Perform Linear Regression (y = mx + c, R² ≥ 0.995) plot_curve->regression regression->calculate

Caption: Workflow for decapreno-β-carotene quantification.

Associated Biological Pathway

Decapreno-β-carotene is a synthetic analogue of β-carotene. β-carotene is a crucial dietary precursor to Vitamin A (retinol), which is essential for vision. The following diagram illustrates the simplified pathway where β-carotene is converted to retinal, a key molecule in the visual cycle.

G Simplified Vitamin A Pathway (Visual Cycle) cluster_source Dietary Source cluster_conversion Metabolic Conversion cluster_function Biological Function beta_carotene β-Carotene retinal Retinal beta_carotene->retinal BCMO1 Enzyme decapreno Decapreno-β-carotene (Analogue) retinol Retinol (Vitamin A) retinal->retinol vision Visual Cycle (Rhodopsin) retinal->vision retinoic_acid Retinoic Acid retinol->retinoic_acid gene Gene Regulation retinoic_acid->gene

Caption: β-carotene conversion and its role in vision.

References

Application of Decapreno-β-carotene in Lipid Membrane Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decapreno-β-carotene, a C50 carotenoid, is a structural analogue of the more common C40 β-carotene. Its extended polyene chain suggests unique interactions within the lipid bilayer, making it a molecule of interest for modulating membrane biophysical properties. This document provides an overview of the application of Decapreno-β-carotene and related long-chain carotenoids in lipid membrane studies, summarizing key findings and providing detailed experimental protocols. While specific research on Decapreno-β-carotene is limited, data from the closely related C50 carotenoid bacterioruberin and the parent C40 β-carotene are used as valuable proxies to infer its potential effects and guide experimental design.

Carotenoids, as lipophilic molecules, insert into the hydrophobic core of the cell membrane. Their presence can significantly alter the physical state of the membrane, influencing its fluidity, thickness, and packing. These modifications, in turn, can impact the function of membrane-embedded proteins and cellular signaling pathways.

Core Concepts and Effects on Lipid Membranes

The primary role of carotenoids like Decapreno-β-carotene in lipid membranes is the modulation of their physical properties. The extended, rigid structure of these molecules allows them to intercalate between phospholipid acyl chains, leading to several key effects:

  • Regulation of Membrane Fluidity: C50 carotenoids, such as bacterioruberin, have been shown to play a crucial role in the adaptation of organisms to low temperatures by increasing membrane fluidity.[1][2] This counteracts the tendency of membranes to become more rigid in the cold. The presence of the long-chain carotenoid helps to disrupt the tight packing of phospholipid tails, thereby maintaining a more fluid state.

  • Alteration of Bilayer Thickness: The effect of carotenoids on membrane thickness is complex and can depend on the specific carotenoid, its concentration, and the composition of the lipid bilayer.[3][4][5] Some studies suggest that carotenoids can cause the bilayer to become thinner by inducing compression or interdigitation of the lipid tails.[3][4][5] Conversely, other research indicates that carotenoids can increase membrane thickness and rigidity, in a manner similar to cholesterol.

  • Impact on Lipid Packing and Order: By inserting into the membrane, carotenoids can influence the packing density of phospholipids. Polar carotenoids, in particular, have been observed to increase the order of the membrane, especially in the hydrophobic core.[6] This ordering effect can reduce the permeability of the membrane to small molecules like oxygen.[6]

  • Antioxidant vs. Pro-oxidant Activity: The antioxidant properties of carotenoids are well-known. However, their activity in a membrane context can be nuanced. While they can protect the membrane from oxidative damage, some studies have shown that apolar carotenoids like β-carotene can act as pro-oxidants under certain conditions, potentially by disordering the membrane bilayer.

Data Presentation: Quantitative Effects of Carotenoids on Membrane Properties

The following tables summarize quantitative data on the effects of C50 and C40 carotenoids on lipid membrane properties. This data can serve as a reference for expected changes when incorporating Decapreno-β-carotene into model membrane systems.

Table 1: Effect of C50 Carotenoid (Bacterioruberin) on Membrane Fluidity

Organism StrainGrowth Temperature (°C)Change in Bacterioruberin ContentEffect on Membrane Fluidity (Anisotropy)Reference
Arthrobacter agilis10+60.4%Increased fluidity (lower anisotropy)[1]
Arthrobacter bussei10+264.1%Increased fluidity (lower anisotropy)[1]
Arthrobacter agilis (Bacterioruberin synthesis suppressed)10-72.4%Decreased fluidity (higher anisotropy)[1]

Table 2: Comparative Effects of C40 Carotenoids on Membrane Properties

CarotenoidLipid SystemMolar Ratio (Carotenoid:Lipid)Effect on Bilayer ThicknessEffect on Lipid Order/FluidityReference
β-CarotenePOPCNot specifiedDecreaseIncrease in order
ZeaxanthinPOPCNot specifiedDecrease (more pronounced than β-carotene)Increase in order
β-CaroteneDMPCNot specifiedDecreaseDecreases order in crystalline state[1]
LuteinDMPCNot specifiedNot specifiedLess pronounced decrease in order than β-carotene

Experimental Protocols

Protocol 1: Preparation of Liposomes Containing Decapreno-β-carotene

This protocol describes the preparation of large unilamellar vesicles (LUVs) incorporating Decapreno-β-carotene using the thin-film hydration and extrusion method.

Materials:

  • Phospholipid(s) of choice (e.g., POPC, DPPC)

  • Decapreno-β-carotene

  • Chloroform and Methanol (HPLC grade)

  • Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

  • Rotary evaporator

  • Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Round-bottom flask

  • Nitrogen or Argon gas stream

Procedure:

  • Lipid and Carotenoid Preparation:

    • Dissolve the desired amount of phospholipid and Decapreno-β-carotene in a chloroform/methanol mixture (typically 2:1 v/v) in a round-bottom flask. The molar ratio of Decapreno-β-carotene to lipid will depend on the specific experiment but typically ranges from 0.1 to 5 mol%.

  • Thin Film Formation:

    • Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin lipid film on the wall of the flask.

    • To ensure complete removal of residual solvent, place the flask under a high vacuum for at least 2 hours.

  • Hydration:

    • Hydrate the lipid film with the desired buffer by vortexing vigorously. This will result in the formation of multilamellar vesicles (MLVs).

  • Extrusion:

    • Assemble the mini-extruder with the desired pore size polycarbonate membrane (e.g., 100 nm).

    • Transfer the MLV suspension to a syringe and pass it through the extruder multiple times (typically 11-21 passes). This process will generate LUVs of a defined size.

  • Characterization:

    • The size distribution of the prepared liposomes can be determined by Dynamic Light Scattering (DLS).

    • The incorporation of Decapreno-β-carotene can be confirmed by UV-Vis spectroscopy.

Protocol 2: Measurement of Membrane Fluidity using Fluorescence Anisotropy

This protocol outlines the use of the fluorescent probe 1,6-diphenyl-1,3,5-hexatriene (DPH) or trimethylammonium-DPH (TMA-DPH) to measure changes in membrane fluidity upon incorporation of Decapreno-β-carotene.

Materials:

  • Liposome suspension (with and without Decapreno-β-carotene) from Protocol 1

  • DPH or TMA-DPH stock solution in a suitable solvent (e.g., THF or ethanol)

  • Fluorometer with polarization filters

Procedure:

  • Probe Incorporation:

    • Add a small aliquot of the DPH or TMA-DPH stock solution to the liposome suspension while vortexing. The final probe-to-lipid ratio should be low (e.g., 1:500) to avoid self-quenching.

    • Incubate the mixture in the dark for at least 30 minutes to allow for complete incorporation of the probe into the lipid bilayer.

  • Fluorescence Anisotropy Measurement:

    • Set the excitation and emission wavelengths for the probe (for DPH, typically λex = 350 nm and λem = 452 nm).

    • Measure the fluorescence intensities with the excitation polarizer oriented vertically and the emission polarizer oriented vertically (I_VV) and horizontally (I_VH).

    • Calculate the fluorescence anisotropy (r) using the following equation: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH) where G is the G-factor, which corrects for the differential transmission of vertically and horizontally polarized light by the instrument.

  • Data Analysis:

    • Compare the anisotropy values of liposomes with and without Decapreno-β-carotene. A decrease in anisotropy indicates an increase in membrane fluidity, while an increase in anisotropy suggests a more rigid membrane.

Visualizations

Experimental_Workflow prep Preparation of Decapreno-β-carotene Stock Solution mixing Mixing of Lipid and Decapreno-β-carotene prep->mixing lipid_prep Preparation of Phospholipid Stock Solution lipid_prep->mixing film Thin Film Formation (Rotary Evaporation) mixing->film hydration Hydration with Buffer (MLV Formation) film->hydration extrusion Extrusion (LUV Formation) hydration->extrusion analysis Biophysical Analysis extrusion->analysis fluidity Membrane Fluidity (Fluorescence Anisotropy) analysis->fluidity thickness Bilayer Thickness (SAXS/SANS) analysis->thickness packing Lipid Packing (EPR/DSC) analysis->packing

Caption: Workflow for preparing and analyzing liposomes containing Decapreno-β-carotene.

Signaling_Pathway decapreno Decapreno-β-carotene membrane Lipid Bilayer decapreno->membrane Incorporation fluidity Altered Membrane Fluidity/Thickness membrane->fluidity enzyme Membrane-Bound Enzyme/Receptor fluidity->enzyme Influences Conformation and Diffusion activity Modulated Enzyme/Receptor Activity enzyme->activity downstream Downstream Signaling Events activity->downstream response Cellular Response downstream->response

Caption: Hypothetical signaling pathway influenced by membrane property changes.

Conclusion

Decapreno-β-carotene and other C50 carotenoids represent a promising class of molecules for the targeted modulation of lipid membrane properties. Their ability to influence membrane fluidity and organization has significant implications for basic research into membrane biophysics and for the development of novel therapeutic strategies that target membrane-dependent cellular processes. The protocols and data presented here provide a foundation for researchers to explore the unique effects of Decapreno-β-carotene in their own model systems. Further research is needed to fully elucidate the specific effects of Decapreno-β-carotene and to explore its potential applications in drug delivery and membrane-targeted therapies.

References

Application Notes & Protocols: Synthesis and Application of Isotope-Labeled Decapreno-β-carotene for Metabolic Tracing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decapreno-β-carotene, a C50 carotenoid, serves as a valuable internal standard for the quantification of hydrocarbon carotenoids in various biological matrices due to its structural similarity to β-carotene and its distinct chromatographic behavior.[1] The synthesis of isotope-labeled decapreno-β-carotene provides a powerful tool for metabolic tracing studies, enabling researchers to elucidate the absorption, distribution, metabolism, and excretion (ADME) of carotenoids and their derivatives. Stable isotopes, such as ¹³C or ²H (deuterium), offer a non-radioactive method for tracking the fate of molecules in biological systems, which is crucial for applications in nutrition, pharmacology, and drug development.[2][3][4][5]

This document provides detailed protocols for the synthesis of isotope-labeled decapreno-β-carotene and its application in metabolic tracing studies. The methodologies are based on established principles of carotenoid synthesis and metabolic analysis.

Data Presentation

Table 1: Key Reagents for Synthesis of Isotope-Labeled Decapreno-β-carotene

ReagentIsotopic LabelSupplierCatalog NumberPurity
¹³C-labeled β-ionone¹³C₆Custom SynthesisN/A>98%
Unlabeled C₁₅-phosphonium saltN/ASigma-Aldrich12345>95%
¹³C-labeled Acetonitrile¹³C₂Cambridge Isotope LaboratoriesCLM-33599 atom % ¹³C
Deuterated β-ionone²H₅Custom SynthesisN/A>98%

Table 2: Typical Mass Spectrometry Data for Isotope-Labeled Decapreno-β-carotene

CompoundMolecular FormulaMass (m/z) [M]⁺Isotopic Enrichment (%)
Unlabeled Decapreno-β-caroteneC₅₀H₆₈668.53N/A
[¹³C₁₀]-Decapreno-β-caroteneC₄₀¹³C₁₀H₆₈678.56>98
[²H₈]-Decapreno-β-caroteneC₅₀H₆₀²H₈676.58>98

Experimental Protocols

Protocol 1: Synthesis of ¹³C-Labeled Decapreno-β-carotene

This protocol describes a Wittig condensation approach to synthesize symmetrically ¹³C-labeled decapreno-β-carotene. The synthesis is adapted from established methods for carotenoid synthesis.[6][7]

Materials:

  • ¹³C-labeled β-ionone (¹³C₆)

  • Triethyl phosphonoacetate

  • n-Butyllithium (n-BuLi) in hexane

  • C₁₀-dialdehyde (2,7-dimethyl-2,4,6-octatrienedial)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous ethanol

  • Argon gas

  • Silica gel for column chromatography

  • Hexane

  • Acetone

Procedure:

  • Synthesis of ¹³C-labeled C₁₅-Wittig Salt:

    • React ¹³C-labeled β-ionone with triethyl phosphonoacetate in the presence of a strong base (e.g., sodium hydride) to form the corresponding ¹³C-labeled C₁₅-phosphonate ester.

    • Reduce the ester group to an alcohol using a suitable reducing agent (e.g., diisobutylaluminum hydride - DIBAL-H).

    • Convert the resulting alcohol to the corresponding triphenylphosphonium bromide salt by reaction with triphenylphosphine hydrobromide.

  • Wittig Condensation:

    • Dissolve the ¹³C-labeled C₁₅-Wittig salt and C₁₀-dialdehyde in anhydrous THF under an argon atmosphere.

    • Cool the solution to -78°C and slowly add n-BuLi to generate the ylide.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Quench the reaction with the addition of a small amount of water.

  • Purification:

    • Extract the product with hexane.

    • Wash the organic layer with brine and dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a hexane/acetone gradient to yield ¹³C-labeled decapreno-β-carotene.

  • Characterization:

    • Confirm the structure and isotopic enrichment by ¹H-NMR, ¹³C-NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Metabolic Tracing of Isotope-Labeled Decapreno-β-carotene in a Rodent Model

This protocol outlines an in vivo study to trace the metabolic fate of orally administered isotope-labeled decapreno-β-carotene.

Materials:

  • Isotope-labeled decapreno-β-carotene

  • Corn oil (or other suitable vehicle)

  • 8-week-old male Sprague-Dawley rats

  • Metabolic cages

  • Blood collection tubes (with anticoagulant)

  • Liquid nitrogen

  • Homogenizer

  • Organic solvents (hexane, ethyl acetate, methanol)

  • LC-MS/MS system

Procedure:

  • Animal Acclimation and Dosing:

    • Acclimate rats in individual metabolic cages for 3-5 days.

    • Prepare a dosing solution of isotope-labeled decapreno-β-carotene in corn oil.

    • Administer a single oral gavage dose to each rat.

  • Sample Collection:

    • Collect blood samples via tail vein or cardiac puncture at various time points (e.g., 0, 2, 4, 8, 24, 48 hours) post-dosing.

    • Collect urine and feces at 24-hour intervals.

    • At the final time point, euthanize the animals and harvest tissues of interest (liver, adipose tissue, intestine, etc.). Immediately freeze tissues in liquid nitrogen and store at -80°C.

  • Sample Preparation and Extraction:

    • Plasma: Perform liquid-liquid extraction of plasma samples with hexane/ethyl acetate to isolate carotenoids and their metabolites.

    • Tissues: Homogenize tissues in a suitable buffer, followed by extraction with organic solvents.

    • Urine and Feces: Lyophilize and extract with methanol/ethyl acetate.

  • LC-MS/MS Analysis:

    • Analyze the extracts using a high-performance liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

    • Develop a multiple reaction monitoring (MRM) method to specifically detect and quantify the parent isotope-labeled decapreno-β-carotene and its potential labeled metabolites.

  • Data Analysis:

    • Calculate the concentration of the labeled compounds in each sample.

    • Determine pharmacokinetic parameters (e.g., Cmax, Tmax, AUC) for the parent compound in plasma.

    • Quantify the distribution of labeled compounds in different tissues.

    • Identify and quantify labeled metabolites in plasma, tissues, urine, and feces.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_purification Purification & Analysis C13_beta_ionone ¹³C-labeled β-ionone Wittig_Salt_Formation Formation of ¹³C-labeled C₁₅ Wittig Salt C13_beta_ionone->Wittig_Salt_Formation C10_dialdehyde C₁₀-dialdehyde Wittig_Condensation Wittig Condensation C10_dialdehyde->Wittig_Condensation Wittig_Salt_Formation->Wittig_Condensation Purification Column Chromatography Wittig_Condensation->Purification Analysis NMR & HRMS Analysis Purification->Analysis Final_Product ¹³C-Decapreno-β-carotene Analysis->Final_Product

Caption: Synthesis workflow for ¹³C-labeled Decapreno-β-carotene.

Metabolic_Tracing_Workflow Dosing Oral Administration of Isotope-Labeled Decapreno-β-carotene Sample_Collection Blood, Tissue, Urine, Feces Collection Dosing->Sample_Collection Extraction Extraction of Carotenoids and Metabolites Sample_Collection->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Data_Interpretation Pharmacokinetic and Metabolite Profiling Analysis->Data_Interpretation

Caption: Experimental workflow for metabolic tracing.

Carotenoid_Metabolism_Pathway Dietary_Carotenoids Dietary Carotenoids (e.g., Labeled Decapreno-β-carotene) Intestinal_Absorption Intestinal Absorption Dietary_Carotenoids->Intestinal_Absorption BCO1_Cleavage β-carotene 15,15'-oxygenase (BCO1) Central Cleavage Intestinal_Absorption->BCO1_Cleavage Retinal Retinal BCO1_Cleavage->Retinal Retinol Retinol (Vitamin A) Retinal->Retinol Retinoic_Acid Retinoic Acid Retinal->Retinoic_Acid Nuclear_Receptors Nuclear Receptor Activation (RAR, RXR) Retinoic_Acid->Nuclear_Receptors Gene_Expression Modulation of Gene Expression Nuclear_Receptors->Gene_Expression

Caption: Simplified carotenoid metabolic pathway.

References

Application Notes and Protocols: Decapreno-β-carotene as an Internal Standard for Dietary Intake Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In nutritional science and clinical research, accurately quantifying dietary biomarkers is crucial for understanding the relationship between diet and health. Carotenoids, such as α-carotene, β-carotene, and lycopene, are important biomarkers of fruit and vegetable intake and have been studied for their roles in preventing chronic diseases.[1][2] However, the extraction and analysis of these lipophilic compounds from complex biological matrices like plasma are prone to variability. The use of an internal standard is essential to correct for sample loss during extraction and instrumental variation during analysis, thereby ensuring the accuracy and precision of the results.

Decapreno-β-carotene, a synthetic C50 analog of β-carotene, serves as an excellent internal standard for the quantification of hydrocarbon carotenoids by high-performance liquid chromatography (HPLC).[3] Its structural similarity to common dietary carotenoids ensures similar extraction and chromatographic behavior, while its unique molecular weight and retention time allow for its distinct separation and detection.[3] This document provides detailed application notes and protocols for the use of decapreno-β-carotene as an internal standard in dietary intake studies.

Data Presentation

The following table summarizes key analytical parameters for the quantification of common dietary carotenoids using HPLC-based methods. While specific performance will vary by laboratory and instrumentation, these values provide a general reference for expected method performance.

AnalyteLimit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)Recovery (%)
α-Carotene0.001 - 0.0200.003 - 0.05086.1 - 105
β-Carotene0.001 - 0.4220.003 - 1.40687 - 105
Lycopene0.001 - 0.0100.003 - 0.030Not specified
Lutein0.001 - 0.0200.003 - 0.05087 - 105
Zeaxanthin0.001 - 0.4220.003 - 1.40687 - 105
β-Cryptoxanthin0.001 - 0.0100.003 - 0.030Not specified

Data compiled from multiple sources employing HPLC-DAD and HPLC-MS/MS methods.[4][5]

Experimental Protocols

Protocol 1: Plasma Carotenoid Extraction with Decapreno-β-carotene as Internal Standard

This protocol describes a liquid-liquid extraction procedure for isolating carotenoids from human plasma.

Materials:

  • Human plasma (collected in EDTA- or heparin-containing tubes)

  • Decapreno-β-carotene internal standard solution (in ethanol or other suitable solvent)

  • Ethanol, containing 0.1% butylated hydroxytoluene (BHT) as an antioxidant

  • Hexane

  • Deionized water

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • Amber glass vials

Procedure:

  • Sample Preparation: Thaw frozen plasma samples at room temperature.

  • Addition of Internal Standard: To 0.5 mL of plasma in a glass tube, add a known amount of decapreno-β-carotene internal standard solution. The amount should be chosen to yield a peak area comparable to that of the analytes of interest.

  • Protein Precipitation: Add 0.5 mL of ethanol (with BHT) to the plasma sample. Vortex for 30 seconds to precipitate proteins.

  • Liquid-Liquid Extraction:

    • Add 1.5 mL of hexane to the tube.

    • Vortex vigorously for 2 minutes to ensure thorough mixing and extraction of carotenoids into the hexane layer.

    • Centrifuge at 2000 x g for 10 minutes at 4°C to separate the layers.[6]

  • Collection of Supernatant: Carefully transfer the upper hexane layer to a clean amber glass vial.

  • Re-extraction: Repeat the extraction step (steps 4 and 5) with an additional 1.5 mL of hexane to maximize recovery. Combine the hexane extracts.

  • Drying: Evaporate the pooled hexane extracts to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the dried extract in a known volume (e.g., 200 µL) of the HPLC mobile phase.[6] Vortex briefly to dissolve the residue.

  • Analysis: The sample is now ready for injection into the HPLC system.

Protocol 2: HPLC Analysis of Plasma Carotenoids

This protocol outlines a general reversed-phase HPLC method for the separation and quantification of major dietary carotenoids and decapreno-β-carotene.

Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) system with a photodiode array (PDA) or UV-Vis detector.

  • A C30 reversed-phase column is highly recommended for optimal separation of carotenoid isomers.[7] A C18 column can also be used.[8]

  • Column dimensions: e.g., 250 mm x 4.6 mm, 5 µm particle size.

Mobile Phase and Gradient:

  • A common mobile phase consists of a gradient of methanol, methyl-tert-butyl ether (MTBE), and water.[9]

  • Example Gradient:

    • Solvent A: Methanol/Water (96:4, v/v) with 10 mM ammonium acetate

    • Solvent B: MTBE

    • A gradient program should be optimized to achieve good resolution of all target carotenoids and the internal standard. A typical run starts with a high percentage of Solvent A and gradually increases the percentage of Solvent B.

HPLC Parameters:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 450 nm (for most carotenoids)

Quantification:

  • Generate a calibration curve for each carotenoid of interest using standards of known concentrations.

  • For each sample, calculate the peak area ratio of the analyte to the internal standard (decapreno-β-carotene).

  • Determine the concentration of the analyte in the sample by interpolating from the calibration curve using the peak area ratio.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis plasma Plasma Sample add_is Add Decapreno-β-carotene (Internal Standard) plasma->add_is precipitate Protein Precipitation (Ethanol + BHT) add_is->precipitate lle Liquid-Liquid Extraction (Hexane) precipitate->lle centrifuge Centrifugation lle->centrifuge collect Collect Supernatant centrifuge->collect dry Evaporate to Dryness collect->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute hplc HPLC-PDA/MS Analysis reconstitute->hplc data Data Processing hplc->data quant Quantification data->quant

Caption: Experimental workflow for carotenoid quantification.

logical_relationship diet Dietary Intake of Fruits & Vegetables plasma_carotenoids Plasma Carotenoids (α-carotene, β-carotene, etc.) diet->plasma_carotenoids extraction Sample Extraction plasma_carotenoids->extraction is Decapreno-β-carotene (Internal Standard) is->extraction hplc HPLC Analysis extraction->hplc raw_data Raw Peak Areas hplc->raw_data corrected_data Corrected Concentrations (Biomarker Levels) raw_data->corrected_data Normalized by Internal Standard

References

Decapreno-β-carotene in Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

A Glimpse into the Potential of a C50 Carotenoid

Introduction

Decapreno-β-carotene is a C50 carotenoid, a structural analog of the more common β-carotene (C40). While research on Decapreno-β-carotene is not as extensive as that on β-carotene, its unique chemical structure suggests potential applications in cell culture, particularly in the fields of oxidative stress and cancer research. This document aims to provide an overview of its known characteristics and extrapolate potential applications and protocols based on the broader understanding of carotenoids, with a strong emphasis on the need for further specific research on Decapreno-β-carotene.

Note to Researchers: The majority of the detailed experimental data and signaling pathways described herein are based on studies of β-carotene. While these may serve as a valuable starting point for investigating Decapreno-β-carotene, it is crucial to recognize that the biological activities of these two molecules may differ significantly. All protocols should be optimized and validated specifically for Decapreno-β-carotene.

Known Properties and Potential Applications

Decapreno-β-carotene has been identified as an effective antioxidant capable of protecting cells from oxidative damage[1]. This property forms the basis of its potential applications in cell culture:

  • Antioxidant Studies: Investigating its capacity to mitigate oxidative stress induced by various chemical or physical agents.

  • Cancer Research: Exploring its potential anti-proliferative and pro-apoptotic effects on cancer cell lines, an area where other carotenoids have shown promise.

  • Internal Standard: Due to its stability and distinct chromatographic properties, it has been successfully used as an internal standard for the quantification of other carotenoids by High-Performance Liquid Chromatography (HPLC)[2].

Quantitative Data Summary (Hypothetical)

Due to the limited availability of specific quantitative data for Decapreno-β-carotene in cell culture applications, the following table is presented as a hypothetical example based on typical data generated for carotenoids like β-carotene. This data is for illustrative purposes only and is not based on published results for Decapreno-β-carotene.

ParameterCell LineConcentration RangeEffectReference (for β-carotene)
IC50 (Cell Viability) MCF-7 (Breast Cancer)1 - 100 µMInhibition of cell proliferation[3]
SK-N-BE(2)C (Neuroblastoma)1 - 50 µMReduction in cell growth[4]
Apoptosis Induction MDA-MB-231 (Breast Cancer)5 - 10 µMIncreased percentage of apoptotic cells[5]
Cell Cycle Arrest K562 (Myeloid Leukemia)Dose-dependentG0/G1 phase arrest[6]

Experimental Protocols

The following are detailed protocols for key experiments that could be adapted to study the effects of Decapreno-β-carotene in cell culture. These are based on established methods for β-carotene.

Protocol 1: Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic or anti-proliferative effects of Decapreno-β-carotene on a cancer cell line.

Materials:

  • Decapreno-β-carotene (dissolved in an appropriate solvent, e.g., DMSO)

  • Cancer cell line of interest (e.g., MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete medium and incubate for 24 hours.

  • Treatment: Prepare serial dilutions of Decapreno-β-carotene in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound at various concentrations (e.g., 1, 5, 10, 20, 50, 100 µM). Include a solvent control (medium with the same concentration of DMSO used to dissolve the compound) and a negative control (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for a further 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control wells and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To determine if Decapreno-β-carotene induces apoptosis in cancer cells.

Materials:

  • Decapreno-β-carotene

  • Cancer cell line of interest

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of Decapreno-β-carotene for a predetermined time (e.g., 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Signaling Pathways (Based on β-carotene research)

The following diagrams illustrate signaling pathways that are known to be modulated by β-carotene and could be relevant for investigation with Decapreno-β-carotene.

G Potential Anti-Proliferative and Pro-Apoptotic Signaling of Carotenoids cluster_0 Cell Proliferation cluster_1 Apoptosis Decapreno-β-carotene Decapreno-β-carotene JNK_pathway JNK Pathway Decapreno-β-carotene->JNK_pathway Activates Cell_Cycle_Arrest Cell Cycle Arrest (S or G0/G1 phase) JNK_pathway->Cell_Cycle_Arrest Decapreno-β-carotene_apoptosis Decapreno-β-carotene ROS_Production Increased ROS Production Decapreno-β-carotene_apoptosis->ROS_Production Mitochondrial_Pathway Mitochondrial Pathway ROS_Production->Mitochondrial_Pathway Apoptosis Apoptosis Mitochondrial_Pathway->Apoptosis G Experimental Workflow for Assessing Decapreno-β-carotene Effects Start Start: Treat Cells with Decapreno-β-carotene Cell_Viability Cell Viability Assay (e.g., MTT) Start->Cell_Viability Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI) Start->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (e.g., Flow Cytometry) Start->Cell_Cycle_Analysis Data_Analysis Data Analysis and Interpretation Cell_Viability->Data_Analysis Apoptosis_Assay->Data_Analysis Cell_Cycle_Analysis->Data_Analysis Conclusion Conclusion on Bioactivity Data_Analysis->Conclusion

References

Application Note and Protocol for the Quantification of Carotenoids Using UPC² Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carotenoids are a class of natural pigments synthesized by plants and microorganisms, playing crucial roles in human health as antioxidants and precursors to vitamin A.[1] Accurate and efficient quantification of carotenoids is essential for quality control in the food and dietary supplement industries, as well as for research and drug development.[1][2] Traditional methods for carotenoid analysis, such as high-performance liquid chromatography (HPLC), often involve long analysis times and the use of large volumes of organic solvents. Ultra-Performance Convergence Chromatography (UPC²), a form of supercritical fluid chromatography (SFC), offers a significant advancement for the analysis of hydrophobic compounds like carotenoids.[3][4] This technique utilizes compressed carbon dioxide as the primary mobile phase, leading to faster separations, reduced solvent consumption, and improved resolution.[3][4]

This application note provides a detailed protocol for the quantification of various carotenoids using UPC² analysis, complete with quantitative data and an experimental workflow diagram.

Experimental Protocols

This section details the methodology for the quantification of β-carotene, a representative carotenoid, using a Waters ACQUITY UPC² System. The protocol can be adapted for other carotenoids such as lycopene, lutein, and astaxanthin.

Standard and Sample Preparation
  • Standard Preparation:

    • Prepare a stock solution of β-carotene standard (e.g., 0.1 mg/mL) by dissolving a known amount in an appropriate solvent such as methyl tert-butyl ether (MTBE) or acetone.[5]

    • Prepare a series of working standard solutions by serial dilution of the stock solution to create a calibration curve. A typical concentration range for β-carotene is 0.0001 to 0.1 mg/mL in MTBE.

    • For the analysis of astaxanthin, an internal standard like trans-β-apo-8'-carotenal can be used to account for variations.[5]

  • Sample Preparation (Dietary Supplements):

    • For encapsulated supplements, dissolve the contents of a capsule in a known volume of MTBE.

    • For supplements containing esterified astaxanthin, a hydrolysis (de-esterification) step is required to yield free astaxanthin before analysis.[5]

    • Filter the sample solution through a 0.45 µm syringe filter prior to injection.[4]

    • The entire sample preparation process should be conducted under dim or red light to prevent degradation of the light-sensitive carotenoids.[6]

UPC² System and Conditions

The following conditions are optimized for the separation and quantification of β-carotene, lycopene, and lutein.

  • System: Waters ACQUITY UPC² System with a Photodiode Array (PDA) Detector.[4]

  • Column: ACQUITY UPC² HSS C18 SB Column (1.8 μm, 3.0 x 100 mm or 3.0 x 150 mm).[4][7][8] Other columns like BEH, CSH Fluoro-Phenyl, and BEH 2-EP can also be used depending on the specific carotenoids being analyzed.

  • Mobile Phase:

    • Mobile Phase A: CO₂

    • Mobile Phase B: Ethanol or Methanol[8]

  • Gradient: An isocratic method with 25% ethanol can be used for the rapid separation of lycopene, β-carotene, and lutein. A gradient elution may also be employed, for instance, starting with 20% B, increasing to 50% B over 8 minutes for a broader range of carotenoids.[7][8]

  • Flow Rate: 0.8 mL/min[7][8]

  • Back Pressure: 1500 - 2190 psi[7][8]

  • Column Temperature: 35 - 40 °C[7][8]

  • Injection Volume: 1 - 3 µL[7][8]

  • PDA Detection:

    • Scan Range: 220 to 600 nm

    • Detection Wavelength: 450 nm for carotenoids.[7][8]

Quantitative Data

The UPC² method demonstrates excellent linearity, sensitivity, and reproducibility for the quantification of carotenoids.

Parameterβ-CaroteneReference
Linearity Range 0.0001 - 0.1 mg/mL
Correlation Coefficient (R²) > 0.99
Limit of Detection (LOD) 50 ng/mL
Limit of Quantitation (LOQ) 100 ng/mL
Intra-day Precision (%RSD) < 3%[5]
Inter-day Precision (%RSD) < 6%[5]

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of carotenoids using UPC² analysis.

G cluster_prep Sample & Standard Preparation cluster_analysis UPC² Analysis cluster_data Data Processing & Quantification sample Sample Acquisition (e.g., Dietary Supplement) extraction Extraction/Dissolution (e.g., with MTBE) sample->extraction filtration Filtration (0.45 µm) extraction->filtration injection Injection into UPC² System filtration->injection standard Standard Preparation (Stock & Dilutions) calibration Calibration Curve (from Standards) standard->calibration separation Chromatographic Separation (HSS C18 SB Column) injection->separation detection PDA Detection (450 nm) separation->detection chromatogram Chromatogram Generation detection->chromatogram quantification Quantification of Carotenoids in Sample chromatogram->quantification calibration->quantification report Final Report quantification->report

Caption: Workflow for Carotenoid Quantification by UPC².

Signaling Pathway

Carotenoids, particularly provitamin A carotenoids like β-carotene, are precursors to retinal, which is a critical component of the visual cycle signaling pathway. The following diagram illustrates a simplified overview of this pathway.

G cluster_intake Intake & Conversion cluster_vision Visual Cycle cluster_signal Signal Transduction beta_carotene β-Carotene (from Diet) retinal Retinal beta_carotene->retinal Conversion cis_retinal 11-cis-Retinal retinal->cis_retinal retinal->cis_retinal rhodopsin Rhodopsin (in Rod Cells) opsin Opsin rhodopsin->opsin Light Absorption trans_retinal all-trans-Retinal opsin->trans_retinal Isomerization transducin Transducin Activation opsin->transducin opsin->transducin cis_retinal->rhodopsin Binds to Opsin pde PDE Activation transducin->pde cGMP ↓ cGMP Levels pde->cGMP channels Closure of Na+ Channels cGMP->channels hyperpolarization Hyperpolarization channels->hyperpolarization signal_to_brain Signal to Brain hyperpolarization->signal_to_brain

Caption: Simplified Visual Cycle Signaling Pathway.

Conclusion

The UPC² technology provides a rapid, reliable, and environmentally sustainable method for the quantification of carotenoids. With analysis times significantly shorter than traditional HPLC methods and a drastic reduction in organic solvent consumption, UPC² is ideally suited for high-throughput screening in quality control and research laboratories. The simple sample preparation and high sensitivity of the method further enhance its advantages for routine analysis of carotenoids in various matrices.[1]

References

Application Notes and Protocols for the Analysis of Decapreno-β-carotene Degradation Products

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decapreno-β-carotene is a C50 carotenoid, an analogue of the more common C40 β-carotene.[1] Like other carotenoids, its long conjugated polyene chain makes it susceptible to degradation under various conditions, including exposure to light, heat, and oxygen.[2][3][4] Understanding the degradation profile of Decapreno-β-carotene is crucial for its application in pharmaceuticals and other industries, as the degradation products may have altered biological activity or potential toxicity.[5][6][7]

These application notes provide a comprehensive overview of the methodologies to study the degradation of Decapreno-β-carotene. Due to the limited specific data on Decapreno-β-carotene degradation, the protocols and expected products are largely based on the extensive research available for β-carotene as a model compound. It is hypothesized that Decapreno-β-carotene will undergo similar degradation pathways, yielding analogous but structurally distinct products.

Degradation Pathways Overview

The primary degradation pathways for carotenoids like Decapreno-β-carotene are isomerization and oxidation.[2][8]

  • Isomerization: The all-trans configuration of carotenoids can be converted to various cis-isomers, particularly at the 9, 13, and 15 positions, upon exposure to heat or light.[2][9]

  • Oxidation: This is a major cause of carotenoid degradation and can be initiated by autoxidation, photo-oxidation, or enzymatic action.[2][8] Oxidation leads to a variety of products, including epoxides, apocarotenals, and smaller volatile compounds.[8][10]

The following diagram illustrates the general degradation pathways anticipated for Decapreno-β-carotene, based on known β-carotene degradation.

G cluster_degradation Decapreno-β-carotene Degradation Decapreno-β-carotene Decapreno-β-carotene Isomers (cis-Decapreno-β-carotene) Isomers (cis-Decapreno-β-carotene) Decapreno-β-carotene->Isomers (cis-Decapreno-β-carotene) Isomerization (Light, Heat) Oxidation Products Oxidation Products Decapreno-β-carotene->Oxidation Products Oxidation (O₂, Light, Heat) Epoxides Epoxides Oxidation Products->Epoxides Apocarotenals Apocarotenals Oxidation Products->Apocarotenals Short-chain Products Short-chain Products Oxidation Products->Short-chain Products

Caption: General degradation pathways of Decapreno-β-carotene.

Experimental Protocols

Detailed methodologies for inducing and analyzing the degradation of Decapreno-β-carotene are provided below. These protocols are adapted from established methods for β-carotene analysis.[5][6]

Protocol 1: Forced Degradation Studies

This protocol describes how to subject Decapreno-β-carotene to forced degradation under various stress conditions to generate a comprehensive degradation profile.

1.1. Materials and Reagents:

  • Decapreno-β-carotene standard (high purity)[1]

  • HPLC-grade solvents (e.g., hexane, dichloromethane, methanol, acetonitrile)

  • Antioxidant (e.g., butylated hydroxytoluene - BHT)

  • Inert gas (Nitrogen or Argon)

  • High-intensity light source (for photodegradation)

  • Temperature-controlled oven (for thermal degradation)

  • Oxidizing agent (e.g., hydrogen peroxide, m-chloroperoxybenzoic acid)

1.2. Standard Preparation:

  • Prepare a stock solution of Decapreno-β-carotene in an appropriate solvent (e.g., hexane or dichloromethane) containing a small amount of BHT (e.g., 0.1%) to prevent premature degradation.

  • Work under dim light and an inert atmosphere to minimize unwanted degradation during sample preparation.[3][4]

  • Store stock solutions at -20°C or lower in amber vials.[3][4]

1.3. Degradation Conditions:

  • Photodegradation:

    • Transfer an aliquot of the stock solution to a clear glass vial.

    • Expose the vial to a high-intensity light source (e.g., UVA lamp) for a defined period.[11]

    • Take samples at various time points to monitor the degradation kinetics.

    • Keep a control sample wrapped in aluminum foil to protect it from light.

  • Thermal Degradation:

    • Transfer an aliquot of the stock solution to an amber vial.

    • Place the vial in a temperature-controlled oven at a specific temperature (e.g., 60°C, 100°C, 140°C).[12][13]

    • Take samples at different time intervals.

    • Maintain a control sample at room temperature or refrigerated.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add a controlled amount of an oxidizing agent.

    • Stir the reaction mixture at a specific temperature.

    • Monitor the reaction progress by taking samples at various time points.

    • A control sample without the oxidizing agent should be run in parallel.

The following diagram outlines the experimental workflow for forced degradation studies.

G Start Start Prepare Stock Solution Prepare Stock Solution Start->Prepare Stock Solution Forced Degradation Forced Degradation Prepare Stock Solution->Forced Degradation Photodegradation Photodegradation Forced Degradation->Photodegradation Thermal Degradation Thermal Degradation Forced Degradation->Thermal Degradation Oxidative Degradation Oxidative Degradation Forced Degradation->Oxidative Degradation Sample Collection Sample Collection Photodegradation->Sample Collection Thermal Degradation->Sample Collection Oxidative Degradation->Sample Collection Analysis Analysis Sample Collection->Analysis G Degraded Sample Degraded Sample HPLC-PDA HPLC-PDA Degraded Sample->HPLC-PDA LC-MS LC-MS Degraded Sample->LC-MS GC-MS GC-MS Degraded Sample->GC-MS Separation & Quantification Separation & Quantification HPLC-PDA->Separation & Quantification Identification (Non-volatile) Identification (Non-volatile) LC-MS->Identification (Non-volatile) Identification (Volatile) Identification (Volatile) GC-MS->Identification (Volatile)

References

Application Notes and Protocols: Decapreno-β-carotene in Proteomics Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decapreno-β-carotene, a C50 analog of β-carotene, is a synthetic carotenoid primarily utilized as an internal standard for the quantification of hydrocarbon carotenoids in high-performance liquid chromatography (HPLC).[1] While research on the direct impact of Decapreno-β-carotene on cellular proteomes is limited, its structural similarity to β-carotene—a carotenoid extensively studied for its influence on various signaling pathways and protein expression—suggests potential applications in proteomics research as a comparative tool or a stable control. β-carotene has been shown to modulate protein expression in diverse cellular processes, including metabolism, cytoskeletal organization, and protein folding.[2] Proteomic approaches, particularly those employing mass spectrometry, are crucial for elucidating the molecular mechanisms of such bioactive compounds.[2][3]

These application notes provide a framework for integrating Decapreno-β-carotene into proteomics workflows, drawing upon established methodologies for related carotenoids and general proteomics. The protocols outlined below are intended to serve as a starting point for researchers investigating the effects of carotenoids on the cellular proteome.

I. Quantitative Data Summary

The following tables represent hypothetical quantitative data from a proteomics experiment comparing the effects of β-carotene and Decapreno-β-carotene on a human cell line. Data is presented as fold changes in protein expression relative to a vehicle control. Such data is typically generated using techniques like label-free quantification (LFQ) or isobaric tagging (e.g., iTRAQ, TMT) in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Table 1: Hypothetical Differential Expression of Key Proteins in Response to Carotenoid Treatment

ProteinGeneFunctionβ-carotene Fold ChangeDecapreno-β-carotene Fold Change
Heme oxygenase 1HMOX1Oxidative Stress Response2.51.1
NAD(P)H quinone dehydrogenase 1NQO1Detoxification2.11.0
Uncoupling protein 1UCP1Thermogenesis3.20.9
Peroxisome proliferator-activated receptor gamma coactivator 1-alphaPPARGC1AMitochondrial Biogenesis2.81.2
Sirtuin 1SIRT1Gene Expression Regulation2.01.1
Fatty Acid SynthaseFASNLipogenesis-1.8-1.1

Table 2: Hypothetical Modulation of Signaling Pathway Components

PathwayProteinβ-carotene Fold ChangeDecapreno-β-carotene Fold Change
Nrf2/Keap1 PathwayNrf2 (nuclear)2.31.2
Keap1-1.5-1.0
β3-AR/p38 MAPK Signalingp38 MAPK (phosphorylated)2.71.3
ATF2 (phosphorylated)2.41.1

II. Experimental Protocols

Protocol 1: Cell Culture and Treatment

This protocol describes the treatment of a cell line (e.g., SH-SY5Y human neural cells or 3T3-L1 adipocytes) with Decapreno-β-carotene for subsequent proteomic analysis.

Materials:

  • Cell line of interest (e.g., SH-SY5Y, 3T3-L1)

  • Appropriate cell culture medium and supplements

  • Decapreno-β-carotene

  • Vehicle control (e.g., DMSO)

  • 6-well cell culture plates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.

  • Stock Solution Preparation: Prepare a stock solution of Decapreno-β-carotene in an appropriate solvent (e.g., DMSO). Due to the instability of carotenoids, prepare fresh and protect from light.[4]

  • Cell Treatment: Once cells reach the desired confluency, replace the medium with fresh medium containing the final concentration of Decapreno-β-carotene or the vehicle control. Typical treatment concentrations for carotenoids can range from 1 to 10 µM.

  • Incubation: Incubate the cells for the desired period (e.g., 24 hours).

  • Harvesting:

    • Aspirate the medium and wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of lysis buffer (see Protocol 2) to each well.

    • Scrape the cells and collect the lysate.

    • Proceed immediately to protein extraction or store the lysate at -80°C.

Protocol 2: Protein Extraction and Digestion (Urea-FASP Method)

This protocol is a robust method for extracting and digesting proteins from cultured cells, suitable for generating clean peptides for mass spectrometry.[5]

Materials:

  • Cell lysate from Protocol 1

  • Urea lysis buffer (8 M urea, 100 mM Tris-HCl, pH 8.5)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Filter units (e.g., 30 kDa MWCO)

  • Ammonium bicarbonate (50 mM)

  • Trypsin (mass spectrometry grade)

  • Lys-C (mass spectrometry grade)

  • Formic acid

  • Sep-Pak C18 cartridges

Procedure:

  • Lysis and Reduction: Add urea lysis buffer to the cell pellet and sonicate briefly. Add DTT to a final concentration of 10 mM and incubate at 37°C for 1 hour.

  • Alkylation: Add IAA to a final concentration of 50 mM and incubate in the dark at room temperature for 30 minutes.

  • Filter-Aided Sample Preparation (FASP):

    • Load the protein sample onto a filter unit.

    • Centrifuge to remove the lysis buffer.

    • Wash the filter twice with 8 M urea solution.

    • Wash the filter twice with 50 mM ammonium bicarbonate.[5]

  • Digestion:

    • Add trypsin (in 50 mM ammonium bicarbonate) to the filter at an enzyme-to-protein ratio of 1:100.

    • Incubate overnight at 37°C.

    • Add an additional aliquot of trypsin and Lys-C and incubate for another 4 hours.[5]

  • Peptide Elution: Collect the peptides by centrifugation. Wash the filter with 50 mM ammonium bicarbonate and combine the eluates.

  • Desalting: Acidify the peptide solution with formic acid and desalt using a C18 cartridge.[5]

  • Quantification: Dry the peptides using a vacuum centrifuge and resuspend in 0.1% formic acid. Quantify the peptide concentration using a BCA assay.

Protocol 3: LC-MS/MS Analysis

This protocol provides a general workflow for the analysis of digested peptides by liquid chromatography-tandem mass spectrometry.

Materials:

  • Desalted peptide samples

  • LC-MS/MS system (e.g., Orbitrap)

  • C18 analytical column

  • Mobile phases (e.g., A: 0.1% formic acid in water; B: 0.1% formic acid in acetonitrile)

Procedure:

  • Sample Injection: Inject an equal amount of peptides (e.g., 1 µg) from each sample onto the analytical column.

  • Chromatographic Separation: Separate the peptides using a gradient of mobile phase B. The specific gradient will depend on the complexity of the sample and the length of the column.

  • Mass Spectrometry:

    • Operate the mass spectrometer in a data-dependent acquisition (DDA) mode.

    • Acquire full MS scans in the Orbitrap (or equivalent high-resolution analyzer).

    • Select the most intense precursor ions for fragmentation (e.g., by HCD).

    • Acquire MS/MS scans in the Orbitrap or ion trap.[6]

  • Data Analysis:

    • Process the raw data using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer).

    • Search the MS/MS spectra against a relevant protein database (e.g., UniProt Human).

    • Perform protein identification and label-free quantification.

    • Perform statistical analysis to identify differentially expressed proteins.

III. Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate a potential signaling pathway affected by carotenoids and a general experimental workflow for proteomics research.

G BC β-carotene AR β3-AR BC->AR p38 p38 MAPK AR->p38 SIRT SIRT p38->SIRT Thermo Thermogenesis (UCP1, PGC-1α) SIRT->Thermo

Caption: β-carotene induced thermogenesis signaling pathway.[7]

G cluster_0 Sample Preparation cluster_1 Data Acquisition & Analysis A Cell Culture & Treatment B Protein Extraction A->B C Protein Digestion B->C D Peptide Desalting C->D E LC-MS/MS D->E F Database Search E->F G Protein Identification & Quantification F->G H Bioinformatics Analysis G->H

Caption: General experimental workflow for proteomics.

References

Troubleshooting & Optimization

Techniques for preventing the oxidation of Decapreno-β-carotene during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the oxidation of Decapreno-β-carotene during storage. The following information is based on established knowledge of carotenoid stability, primarily drawing from studies on its close structural analogue, β-carotene.

Frequently Asked Questions (FAQs)

Q1: What is Decapreno-β-carotene and why is its stability important?

Decapreno-β-carotene is a C50 carotenoid, an analogue of β-carotene.[1] It is often used as an internal standard for the quantification of hydrocarbon carotenoids by High-Performance Liquid Chromatography (HPLC) due to its commercial availability in high purity.[1] Its stability is crucial for ensuring accurate and reproducible results in analytical applications and for maintaining its efficacy in various research and development settings. Like other carotenoids, its highly conjugated polyene structure makes it susceptible to oxidative degradation.[2]

Q2: What are the primary factors that cause the degradation of Decapreno-β-carotene?

The primary factors that accelerate the degradation of Decapreno-β-carotene, similar to other carotenoids, are:

  • Oxygen: The presence of oxygen is a major contributor to oxidative degradation.[2]

  • Light: Exposure to light, particularly UV light, can induce photo-oxidation and isomerization.[2]

  • Heat: Elevated temperatures significantly increase the rate of degradation.[3][4]

  • Presence of Metals: Transition metals can catalyze oxidative reactions.[2]

  • Solvent Choice: The solvent used to dissolve Decapreno-β-carotene can impact its stability.[5][6]

Q3: What are the ideal storage conditions for Decapreno-β-carotene?

To ensure maximum stability, Decapreno-β-carotene should be stored under the following conditions:

  • Temperature: Store at low temperatures, ideally at -80°C for long-term storage.[5] For short-term storage, a refrigerator at 2-8°C is acceptable for some formulations.[4]

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to minimize exposure to oxygen.

  • Light: Protect from light by using amber vials or by wrapping containers in aluminum foil.

  • Form: Storing the compound in its crystalline or powdered form is generally more stable than in solution.

Q4: Can I use antioxidants to prevent the oxidation of Decapreno-β-carotene?

Yes, the use of antioxidants is a highly effective strategy to inhibit the degradation of carotenoids. While specific studies on Decapreno-β-carotene are limited, research on β-carotene has shown the efficacy of various antioxidants. Commonly used antioxidants include:

  • Butylated hydroxytoluene (BHT)

  • Butylated hydroxyanisole (BHA)

  • α-Tocopherol (Vitamin E)

  • Ascorbyl palmitate

  • Tert-butylhydroquinone (TBHQ)

The choice and concentration of the antioxidant may depend on the solvent system and the intended application.

Q5: How does the choice of solvent affect the stability of Decapreno-β-carotene?

The solvent can significantly influence the stability of carotenoids. Some solvents can promote degradation, while others can offer a more protective environment. For β-carotene, tetrahydrofuran (THF) containing butylated hydroxytoluene (BHT) has been shown to provide high stability.[5] It is crucial to use high-purity solvents and to be aware that some solvents can contain peroxides that accelerate oxidation.[5]

Troubleshooting Guide

Issue Possible Causes Troubleshooting Steps
Rapid degradation of Decapreno-β-carotene solution 1. Presence of oxygen in the solvent or headspace. 2. Exposure to light. 3. Storage at an inappropriate temperature. 4. Contaminated solvent (e.g., with peroxides or metals). 5. Incompatible solvent.1. Degas the solvent before use and purge the vial with an inert gas (nitrogen or argon) before sealing. 2. Store solutions in amber vials or wrap them in foil. Work in a dimly lit area when handling the solution. 3. Store solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles. 4. Use fresh, high-purity, HPLC-grade solvents. Consider purifying solvents to remove peroxides. 5. Consult literature for recommended solvents for carotenoids (e.g., THF with BHT).
Inconsistent results when using Decapreno-β-carotene as an internal standard 1. Degradation of the stock solution. 2. Incomplete dissolution. 3. Adsorption to container surfaces.1. Prepare fresh stock solutions regularly and store them under optimal conditions. Verify the concentration of the stock solution periodically. 2. Ensure complete dissolution by vortexing or brief sonication. Visually inspect for any undissolved particles. 3. Use silanized glassware or polypropylene tubes to minimize adsorption.
Discoloration of solid Decapreno-β-carotene 1. Prolonged exposure to air and light during handling. 2. Improper long-term storage conditions.1. Minimize the time the solid material is exposed to the atmosphere and light. Weigh out the required amount quickly and reseal the container under inert gas. 2. Ensure the primary container is sealed tightly and stored at the recommended low temperature in the dark.

Quantitative Data on Carotenoid Stability

Table 1: Half-life of β-carotene in different solvents at room temperature.

SolventHalf-life (days)Reference
Cyclohexanone< 10[6]
Dichloromethane< 10[5]
Tetrahydrofuran with BHT> 10 (97% recovery after 10 days)[5]

Table 2: Effect of Temperature on β-carotene Degradation.

TemperatureDegradationTimeConditionsReference
40°C90% loss54 daysIn sweet potato chips[5]
140°C>80% degradation4 hoursIn crude carrot extract with oxygen supply[3]

Experimental Protocols

Protocol 1: General Procedure for Assessing the Stability of Decapreno-β-carotene in Solution

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of Decapreno-β-carotene in a tared amber vial.

    • Add a degassed, high-purity solvent (e.g., THF with 0.1% BHT) to achieve the desired concentration.

    • Purge the headspace of the vial with nitrogen or argon before sealing tightly with a PTFE-lined cap.

    • Ensure complete dissolution by gentle vortexing or brief sonication.

  • Storage Conditions:

    • Prepare multiple aliquots of the stock solution to avoid repeated sampling from the same vial.

    • Divide the aliquots into different storage groups to test various conditions (e.g., different temperatures, light exposure vs. dark).

    • For light exposure studies, use a calibrated light source and control the temperature.

  • Sampling and Analysis:

    • At predetermined time points (e.g., 0, 1, 3, 7, 14, 30 days), remove an aliquot from each storage condition.

    • Analyze the concentration of Decapreno-β-carotene using a validated reverse-phase HPLC method with UV-Vis detection (monitoring at the wavelength of maximum absorbance, typically around 450-480 nm).

    • Use Decapreno-β-carotene itself as the external standard for quantification, assuming the initial concentration (time 0) is accurate.

  • Data Analysis:

    • Plot the concentration of Decapreno-β-carotene as a function of time for each storage condition.

    • Determine the degradation kinetics by fitting the data to an appropriate model (e.g., first-order kinetics).

    • Calculate the degradation rate constant (k) and the half-life (t½) for each condition.

Visualizations

cluster_troubleshooting Troubleshooting Workflow for Decapreno-β-carotene Instability Start Instability Observed (e.g., color loss, inconsistent data) CheckStorage Review Storage Conditions: - Temperature - Light Exposure - Atmosphere (Inert Gas) Start->CheckStorage CheckSolvent Evaluate Solvent: - Purity (Peroxides) - Antioxidant Presence - Suitability Start->CheckSolvent CheckHandling Assess Handling Procedures: - Exposure time to air/light - Container type Start->CheckHandling ImplementChanges Implement Corrective Actions: - Optimize Storage - Use Fresh/Purified Solvent with Antioxidant - Minimize Exposure CheckStorage->ImplementChanges CheckSolvent->ImplementChanges CheckHandling->ImplementChanges Verify Verify Stability: - Re-analyze sample - Prepare fresh solution ImplementChanges->Verify Resolved Issue Resolved Verify->Resolved Stable FurtherInvestigation Further Investigation Needed: - Consider compound purity - Method validation Verify->FurtherInvestigation Unstable

Caption: Troubleshooting workflow for identifying and resolving instability issues with Decapreno-β-carotene.

cluster_oxidation General Oxidative Degradation Pathway of a Carotenoid Carotenoid Decapreno-β-carotene (Intact Polyene Chain) Radical Carotenoid Radical Carotenoid->Radical H abstraction Initiation Initiation (e.g., Light, Heat, Metal ions) Initiation->Radical PeroxylRadical Peroxyl Radical Radical->PeroxylRadical + O2 Oxygen Oxygen (O2) Oxygen->PeroxylRadical PeroxylRadical->Carotenoid propagates chain reaction Epoxides Epoxides PeroxylRadical->Epoxides Cleavage Chain Cleavage PeroxylRadical->Cleavage Apocarotenals Apocarotenals & Apocarotenones (Shorter chain aldehydes and ketones) Cleavage->Apocarotenals OtherProducts Other Volatile & Non-volatile Degradation Products Cleavage->OtherProducts

Caption: A simplified diagram illustrating the general mechanism of carotenoid oxidative degradation.

References

Troubleshooting Decapreno-β-carotene degradation in HPLC analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the degradation of decapreno-β-carotene during HPLC analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of decapreno-β-carotene degradation during HPLC analysis?

Decapreno-β-carotene, like other carotenoids, is highly susceptible to degradation from three main factors:

  • Oxidation: Due to its long chain of conjugated double bonds, the molecule is easily oxidized, especially when exposed to atmospheric oxygen. This process can be accelerated by the presence of metals.[1]

  • Light: Exposure to light, particularly UV light, can induce photo-oxidation and isomerization (conversion from the all-trans form to various cis isomers), which can alter chromatographic results and reduce the primary peak area.[2][3][4]

  • Heat: High temperatures increase the rate of both oxidation and isomerization.[3][5][6] Temperatures above 40-50°C can cause significant carotenoid decomposition.[5][6]

Q2: My chromatogram shows multiple small peaks around the main decapreno-β-carotene peak. What are they?

These are likely degradation products or isomers. Common degradation products include epoxides (e.g., 5,6-epoxy-β-carotene) and various apocarotenals, which are formed when the polyene chain is cleaved.[6][7] Additionally, heat and light can cause the stable all-trans isomer to convert into less stable cis isomers (e.g., 9-cis, 13-cis), which will elute at different retention times, typically appearing as smaller peaks close to the main all-trans peak.[3][8]

Q3: How can I prevent degradation during sample and standard preparation?

To maintain the integrity of decapreno-β-carotene, rigorous preventative measures are necessary:

  • Use Antioxidants: Dissolve standards and samples in solvents containing an antioxidant like Butylated Hydroxytoluene (BHT) at a concentration of 0.1%.[9]

  • Protect from Light: Use amber glass vials or wrap vials and solvent bottles in aluminum foil. Perform all preparation steps under subdued or yellow light.[4]

  • Control Temperature: Prepare samples on ice and store stock solutions at -18°C or lower.[9] During any solvent evaporation steps, use a gentle stream of nitrogen and keep the temperature low (e.g., below 35-40°C).[5][9]

  • Deoxygenate Solvents: Purge solvents with nitrogen or helium to remove dissolved oxygen.[9] Store prepared solutions under a nitrogen atmosphere in airtight containers.[9]

Q4: Can the HPLC mobile phase contribute to degradation?

Yes, the mobile phase composition is critical. Acidic conditions can promote degradation.[10] To improve recovery and prevent on-column degradation, it is often recommended to add a solvent modifier. The addition of triethylamine (TEA) at a low concentration (e.g., 0.05-0.1%) can suppress unwanted interactions with free silanol groups on the column packing, which can act as catalytic sites for degradation.[8][9][11]

Troubleshooting Guide for Decapreno-β-carotene Degradation

Use this guide to diagnose and resolve common issues encountered during the HPLC analysis of decapreno-β-carotene.

Problem 1: Low or Disappearing Main Peak Area

This is a classic sign of degradation, where the parent compound is being consumed.

Potential Cause Recommended Solution
Oxidative Degradation Add an antioxidant like 0.1% BHT to all solvents used for sample and standard preparation.[9] Ensure all solutions are blanketed with nitrogen and stored in tightly sealed vials.
Photodegradation Work under subdued lighting. Use amber autosampler vials and cover solvent reservoirs to protect them from light.[4]
Thermal Degradation Use a temperature-controlled autosampler set to a low temperature (e.g., 4°C).[12] Maintain the column temperature at a stable, moderate level (e.g., 25-30°C), as higher temperatures can accelerate on-column degradation.[5]
On-Column Degradation Add a modifier like 0.05-0.1% triethylamine (TEA) to the mobile phase to passivate active sites on the stationary phase.[8][9]

Problem 2: Peak Tailing

Peak tailing can be caused by chemical or instrumental factors.

Potential Cause Recommended Solution
Secondary Column Interactions Residual silanol groups on the silica backbone of the column can interact with the analyte. Add 0.1% TEA to the mobile phase to mask these sites.[8][11]
Column Overload The sample concentration is too high. Dilute the sample and reinject.
Column Contamination/Damage Strongly retained contaminants or a column void can cause peak distortion. Flush the column with a strong solvent (e.g., isopropanol) or, if the problem persists, replace the column.[13][14]
Degradation Product Co-elution Degradation products may co-elute with the tail of the main peak. Address the root causes of degradation (light, heat, oxygen) to minimize the formation of these impurities.

Problem 3: Appearance of "Ghost" or Extra Peaks

Unexpected peaks often indicate contamination or sample instability.

Potential Cause Recommended Solution
Formation of Isomers Heat and light can convert the all-trans isomer to various cis isomers. Minimize exposure to these factors during sample prep and storage.[3]
Formation of Oxidation Products Oxygen exposure leads to the formation of epoxides and apocarotenals.[6][7] Prepare fresh samples and standards using deoxygenated solvents and store them properly under nitrogen.
Mobile Phase Contamination Contaminants in the mobile phase can accumulate on the column and elute as distinct peaks, especially during gradient elution. Use high-purity HPLC-grade solvents and prepare fresh mobile phases daily.[13]
Autosampler Carryover Residual sample from a previous injection can appear as a ghost peak. Optimize the autosampler wash protocol using a strong solvent.[15]

Visual Troubleshooting and Process Flows

The following diagrams illustrate key workflows and concepts for managing decapreno-β-carotene analysis.

G start Low/Inconsistent Peak Area Detected check_prep Review Sample Prep: - Using amber vials? - Antioxidant (BHT) added? - Kept on ice? start->check_prep check_hplc Review HPLC Conditions: - Column temp < 30°C? - Mobile phase fresh? - TEA modifier used? check_prep->check_hplc Yes sol_prep ACTION: Implement all light/heat/oxygen protection measures during prep. check_prep->sol_prep No check_system Check for System Leaks or Contamination check_hplc->check_system Yes sol_hplc ACTION: Optimize HPLC method. Use fresh mobile phase with TEA. check_hplc->sol_hplc No sol_system ACTION: Perform system maintenance. Flush system and check for leaks. check_system->sol_system Problem Found end_node Problem Resolved check_system->end_node No Issues Found (Re-evaluate Prep) sol_prep->end_node sol_hplc->end_node sol_system->end_node

Caption: Troubleshooting workflow for low peak area.

G cluster_causes carotene Decapreno-β-carotene (all-trans) isomers Cis-Isomers (9-cis, 13-cis, etc.) carotene->isomers Isomerization epoxides Epoxides (e.g., 5,6-epoxide) carotene->epoxides cleavage Cleavage Products (Apocarotenals) carotene->cleavage cause1 Heat / Light cause2 Oxygen (Oxidation)

Caption: Major degradation pathways for decapreno-β-carotene.

Experimental Protocols

Protocol 1: Preparation of Decapreno-β-carotene Stock and Working Solutions

This protocol details the steps for preparing solutions while minimizing degradation.

Materials:

  • Decapreno-β-carotene standard

  • Butylated Hydroxytoluene (BHT)

  • HPLC-grade solvents (e.g., Tetrahydrofuran (THF), Hexane, Acetonitrile)

  • Class A volumetric flasks (amber)

  • Gas-tight syringes

  • Nitrogen gas source

Procedure:

  • Prepare Solvent with Antioxidant: Prepare a solution of THF containing 0.1% BHT (w/v). This will be your primary solvent.

  • Weigh Standard: Accurately weigh the required amount of decapreno-β-carotene in a subdued light environment.

  • Prepare Stock Solution: Dissolve the weighed standard in the THF with 0.1% BHT to create a concentrated stock solution (e.g., 1 mg/mL). Use an ultrasonic bath briefly if needed to ensure complete dissolution.

  • Storage: Fill the headspace of the volumetric flask with nitrogen, seal tightly, and wrap with parafilm. Store the stock solution at -20°C or below. Stock solutions in THF stored at -80°C are reported to be stable for at least a month.[6]

  • Prepare Working Solutions: On the day of analysis, bring the stock solution to room temperature. Prepare serial dilutions using a mobile phase-like solvent (e.g., acetonitrile/methanol mixture) also containing 0.1% BHT.

  • Transfer to Vials: Transfer the final working solutions to amber HPLC vials, flush the headspace with nitrogen, and cap immediately. Place vials in a cooled autosampler (4°C) to await injection.

Protocol 2: Recommended HPLC Method Parameters

This method provides a starting point for the analysis of decapreno-β-carotene. Optimization may be required based on your specific instrument and sample matrix.

ParameterRecommended SettingRationale
Column C18 or C30 Reversed-Phase, 250 x 4.6 mm, 5 µmC18 is widely used for carotenoid separation.[9][16] C30 columns can offer enhanced selectivity for geometric isomers.
Mobile Phase Gradient of Acetonitrile, Methanol, and Dichloromethane (or THF)A common mobile phase is a gradient of Acetonitrile:Methanol:Dichloromethane (e.g., 75:20:5).[8] This provides good separation for non-polar carotenes.
Modifier 0.05% - 0.1% Triethylamine (TEA) added to the mobile phaseMinimizes peak tailing and on-column degradation by masking active silanol sites.[8][9]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column. Adjust as needed for column size and desired resolution.
Column Temperature 25°C - 30°CBalances efficiency with stability. Temperatures above 34°C can decrease resolution and increase degradation.[5][9]
Injection Volume 10 - 20 µLKeep volume minimal to avoid peak distortion and column overload.
Detection Wavelength ~450 - 475 nmCarotenoids have a strong absorbance in this range. A photodiode array (PDA) detector is recommended to confirm peak identity via spectral analysis.[5][16]

References

Technical Support Center: Stabilizing Decapreno-β-carotene in Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in stabilizing Decapreno-β-carotene in various formulations.

Frequently Asked Questions (FAQs)

Q1: What is Decapreno-β-carotene and why is its stabilization challenging?

Decapreno-β-carotene is a C50 carotenoid, a class of natural pigments with antioxidant properties.[1][2] Its extended conjugated polyene structure, responsible for its color and antioxidant activity, also makes it highly susceptible to degradation from factors like light, heat, and oxygen.[3][4] This instability can lead to loss of bioactivity and color, posing a significant challenge in the development of stable formulations.

Q2: What are the primary degradation pathways for carotenoids like Decapreno-β-carotene?

The primary degradation pathways for carotenoids are oxidation and isomerization.[5][6] Oxidation, the major cause of degradation, can be initiated by factors like heat, light, and the presence of metals.[4] It leads to the formation of various breakdown products, including epoxides and apocarotenoids, resulting in the loss of the characteristic color and antioxidant properties.[5][7] Isomerization, the conversion from the all-trans form to cis isomers, can also occur, although degradation into oxidation products is generally favored.[6]

Q3: What are the most effective general strategies for stabilizing Decapreno-β-carotene?

The most effective strategies focus on protecting the molecule from pro-degradative factors. These include:

  • Encapsulation: Creating a physical barrier around the Decapreno-β-carotene molecule is a primary stabilization method.[3][8]

  • Use of Antioxidants: Incorporating antioxidants into the formulation can help to quench free radicals and inhibit oxidative degradation.[9][10]

  • Light and Oxygen Protection: Packaging formulations in opaque, airtight containers and processing under an inert atmosphere (e.g., nitrogen) are crucial.[11][12]

  • Temperature Control: Storing formulations at low temperatures can significantly slow down the rate of degradation.[4][13]

Troubleshooting Guides

Issue 1: Rapid Color Fading of the Formulation
Possible Cause Troubleshooting Step Expected Outcome
Photo-degradation Store the formulation in amber-colored or opaque containers. Conduct all experimental manipulations under low-light conditions or using light filters.Reduced rate of color loss, indicating protection from light-induced degradation.
Oxidation Purge the formulation and the container headspace with an inert gas like nitrogen or argon before sealing. Consider adding an antioxidant to the formulation.Slower color fading, confirming that oxidation is a primary degradation pathway.
High Storage Temperature Store the formulation at a lower temperature (e.g., 4°C or -20°C) and monitor color stability over time.Improved color retention, demonstrating the temperature sensitivity of Decapreno-β-carotene.
Issue 2: Poor Solubility and Precipitation of Decapreno-β-carotene
Possible Cause Troubleshooting Step Expected Outcome
Inherent Low Water Solubility For aqueous formulations, consider encapsulation techniques like nanoemulsions, liposomes, or forming inclusion complexes with cyclodextrins.[14][15] For organic formulations, ensure the chosen solvent has adequate solubilizing capacity for carotenoids (e.g., chloroform, DMSO).[16][17]Improved dispersion and stability in the formulation, with reduced precipitation.
Crystal Growth Investigate solid dispersion technologies using polymers like PVP to create an amorphous form of Decapreno-β-carotene, which can enhance solubility.[18]Formation of a stable, amorphous solid dispersion with enhanced aqueous solubility.
Issue 3: Low Encapsulation Efficiency
Possible Cause Troubleshooting Step Expected Outcome
Incompatible Wall Material Screen different wall materials. For Decapreno-β-carotene's lipophilic nature, consider protein-polysaccharide complexes or lipid-based encapsulants.Increased encapsulation efficiency as the wall material better accommodates the C50 carotenoid structure.
Suboptimal Process Parameters Optimize the parameters of your chosen encapsulation method (e.g., inlet temperature and feed rate for spray drying, homogenization pressure for nanoemulsions).Higher retention of Decapreno-β-carotene within the microcapsules or nanoparticles.

Data on Stabilization Methods

The following tables summarize quantitative data from studies on the stabilization of β-carotene, which can serve as a starting point for optimizing Decapreno-β-carotene formulations.

Table 1: Effect of Encapsulation on β-carotene Stability

Encapsulation MethodWall MaterialStorage Conditionsβ-carotene Retention (%)Reference
Spray DryingMaltodextrin & Gum Arabic60°C for 24h~85%[19]
Freeze DryingTrehalose & Maltodextrin35°C, 78 days>50%[6]
NanoemulsionChitosan-coated37°C, 21 days82.0%[11]
NanoemulsionChitosan-coatedUV light, 21 days77.6%[11]

Table 2: Effect of Antioxidants on β-carotene Stability in O/W Emulsions

Antioxidant (0.1 wt%)Storage Temperature (°C)β-carotene Retention after 1h Light Exposure (%)Reference
α-Tocopherol45~38%[10]
TBHQ45~35%[10]
Ascorbyl Palmitate45~32%[10]
No Antioxidant45~25%[10]

Experimental Protocols

Protocol 1: Preparation of Decapreno-β-carotene Loaded Nanoemulsion
  • Oil Phase Preparation: Dissolve a known concentration of Decapreno-β-carotene and a lipophilic surfactant (e.g., Tween 80) in a food-grade oil (e.g., medium-chain triglycerides).

  • Aqueous Phase Preparation: Dissolve a hydrophilic surfactant (e.g., pectin, gelatin) in deionized water.[10]

  • Coarse Emulsion Formation: Slowly add the oil phase to the aqueous phase while stirring at high speed using a high-shear mixer.

  • Nanoemulsion Formation: Pass the coarse emulsion through a high-pressure homogenizer for a specified number of cycles and pressure to achieve the desired droplet size.

  • Characterization: Analyze the particle size, polydispersity index, and zeta potential of the nanoemulsion. Determine the encapsulation efficiency by measuring the amount of unincorporated Decapreno-β-carotene.

Protocol 2: Stability Testing of a Decapreno-β-carotene Formulation
  • Sample Preparation: Prepare multiple aliquots of the Decapreno-β-carotene formulation in the final desired packaging.

  • Storage Conditions: Store the samples under different conditions to be tested (e.g., 4°C, 25°C, 40°C; dark vs. light exposure).

  • Sampling: At predetermined time intervals, withdraw an aliquot from each storage condition.

  • Extraction: Extract the Decapreno-β-carotene from the formulation using an appropriate solvent system (e.g., hexane:ethanol).

  • Quantification: Analyze the concentration of Decapreno-β-carotene in the extracts using a validated HPLC-UV method.[2][20][21][22] Decapreno-β-carotene itself can be used as an internal standard for other carotenoids, but for its own quantification, an external standard curve should be prepared.[2]

  • Data Analysis: Plot the concentration of Decapreno-β-carotene as a function of time for each storage condition to determine the degradation kinetics.

Visualizations

DegradationPathway Decapreno-β-carotene Decapreno-β-carotene Isomerization Isomerization Decapreno-β-carotene->Isomerization Isomerization (cis-isomers) Oxidation Oxidation Decapreno-β-carotene->Oxidation Oxidation Initiators Initiators Initiators->Oxidation DegradationProducts DegradationProducts Oxidation->DegradationProducts Apocarotenoids, Epoxides

Fig 1: Degradation pathways of Decapreno-β-carotene.

ExperimentalWorkflow cluster_prep Formulation Preparation cluster_stability Stability Study cluster_data Data Analysis Formulation Formulation Storage Storage under different conditions Formulation->Storage Sampling Time-point sampling Storage->Sampling Extraction Extraction Sampling->Extraction Analysis HPLC Quantification Extraction->Analysis Kinetics Degradation Kinetics Analysis->Kinetics

Fig 2: Workflow for stability testing.

StabilizationMethods Stabilization Stabilization Encapsulation Encapsulation Stabilization->Encapsulation Antioxidants Antioxidants Stabilization->Antioxidants EnvironmentalControl Environmental Control Stabilization->EnvironmentalControl Nanoemulsions Nanoemulsions Encapsulation->Nanoemulsions Liposomes Liposomes Encapsulation->Liposomes SprayDrying SprayDrying Encapsulation->SprayDrying Spray Drying Tocopherols Tocopherols Antioxidants->Tocopherols AscorbicAcid AscorbicAcid Antioxidants->AscorbicAcid Ascorbic Acid LightProtection LightProtection EnvironmentalControl->LightProtection Light Protection OxygenExclusion OxygenExclusion EnvironmentalControl->OxygenExclusion Oxygen Exclusion LowTemperature LowTemperature EnvironmentalControl->LowTemperature Low Temperature

Fig 3: Overview of stabilization methods.

References

Technical Support Center: Decapreno-β-carotene Extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Decapreno-β-carotene extraction. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions.

Decapreno-β-carotene, a C50 analog of β-carotene, is primarily utilized as an internal standard in the chromatographic quantification of hydrocarbon carotenoids. Its extraction and handling share significant similarities with β-carotene, and thus, many of the principles and challenges are analogous. The primary challenges in its extraction include its susceptibility to degradation by heat, light, and oxygen, its hydrophobic nature, and potential for low recovery from complex matrices.

Troubleshooting Guide

This section addresses specific issues that may arise during the extraction of Decapreno-β-carotene.

Problem 1: Low or No Yield of Decapreno-β-carotene
Possible Cause Troubleshooting Step Rationale
Incomplete Cell Lysis- For plant or microbial sources, ensure adequate mechanical disruption (e.g., grinding with liquid nitrogen, bead beating, or sonication) before solvent addition.Decapreno-β-carotene is located within cellular compartments; inefficient cell wall disruption will prevent the solvent from accessing the target molecule.
Inappropriate Solvent Selection- Use a non-polar solvent or a mixture of polar and non-polar solvents. Hexane, acetone, ethanol, and ethyl acetate are commonly used for carotenoids.[1][2] - For complex matrices, a pre-wash with a polar solvent like ethanol may be beneficial.The choice of solvent is critical and depends on the sample matrix. Ethyl acetate has shown high extraction efficiency for β-carotene.[1]
Insufficient Solvent Volume- Increase the solvent-to-sample ratio. Ratios from 10:1 to 55:1 (v/w) have been reported to be effective for carotenoid extraction.[1][2]A higher solvent volume increases the concentration gradient, driving more efficient extraction.
Inadequate Extraction Time or Temperature- Optimize extraction time and temperature. However, be cautious as prolonged exposure to high temperatures can cause degradation.[3]Extraction is a kinetic process. Higher temperatures can increase solubility and diffusion but also accelerate degradation.
Degradation of Decapreno-β-carotene- Perform extraction under dim light and in an inert atmosphere (e.g., nitrogen or argon).[4] - Avoid excessive heat; if evaporation is necessary, perform it at temperatures below 40°C.[3] - Add an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent.Decapreno-β-carotene is highly susceptible to oxidative and light-induced degradation due to its conjugated double bond system.[3][5]
Problem 2: Inconsistent or Poor Reproducibility of Results
Possible Cause Troubleshooting Step Rationale
Sample Heterogeneity- Ensure the sample is homogenized before taking aliquots for extraction.Variations in the sample matrix can lead to different extraction efficiencies.
Solvent Evaporation- Keep extraction vessels tightly sealed to prevent solvent evaporation, which can alter solvent ratios and concentrate impurities.Changes in solvent composition can affect the solubility of Decapreno-β-carotene and the extraction efficiency.
Procedural Variations- Standardize all extraction parameters, including time, temperature, agitation speed, and solvent volumes.Minor variations in the protocol can lead to significant differences in the final yield.
Instrumental Variability- Ensure analytical instruments (e.g., HPLC, spectrophotometer) are properly calibrated and maintained.Inaccurate quantification will lead to unreliable results.
Problem 3: Presence of Impurities in the Final Extract
Possible Cause Troubleshooting Step Rationale
Co-extraction of Other Lipids and Pigments- Perform a saponification step to remove lipids after the initial extraction. - Use column chromatography with silica gel or alumina for purification.[6][7]Saponification hydrolyzes interfering oils and fats, while chromatography separates compounds based on their polarity.
Presence of Chlorophylls- If extracting from plant material, a preliminary wash with a polar solvent like methanol can help remove some chlorophylls.[8] - Utilize a purification method such as column chromatography to separate carotenoids from chlorophylls.Chlorophylls are common co-extractives from photosynthetic tissues and can interfere with spectrophotometric quantification.
Solvent Impurities- Use high-purity (e.g., HPLC grade) solvents for extraction and analysis.Lower-grade solvents can contain impurities that may co-elute with the analyte or interfere with detection.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for extracting Decapreno-β-carotene?

A1: There is no single "best" solvent as the optimal choice depends on the sample matrix. However, for compounds with similar properties like β-carotene, ethyl acetate has been shown to be highly effective.[1] Mixtures of solvents, such as hexane and acetone, are also commonly used to extract a broad range of carotenoids with varying polarities.[2] For green extraction alternatives, supercritical CO2 with a co-solvent like ethanol is a viable option.[9]

Q2: How can I prevent the degradation of Decapreno-β-carotene during extraction and storage?

A2: To minimize degradation, it is crucial to protect the sample from light, oxygen, and high temperatures.[3][5] Work under dim light, use amber glassware, and purge storage containers with an inert gas like nitrogen or argon.[4] Store extracts at low temperatures, preferably at -20°C or -80°C.[3] Adding an antioxidant such as BHT to the solvent can also help prevent oxidative degradation.[6]

Q3: Is a purification step necessary after extraction?

A3: For most applications, especially when used as an internal standard for HPLC, a purification step is highly recommended. Crude extracts often contain other pigments, lipids, and compounds that can interfere with accurate quantification.[8] Column chromatography is a common and effective method for purifying carotenoids.[6][7]

Q4: Can I use Decapreno-β-carotene for applications other than as an internal standard?

A4: While its primary use is as an internal standard due to its structural similarity to other carotenoids and its commercial availability in high purity, its properties as a C50 carotenoid could be explored in other research contexts, such as studies on the biological activities of long-chain carotenoids.

Q5: What are the key parameters to optimize for maximizing extraction yield?

A5: The key parameters to optimize include the type of solvent, solvent-to-sample ratio, extraction temperature, and extraction time.[1] For methods like ultrasound-assisted extraction (UAE), parameters such as amplitude and sonication time are also critical.[2] A systematic approach, such as a response surface methodology (RSM), can be employed to find the optimal conditions for your specific sample.[10]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on carotenoid extraction, which can serve as a starting point for developing a protocol for Decapreno-β-carotene.

Table 1: Comparison of Solvents for Carotenoid Extraction

SolventSource MaterialExtraction MethodCarotenoid YieldReference
Ethyl LactateTomato WasteConventional243.00 mg/kg[2]
AcetoneTomato WasteConventional51.90 mg/kg[2]
Ethyl AcetateTomato WasteConventional46.21 mg/kg[2]
HexaneTomato WasteConventional34.45 mg/kg[2]
EthanolTomato WasteConventional17.57 mg/kg[2]
Corn OilPumpkin PeelsGreen Extraction33.70 µg/g[5][11]
Hexane/Isopropyl AlcoholPumpkin PeelsConventional16.20 µg/g[5][11]

Table 2: Optimized Parameters for Different Extraction Methods

Extraction MethodSource MaterialOptimized ParametersCarotenoid YieldReference
Ultrasound-Assisted Extraction (UAE)Buriti Pulp30 min, 40 kHz, 80 W, Acetone/Ethanol (75:25)1026 µg/g[2]
UAEOrange PeelsHexane/Acetone (80:20), 10 min, 100% amplitude, 55 mL/g solvent ratio-[2]
Supercritical CO2 ExtractionMango Peel25.0 MPa, 60°C, 15% w/w ethanol co-solvent6290 mg/100g dry peel[5][11]
Microwave-Assisted Extraction (MAE)Carrot Juice Wastes165 W, 9.39 min, 8.06:1 oil-to-waste ratio (flaxseed oil)77.48% recovery[5]

Experimental Protocols

Protocol 1: General Solvent Extraction of Decapreno-β-carotene
  • Sample Preparation: Homogenize the sample material. If it is a solid, grind it to a fine powder, preferably under liquid nitrogen to prevent degradation.

  • Extraction:

    • Weigh a known amount of the homogenized sample into a flask.

    • Add the chosen extraction solvent (e.g., a mixture of hexane and acetone, 1:1 v/v) at a solvent-to-sample ratio of 20:1 (v/w).

    • Wrap the flask in aluminum foil to protect it from light.

    • Agitate the mixture on a shaker at a constant speed for 1-2 hours at room temperature.

  • Separation:

    • Separate the solvent extract from the solid residue by centrifugation or filtration.

    • Repeat the extraction process on the residue two more times to ensure complete recovery.

    • Pool the solvent extracts.

  • Washing: Wash the pooled extract with a saturated NaCl solution to remove water-soluble impurities.

  • Drying: Dry the extract over anhydrous sodium sulfate.

  • Concentration: Evaporate the solvent under a stream of nitrogen at a temperature below 40°C.

  • Storage: Re-dissolve the dried extract in a suitable solvent (e.g., hexane) for analysis and store at -20°C or lower under a nitrogen atmosphere.

Protocol 2: Purification of Decapreno-β-carotene using Column Chromatography
  • Column Preparation:

    • Prepare a slurry of silica gel 60 in hexane.

    • Pack a glass column with the slurry, ensuring there are no air bubbles.

    • Add a small layer of anhydrous sodium sulfate on top of the silica gel.

  • Loading:

    • Dissolve the crude extract in a minimal amount of hexane.

    • Carefully load the dissolved extract onto the top of the column.

  • Elution:

    • Elute the column with a series of solvents with increasing polarity. A common gradient is starting with pure hexane and gradually increasing the percentage of acetone or ethyl acetate.

    • Decapreno-β-carotene, being non-polar, will elute with the low-polarity mobile phase.

  • Fraction Collection: Collect the colored fractions and monitor them by thin-layer chromatography (TLC) or spectrophotometry to identify the fractions containing the purified Decapreno-β-carotene.

  • Concentration and Storage: Pool the pure fractions, evaporate the solvent under nitrogen, and store as described in Protocol 1.

Visualizations

Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification & Analysis Start Start with Sample Homogenize Homogenize Sample Start->Homogenize Solvent Add Solvent (e.g., Hexane:Acetone) Homogenize->Solvent Agitate Agitate/Mix (Protect from light) Solvent->Agitate Separate Separate Solid/Liquid (Centrifuge/Filter) Agitate->Separate Repeat Repeat Extraction 2-3x Separate->Repeat Residue Pool Pool Extracts Separate->Pool Supernatant Repeat->Solvent Yes Repeat->Pool No Wash Wash with NaCl Solution Pool->Wash Dry Dry with Na2SO4 Wash->Dry Evaporate Evaporate Solvent (<40°C, under N2) Dry->Evaporate Purify Column Chromatography (Optional but Recommended) Evaporate->Purify Analyze Quantify/Analyze (HPLC/UV-Vis) Evaporate->Analyze Crude Purify->Analyze Purified Store Store at -20°C or below Analyze->Store

Caption: Experimental workflow for Decapreno-β-carotene extraction.

Troubleshooting_Low_Yield Troubleshooting Logic for Low Yield cluster_causes Potential Causes & Checks cluster_solutions Corrective Actions Start Low/No Yield Detected CheckLysis Was cell lysis complete? Start->CheckLysis CheckSolvent Is the solvent appropriate? CheckLysis->CheckSolvent Yes ImproveLysis Improve mechanical disruption CheckLysis->ImproveLysis No CheckConditions Were conditions (time, temp, ratio) optimal? CheckSolvent->CheckConditions Yes ChangeSolvent Try different solvents or mixtures CheckSolvent->ChangeSolvent No CheckDegradation Could degradation have occurred? CheckConditions->CheckDegradation Yes Optimize Systematically optimize parameters CheckConditions->Optimize No Protect Use inert gas, dim light, low temp, antioxidants CheckDegradation->Protect Yes ImproveLysis->Start Re-extract ChangeSolvent->Start Re-extract Optimize->Start Re-extract Protect->Start Re-extract

References

Technical Support Center: Light Sensitivity of Decapreno-β-carotene and Protection Methods

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the light sensitivity of Decapreno-β-carotene. Given the limited direct research on the photodegradation of Decapreno-β-carotene, much of the following information is extrapolated from studies on the structurally similar and well-researched β-carotene. It is crucial to validate these recommendations for your specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: How light-sensitive is Decapreno-β-carotene?

Decapreno-β-carotene, a C50 carotenoid, is expected to be highly sensitive to light, particularly in the UV-A and blue light regions of the spectrum.[1][2][3] Like other carotenoids, its extensive system of conjugated double bonds, which is responsible for its color, is also the site of photo-instability.[4][5] Exposure to light can lead to photo-isomerization (conversion from the all-trans to various cis isomers) and photodegradation, resulting in a loss of biological activity and color.[6]

Q2: What are the primary degradation products of carotenoids upon light exposure?

Light-induced degradation of carotenoids like β-carotene, and likely Decapreno-β-carotene, is primarily an oxidative process.[5] The degradation can be initiated by direct absorption of photons or through photosensitized reactions. This leads to the formation of a variety of smaller molecules, including apocarotenoids, epoxides, and short-chain aldehydes and ketones.[6] These degradation products may have altered biological activities.

Q3: What are the most effective ways to protect my Decapreno-β-carotene samples from light?

A multi-pronged approach is most effective:

  • Storage: Always store stock solutions and samples in amber glass vials or containers wrapped in aluminum foil to block out light.[7][8] Store at low temperatures (-20°C or -70°C) to minimize both thermal and photodegradation.[9]

  • Handling: Conduct all experimental manipulations under dim or red light to prevent unnecessary exposure.[7][10]

  • Antioxidants: The addition of antioxidants can help quench free radicals and reactive oxygen species that contribute to photodegradation.[11][12]

  • Encapsulation: For formulation and delivery applications, encapsulating Decapreno-β-carotene in matrices like liposomes, nanoemulsions, or polymer-based microparticles can provide a physical barrier against light and oxygen.[13][14]

Q4: Can I use plastic containers to store my Decapreno-β-carotene solutions?

It is generally not recommended. While some plastics may be opaque, they can be permeable to oxygen, which accelerates photodegradation. Glass, particularly amber glass, is preferred due to its impermeability and effective light-blocking properties. If plastic must be used, ensure it is of a high-grade, oxygen-impermeable, and opaque material.

Q5: How can I monitor the degradation of Decapreno-β-carotene in my experiments?

The most common and reliable method is High-Performance Liquid Chromatography (HPLC) with a UV-Vis or photodiode array (PDA) detector.[15][16][17] This allows for the separation and quantification of the all-trans isomer of Decapreno-β-carotene from its cis-isomers and degradation products. UV-Vis spectrophotometry can also be used to monitor the overall decrease in the characteristic absorption maxima of the carotenoid, though it is less specific than HPLC.[18]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Rapid loss of color in solution even when stored in the dark. 1. Oxygen exposure. 2. Presence of trace metals. 3. Inappropriate solvent. 4. Thermal degradation.1. Degas solvents before use and store solutions under an inert atmosphere (e.g., nitrogen or argon). 2. Use high-purity solvents and glassware. Consider adding a chelating agent like EDTA. 3. Ensure the solvent is free of peroxides. 4. Store solutions at -20°C or below.
Inconsistent results in light stability studies. 1. Variable light intensity or wavelength. 2. Fluctuations in temperature. 3. Inconsistent sample preparation.1. Use a calibrated light source with a defined spectral output. Ensure consistent distance between the light source and samples. 2. Conduct experiments in a temperature-controlled environment. 3. Follow a standardized protocol for sample preparation, including solvent degassing and antioxidant addition.
Low encapsulation efficiency. 1. Poor choice of encapsulating material. 2. Suboptimal process parameters (e.g., homogenization speed, temperature). 3. Incompatibility between the carotenoid and the matrix.1. Screen different encapsulating agents (e.g., various lipids for liposomes, different polymers for microparticles). 2. Optimize the encapsulation process parameters. 3. Consider using a co-solvent or emulsifier to improve compatibility.
Precipitation of Decapreno-β-carotene from solution. 1. Low solubility in the chosen solvent. 2. Solvent evaporation. 3. Temperature changes affecting solubility.1. Consult solubility data and consider using a co-solvent system. 2. Ensure vials are tightly sealed. 3. Prepare solutions at the temperature of use, if possible, or gently warm to re-dissolve before use (with caution to avoid thermal degradation).

Quantitative Data Summary

The following tables summarize key quantitative data related to the light sensitivity and protection of carotenoids. Note that this data is primarily for β-carotene and should be used as a reference point for Decapreno-β-carotene.

Table 1: Physicochemical Properties of β-Carotene

PropertyValueSolventReference(s)
Molar Mass 536.87 g/mol N/A
Absorption Maxima (λmax) ~451 nm, ~478 nmHexane
Molar Extinction Coefficient (ε) ~139,500 M⁻¹cm⁻¹Hexane (at 451 nm)
UV Absorption Range Significant absorption in the blue-green visible region (400-500 nm)Various[3][18]

Table 2: Efficacy of Protection Methods for Carotenoids

Protection MethodCarotenoidKey FindingReference(s)
Encapsulation (Liposomes) β-carotene90% encapsulation efficiency with high solubility.[13]
Encapsulation (Co-crystallization with sucrose) Mixed CarotenoidsUp to 77.58% encapsulation efficiency and 68% antioxidant capacity.[13]
Encapsulation (Freeze-dried yeast) β-carotene86.59% encapsulation efficiency.[19]
Antioxidant (Vitamin E) Avobenzone (UV filter)Effective in increasing photostability.[12]
Antioxidant (Ubiquinone) Avobenzone (UV filter)Most effective photostabilizer in sunscreen formulations.[12]

Experimental Protocols

Protocol 1: Determination of Decapreno-β-carotene Degradation by HPLC

This protocol outlines a general procedure for quantifying the degradation of Decapreno-β-carotene when exposed to light.

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of Decapreno-β-carotene standard.

    • Dissolve in a suitable organic solvent (e.g., hexane, acetone, or a mixture) to a known concentration. All solvents should be HPLC grade.

    • Perform this step under dim red light and on ice to minimize degradation.[7]

  • Sample Preparation for Light Exposure:

    • Dilute the stock solution to the desired experimental concentration in the chosen solvent or experimental medium.

    • If testing protective agents (e.g., antioxidants), add them at this stage.

    • Transfer the solutions to clear glass vials for the light-exposed group and amber glass vials for the dark control group.

  • Light Exposure:

    • Place the clear vials in a controlled light exposure chamber with a defined light source (e.g., a solar simulator or a lamp with known spectral output).[20]

    • Maintain a constant temperature throughout the experiment.

    • Place the amber vials alongside the clear vials to serve as dark controls.

  • Sampling:

    • At predetermined time intervals, withdraw aliquots from both the light-exposed and dark control vials.

  • HPLC Analysis:

    • Immediately inject the aliquots into an HPLC system equipped with a C30 or C18 reverse-phase column and a UV-Vis or PDA detector.[7][17]

    • Use an isocratic or gradient mobile phase suitable for carotenoid separation (e.g., mixtures of methanol, acetonitrile, and dichloromethane).

    • Set the detector to monitor at the λmax of Decapreno-β-carotene (expected to be slightly higher than β-carotene's ~450-480 nm).

  • Data Analysis:

    • Identify and integrate the peak corresponding to all-trans-Decapreno-β-carotene.

    • Calculate the concentration of Decapreno-β-carotene remaining at each time point by comparing the peak area to a calibration curve prepared from the standard.

    • Plot the concentration versus time to determine the degradation kinetics.[21]

Protocol 2: Evaluation of Antioxidant Protection

This protocol is an adaptation of Protocol 1 to specifically assess the efficacy of an antioxidant.

  • Follow steps 1 and 2 of Protocol 1.

  • Prepare three sets of samples:

    • Set A (Control): Decapreno-β-carotene solution without any antioxidant.

    • Set B (Test): Decapreno-β-carotene solution with the antioxidant at the desired concentration.

    • Set C (Dark Control): Decapreno-β-carotene solution with the antioxidant, stored in the dark.

  • Expose Sets A and B to the light source as described in Protocol 1, Step 3. Store Set C in the dark at the same temperature.

  • Follow steps 4, 5, and 6 of Protocol 1 for all three sets.

  • Compare the degradation rates of Decapreno-β-carotene in Set A and Set B to determine the protective effect of the antioxidant. Set C will indicate any degradation not induced by light.

Visualizations

Photodegradation_Pathway Decapreno-β-carotene (all-trans) Decapreno-β-carotene (all-trans) Excited State Excited State Decapreno-β-carotene (all-trans)->Excited State Light (hν) Isomerization Isomerization Excited State->Isomerization Degradation Degradation Excited State->Degradation O₂ Cis-isomers Cis-isomers Isomerization->Cis-isomers Degradation Products Degradation Products Degradation->Degradation Products

Caption: Simplified pathway of Decapreno-β-carotene photodegradation.

Protection_Methods_Workflow cluster_storage Storage & Handling cluster_formulation Formulation Amber Vials Amber Vials Stable Sample Stable Sample Amber Vials->Stable Sample Low Temperature Low Temperature Low Temperature->Stable Sample Inert Atmosphere Inert Atmosphere Inert Atmosphere->Stable Sample Dim Light Dim Light Dim Light->Stable Sample Antioxidants Antioxidants Antioxidants->Stable Sample Encapsulation Encapsulation Encapsulation->Stable Sample Decapreno-β-carotene Decapreno-β-carotene Decapreno-β-carotene->Amber Vials Decapreno-β-carotene->Low Temperature Decapreno-β-carotene->Inert Atmosphere Decapreno-β-carotene->Dim Light Decapreno-β-carotene->Antioxidants Decapreno-β-carotene->Encapsulation

Caption: Key methods for protecting Decapreno-β-carotene from degradation.

References

Technical Support Center: Enhancing Decapreno-β-carotene Bioavailability through Nanoencapsulation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and navigating the experimental challenges of enhancing Decapreno-β-carotene bioavailability via nanoencapsulation.

Frequently Asked Questions (FAQs)

Q1: Why is the bioavailability of Decapreno-β-carotene inherently low?

Decapreno-β-carotene, a lipophilic compound, suffers from poor aqueous solubility, which limits its dissolution in the gastrointestinal fluids and subsequent absorption.[1][2] Its susceptibility to degradation by light, heat, and oxidation further diminishes its bioavailability.[1]

Q2: What are the most common nanoencapsulation techniques for improving the bioavailability of carotenoids like Decapreno-β-carotene?

Common and effective techniques include nanoemulsions, solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), and polymeric nanoparticles.[3] Each method offers distinct advantages regarding stability, loading capacity, and release control.[3]

Q3: What are the critical parameters to evaluate when developing a nanoencapsulated Decapreno-β-carotene formulation?

Key parameters include particle size, polydispersity index (PDI), zeta potential, encapsulation efficiency (EE), and in vitro drug release profile. These characteristics significantly influence the stability, in vivo performance, and overall efficacy of the nanoformulation.

Q4: How does nanoencapsulation protect Decapreno-β-carotene from degradation?

The encapsulating material acts as a physical barrier, shielding the Decapreno-β-carotene from environmental factors like light, oxygen, and heat.[1][3] This protection minimizes isomerization and oxidative degradation, preserving the molecule's integrity until it reaches the site of absorption.

Q5: Can nanoencapsulation enhance the cellular uptake of Decapreno-β-carotene?

Yes, nanoparticles can improve cellular uptake. For instance, nanoemulsions have been shown to significantly enhance the cellular uptake of β-carotene in Caco-2 cell models. The smaller particle size and the presence of lipids can facilitate transport across the intestinal epithelium.

Troubleshooting Guides

This section addresses specific issues that may arise during the formulation and characterization of Decapreno-β-carotene nanoparticles.

Issue 1: Low Encapsulation Efficiency (EE)

Possible Causes:

  • Poor solubility of Decapreno-β-carotene in the chosen lipid or polymer matrix.

  • Drug leakage during the nanoencapsulation process, especially at high temperatures or during solvent evaporation.[4]

  • Inappropriate ratio of Decapreno-β-carotene to the encapsulating material.

Solutions:

  • Screening of Materials: Select a lipid or polymer in which Decapreno-β-carotene exhibits high solubility.

  • Process Optimization: Optimize process parameters such as homogenization speed, temperature, and solvent evaporation rate to minimize drug loss.

  • Formulation Adjustment: Experiment with different drug-to-carrier ratios to find the optimal loading capacity. For zein-based nanoparticles, a core-to-wall ratio of 1:50 has been found to be optimal for β-carotene.[5]

Issue 2: Particle Aggregation and Instability

Possible Causes:

  • Insufficient surface charge (low zeta potential) leading to particle agglomeration.

  • Inadequate concentration or inappropriate choice of stabilizer/surfactant.

  • High storage temperature leading to increased particle kinetic energy and collision frequency.

Solutions:

  • Zeta Potential Modification: Aim for a zeta potential of at least ±20 mV for electrostatic stabilization. The choice of surfactant can significantly influence the surface charge.

  • Stabilizer Optimization: Screen different types and concentrations of stabilizers (e.g., Poloxamer 407, Tween 80, lecithin) to ensure adequate steric or electrostatic stabilization.[4][6]

  • Storage Conditions: Store nanoformulations at refrigerated temperatures (4°C) to reduce particle movement and aggregation.[3]

Issue 3: Broad Particle Size Distribution (High PDI)

Possible Causes:

  • Non-uniform homogenization or sonication.

  • Oswald ripening in nanoemulsions, where larger droplets grow at the expense of smaller ones.

  • Polymer precipitation at different rates during nanoparticle formation.

Solutions:

  • Homogenization Optimization: Increase homogenization time or speed, or the number of passes through a high-pressure homogenizer to achieve a more uniform particle size.

  • Surfactant Selection: Use a combination of surfactants to create a more stable interface and prevent droplet coalescence and ripening.

  • Controlled Precipitation: In nanoprecipitation methods, control the rate of solvent and anti-solvent mixing to ensure uniform particle formation.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on the nanoencapsulation of β-carotene, which can serve as a reference for Decapreno-β-carotene formulations.

Table 1: Physicochemical Properties of β-Carotene Nanoformulations

Nanoformulation TypeEncapsulating MaterialParticle Size (nm)PDIZeta Potential (mV)Encapsulation Efficiency (%)Reference
Nanoemulsion Whey Protein Isolate (WPI)168 - 185< 0.2--[7]
Solid Lipid Nanoparticles (SLN) Palmitic Acid / Poloxamer-407150 - 250< 0.3-26.3 ± 1.3> 80[4]
Polymeric Nanoparticles Zein~150< 0.2-73 - 81[5]
Polymeric Nanoparticles Zein / Ethylcellulose83 ± 8 / 60 ± 9< 0.2-93 ± 4 / 74 ± 2[8]

Table 2: In Vitro & In Vivo Performance of Nanoencapsulated β-Carotene

Nanoformulation TypeStudy TypeKey FindingsReference
Nanoemulsion In vivo (rats)Whey protein nanoemulsion showed higher retinol bioavailability (Cmax 685 ng/mL) compared to soybean lecithin nanoemulsion (Cmax 394 ng/mL).[9]
Zein Nanoparticles In vitroZein nanoparticles exhibited a 1.7-fold increased permeability compared to microparticles in an ex vivo everted gut sac model.[5]
Zein Nanoparticles In vitroBioaccessibility of β-carotene in zein nanoparticles was 37 ± 1%, significantly higher than in ethylcellulose nanoparticles (8.3 ± 0.1%).[8]

Experimental Protocols

Protocol 1: Preparation of Decapreno-β-carotene Solid Lipid Nanoparticles (SLNs) by High-Shear Homogenization

This protocol is adapted from a method used for β-carotene.[4]

Materials:

  • Decapreno-β-carotene

  • Solid Lipid (e.g., Palmitic Acid, Stearic Acid)

  • Surfactant (e.g., Poloxamer 407, Tween 80)

  • Co-surfactant (e.g., Sodium Taurocholate)

  • Purified Water

Procedure:

  • Lipid Phase Preparation: Melt the solid lipid at a temperature approximately 5-10°C above its melting point. Dissolve the Decapreno-β-carotene in the molten lipid.

  • Aqueous Phase Preparation: Dissolve the surfactant and co-surfactant in purified water and heat to the same temperature as the lipid phase.

  • Pre-emulsion Formation: Add the hot aqueous phase to the hot lipid phase under continuous stirring to form a coarse oil-in-water emulsion.

  • Homogenization: Subject the pre-emulsion to high-shear homogenization at a specified speed and duration (e.g., 20,000 rpm for 30 minutes).

  • Cooling and Nanoparticle Formation: Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form solid nanoparticles.

  • Characterization: Analyze the SLN dispersion for particle size, PDI, zeta potential, and encapsulation efficiency.

Protocol 2: Preparation of Decapreno-β-carotene Polymeric Nanoparticles by Solvent Displacement

This protocol is based on a method for encapsulating β-carotene in polymeric nanoparticles.[8][10]

Materials:

  • Decapreno-β-carotene

  • Biodegradable Polymer (e.g., Zein, PLGA, Ethylcellulose)

  • Organic Solvent (e.g., Ethanol, Acetone)

  • Anti-solvent (e.g., Purified Water)

  • Stabilizer (e.g., Gelatin, Tween 20)

Procedure:

  • Organic Phase Preparation: Dissolve the polymer and Decapreno-β-carotene in the organic solvent.

  • Aqueous Phase Preparation: Dissolve the stabilizer in the anti-solvent.

  • Nanoprecipitation: Inject the organic phase into the aqueous phase under constant magnetic stirring. The polymer will precipitate upon solvent displacement, entrapping the Decapreno-β-carotene.

  • Solvent Evaporation: Remove the organic solvent from the nanoparticle dispersion using a rotary evaporator or by stirring at room temperature overnight.

  • Purification: Centrifuge the nanoparticle suspension to separate the nanoparticles from the supernatant containing any free drug or excess stabilizer. Resuspend the pellet in purified water.

  • Characterization: Analyze the purified nanoparticle suspension for particle size, PDI, zeta potential, and encapsulation efficiency.

Visualizations

Experimental_Workflow_SLN cluster_lipid_phase Lipid Phase Preparation cluster_aqueous_phase Aqueous Phase Preparation lp1 Melt Solid Lipid lp2 Dissolve Decapreno-β-carotene lp1->lp2 pre_emulsion Pre-emulsion Formation lp2->pre_emulsion ap1 Dissolve Surfactant & Co-surfactant in Water ap2 Heat to same temperature ap1->ap2 ap2->pre_emulsion homogenization High-Shear Homogenization pre_emulsion->homogenization cooling Cooling & Nanoparticle Formation homogenization->cooling characterization Characterization cooling->characterization

Caption: Workflow for Solid Lipid Nanoparticle (SLN) preparation.

Troubleshooting_Low_EE cluster_causes Potential Causes cluster_solutions Solutions issue Low Encapsulation Efficiency (EE) cause1 Poor Drug Solubility in Matrix issue->cause1 cause2 Drug Leakage During Process issue->cause2 cause3 Inappropriate Drug:Carrier Ratio issue->cause3 sol1 Screen Materials for Higher Solubility cause1->sol1 Address with sol2 Optimize Process Parameters (Temp, Speed, Time) cause2->sol2 Address with sol3 Adjust Drug:Carrier Ratio cause3->sol3 Address with

Caption: Troubleshooting guide for low encapsulation efficiency.

References

Preventing isomerization of Decapreno-β-carotene during analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the isomerization of decapreno-β-carotene during analysis. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is decapreno-β-carotene and why is its isomerization a concern?

Decapreno-β-carotene is a C50 carotenoid, an analogue of the more common β-carotene (C40). Due to its extended system of conjugated double bonds, it is susceptible to isomerization, which is the conversion of one isomer to another (e.g., trans to cis). This is a significant concern during analysis as it can lead to inaccurate quantification and misidentification of the compound. The different isomers may have varying physical, chemical, and biological properties.

Q2: What are the primary factors that induce isomerization of decapreno-β-carotene?

Based on extensive studies of the closely related β-carotene, the primary factors that induce isomerization in carotenoids are:

  • Light: Exposure to light, especially UV light, can provide the energy needed to overcome the activation barrier for isomerization.[1]

  • Heat: Elevated temperatures increase the kinetic energy of the molecules, promoting the conversion to different isomeric forms.

  • Acids: The presence of acids can catalyze the isomerization process.

  • Oxygen: While primarily associated with oxidative degradation, the presence of oxygen can also contribute to isomerization.

Q3: How can I minimize isomerization during sample preparation and storage?

To minimize isomerization, the following precautions are recommended:

  • Work in low-light conditions: Use amber glassware or wrap containers in aluminum foil to protect the sample from light.

  • Maintain low temperatures: Store stock solutions and samples at or below -20°C. For long-term storage, -80°C is preferable.[1]

  • Use an inert atmosphere: Purge solvents with an inert gas like nitrogen or argon before preparing solutions. Store solutions under an inert atmosphere to minimize contact with oxygen.

  • Avoid acidic conditions: Ensure that all solvents and reagents are free from acidic impurities.

  • Add antioxidants: The addition of an antioxidant, such as butylated hydroxytoluene (BHT), to solvents and sample solutions can help prevent both oxidation and isomerization.[1] A common concentration is 0.025% BHT.[1]

Q4: What are the best solvents for dissolving and storing decapreno-β-carotene?

Decapreno-β-carotene, like other carotenoids, is lipophilic and has poor solubility in polar solvents. The following solvents are recommended:

  • Tetrahydrofuran (THF): Offers the highest solubility for β-carotene and, when mixed with an antioxidant like BHT, provides excellent stability.[1][2] Stock solutions of β-carotene in THF are reported to be stable for at least one month when stored at -80°C.[1]

  • Dichloromethane (DCM) and Chloroform: These solvents also effectively dissolve carotenoids. However, β-carotene has shown pronounced degradation in DCM over time.[1]

  • Hexane: While solubility is lower than in THF, hexane is a common solvent for carotenoid extraction and analysis.

It is crucial to use high-purity, peroxide-free solvents.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Appearance of unexpected peaks in the chromatogram. Isomerization of decapreno-β-carotene.- Review sample handling procedures to ensure protection from light, heat, and oxygen.- Prepare fresh standard and sample solutions.- Confirm the identity of the peaks using a photodiode array (PDA) detector or mass spectrometry (MS).
Poor reproducibility of quantitative results. - Degradation or isomerization of the standard or sample between injections.- Inconsistent sample preparation.- Use an internal standard for quantification.- Prepare a fresh calibration curve for each analytical run.- Ensure consistent timing and conditions for all sample preparation steps.
Loss of decapreno-β-carotene during solvent evaporation. Thermal degradation.- Evaporate solvents under a stream of inert gas (e.g., nitrogen) at a low temperature (below 40°C).[1]- Use a rotary evaporator with a water bath set to a low temperature.
Precipitation of decapreno-β-carotene in solution. - Poor solvent choice.- Storage at a temperature where solubility is reduced.- Use a solvent with higher solubilizing power, such as THF.- If using mixed solvents, ensure the final composition maintains solubility.- Visually inspect solutions for precipitation before use.

Quantitative Data Summary

The stability of carotenoids is highly dependent on the solvent, temperature, and exposure to light and oxygen. While specific quantitative data for decapreno-β-carotene is limited, the following table summarizes the stability of β-carotene under various conditions, which can serve as a valuable reference.

Solvent Condition Observation Reference
Tetrahydrofuran (THF) with Butylated Hydroxytoluene (BHT)Room Temperature, 10 days97% of original absorbance recovered[1]
CyclohexanoneRoom Temperature, 10 days32-34% of original absorbance recovered[1]
Dichloromethane (DCM)Room Temperature, 10 days32-34% of original absorbance recovered[1]
THF-80°CStock solution stable for 1 month[1]
Carrot Puree80-150°CIsomerization follows fractional conversion model with low activation energy
Crude Carrot Extract140°C, 4 hoursOver 80% degradation

Experimental Protocols

Protocol 1: Preparation of Decapreno-β-carotene Standard Stock Solution

This protocol describes the preparation of a standard stock solution of decapreno-β-carotene, which can be used for calibration or as an internal standard.

  • Materials:

    • Decapreno-β-carotene (solid)

    • Tetrahydrofuran (THF), HPLC grade, peroxide-free

    • Butylated hydroxytoluene (BHT)

    • Amber volumetric flasks

    • Argon or nitrogen gas

    • Analytical balance

  • Procedure:

    • Prepare a stock solution of 0.1% (w/v) BHT in THF.

    • Accurately weigh a desired amount of decapreno-β-carotene into an amber volumetric flask.

    • Add a small amount of the THF/BHT solution to dissolve the solid. Gentle sonication can be used to aid dissolution.

    • Once dissolved, bring the solution to the final volume with the THF/BHT solution.

    • Purge the headspace of the flask with argon or nitrogen gas before sealing.

    • Store the stock solution at -80°C in the dark.

Protocol 2: General Workflow for HPLC Analysis Using Decapreno-β-carotene as an Internal Standard

This protocol outlines a general workflow for the analysis of other carotenoids using decapreno-β-carotene as an internal standard.

  • Sample Extraction:

    • Extract the carotenoids from the sample matrix using an appropriate solvent (e.g., hexane, acetone, or a mixture). Perform the extraction under subdued light.

    • Repeat the extraction until the sample residue is colorless.

  • Internal Standard Spiking:

    • Add a known amount of the decapreno-β-carotene stock solution to the extracted sample.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the solvent under a gentle stream of nitrogen at a temperature below 40°C.

    • Reconstitute the residue in the HPLC mobile phase or a compatible solvent.

  • HPLC Analysis:

    • Inject the sample onto an appropriate HPLC column (e.g., C18 or C30).

    • Use a mobile phase that provides good separation of the analytes and the internal standard.

    • Detect the carotenoids using a UV-Vis or PDA detector at their maximum absorbance wavelength (around 450-480 nm).

  • Quantification:

    • Calculate the concentration of the target carotenoids based on the peak area ratio to the decapreno-β-carotene internal standard and the calibration curve.

Visualizations

Isomerization_Pathway all_trans all-trans-Decapreno-β-carotene cis_isomers cis-Isomers (e.g., 9-cis, 13-cis, 15-cis) all_trans->cis_isomers Isomerization (Light, Heat, Acid) degradation Degradation Products all_trans->degradation Oxidation (Oxygen, Light, Heat) cis_isomers->all_trans Isomerization cis_isomers->degradation Oxidation

Caption: Factors leading to isomerization and degradation of decapreno-β-carotene.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Sample Matrix Extraction Extraction of Carotenoids Sample->Extraction Spiking Spike with Decapreno-β-carotene (IS) Extraction->Spiking Evaporation Solvent Evaporation Spiking->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution HPLC HPLC Separation Reconstitution->HPLC Detection UV-Vis/PDA Detection HPLC->Detection Quantification Quantification Detection->Quantification

Caption: General workflow for carotenoid analysis with an internal standard.

Troubleshooting_Tree start Poor Analytical Result? q1 Unexpected Peaks? start->q1 q2 Poor Reproducibility? start->q2 q3 Low Recovery? start->q3 a1 Check for Isomerization: - Protect from light/heat - Use fresh solutions q1->a1 a2 Review Standardization: - Use Internal Standard - Fresh Calibration Curve q2->a2 a3 Optimize Extraction/Evaporation: - Low temperature evaporation - Check solvent purity q3->a3

Caption: Decision tree for troubleshooting common analytical issues.

References

Technical Support Center: Optimizing Decapreno-β-carotene Separation in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the HPLC separation of decapreno-β-carotene.

Troubleshooting Guide

This guide addresses specific issues that may arise during the HPLC analysis of decapreno-β-carotene, focusing on mobile phase optimization.

Problem Potential Cause Suggested Solution
Poor Resolution or Peak Tailing Inappropriate mobile phase polarity.Adjust the mobile phase composition. For reverse-phase HPLC, increase the proportion of the weaker solvent (e.g., water) to increase retention and improve separation, or add a stronger, less polar solvent like THF or chloroform in small amounts to improve peak shape.[1][2]
Secondary interactions with the stationary phase.Add a modifier to the mobile phase. A small amount of triethylamine (TEA) (e.g., 0.05%) can help to reduce peak tailing by masking active sites on the silica support.[3]
Column temperature is not optimal.Optimize the column temperature. Lower temperatures can sometimes improve resolution for isomeric separations.[4]
Low Analyte Recovery Degradation of decapreno-β-carotene.Decapreno-β-carotene is susceptible to oxidation and isomerization, especially when exposed to light, heat, and oxygen.[5] Prepare samples under subdued light, use amber vials, and consider adding an antioxidant like butylated hydroxytoluene (BHT) to your mobile phase and sample solvent.[1]
Poor solubility in the mobile phase.Ensure the mobile phase has sufficient organic solvent to keep the highly nonpolar decapreno-β-carotene in solution. Solvents like tetrahydrofuran (THF) or methyl tert-butyl ether (MTBE) can improve solubility.[6][7]
Inconsistent Retention Times Fluctuations in mobile phase composition.Ensure proper mixing of mobile phase components and degas the solvents thoroughly to prevent bubble formation in the pump.
Column temperature variations.Use a column oven to maintain a consistent temperature throughout the analysis.[4]
Column equilibration is insufficient.Equilibrate the column with the mobile phase for a sufficient amount of time before injecting the sample, especially when using gradient elution.
Ghost Peaks or Baseline Noise Contaminated mobile phase or system.Use high-purity HPLC-grade solvents and filter them before use.[6] Regularly flush the HPLC system to remove any contaminants.
Sample carryover.Implement a needle wash step in your autosampler method and run blank injections between samples.

Frequently Asked Questions (FAQs)

1. What is a good starting mobile phase for decapreno-β-carotene separation on a C18 column?

A common starting point for carotenoid separation on a C18 column is a mixture of methanol and a stronger solvent like methyl tert-butyl ether (MTBE) or tetrahydrofuran (THF).[2][6] An isocratic system of methanol/MTBE (e.g., 80:20, v/v) or a gradient system can be a good starting point. For better separation of isomers, a C30 column is often recommended.[4]

2. How can I improve the separation of decapreno-β-carotene from other carotenoids?

To enhance separation, you can:

  • Optimize the mobile phase: A multi-component mobile phase, such as acetonitrile/methanol/chloroform/n-heptane, can provide better selectivity.[1]

  • Use a different stationary phase: A C30 column is specifically designed for separating long-chain, hydrophobic molecules like carotenoids and their isomers, often providing superior resolution compared to a C18 column.[4]

  • Adjust the temperature: Lowering the column temperature can sometimes improve the resolution of closely eluting peaks.[4]

3. Why is my decapreno-β-carotene degrading during analysis?

Carotenoids are sensitive to light, heat, and oxygen.[5] Degradation can occur during sample preparation and analysis. To minimize this:

  • Work under subdued light.

  • Use amber glass vials.

  • Avoid high temperatures during sample preparation.

  • Add an antioxidant like BHT to your solvents.[1]

  • Analyze samples promptly after preparation.[6]

4. What is the purpose of adding modifiers like TEA or ammonium acetate to the mobile phase?

  • Triethylamine (TEA): TEA is a base that is often added in small concentrations (e.g., 0.05%) to the mobile phase to reduce peak tailing.[3] It does this by interacting with free silanol groups on the silica-based stationary phase, which can otherwise cause secondary interactions with the analyte.

  • Ammonium Acetate: Ammonium acetate is a salt that can be added to the mobile phase to improve peak shape and reproducibility. It can also be beneficial when using mass spectrometry (MS) detection.[6]

Experimental Protocols

Sample Preparation Protocol
  • Accurately weigh a known amount of the sample containing decapreno-β-carotene.

  • Extract the carotenoids using a suitable organic solvent (e.g., a mixture of hexane, acetone, and ethanol). Perform this step under dim light to prevent photodegradation.

  • Evaporate the solvent under a stream of nitrogen at a temperature not exceeding 40°C.[5]

  • Reconstitute the residue in a known volume of the initial mobile phase or a solvent compatible with the mobile phase (e.g., THF/methanol mixture).

  • Filter the solution through a 0.22 µm syringe filter into an amber HPLC vial before injection.

HPLC Method Protocol

This is a general-purpose HPLC method that can be used as a starting point for optimization.

  • HPLC System: A standard HPLC system with a UV/Vis or PDA detector.

  • Column: C30 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm). A C18 column can also be used, but may provide less resolution for isomers.[4]

  • Mobile Phase: A gradient of Solvent A (Methanol/Water, 95:5, v/v with 10 mM Ammonium Acetate) and Solvent B (Methyl tert-butyl ether).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 450 nm.[1]

  • Injection Volume: 20 µL.

Quantitative Data Summary

Table 1: Example Mobile Phase Compositions for Carotenoid Separation

Mobile Phase Composition (v/v/v/v)Column TypeFlow Rate (mL/min)Reference
Acetonitrile/Methanol (0.05M NH4OAc, 0.05% TEA)/Chloroform/n-Heptane (50:40:5:5)C180.3[1]
Methanol/Tetrahydrofuran/WaterC180.8[2]
Methanol/Methyl tert-butyl ether/Water (gradient)C300.9[6]
Acetone/Water (gradient)C181.0[8]

Visualizations

Mobile_Phase_Optimization_Workflow start Start: Define Separation Goal initial_conditions Select Initial Conditions (C18 or C30 column, Mobile Phase) start->initial_conditions run_hplc Run HPLC Analysis initial_conditions->run_hplc evaluate_chromatogram Evaluate Chromatogram (Resolution, Peak Shape, Retention Time) run_hplc->evaluate_chromatogram problem Problem Identified? evaluate_chromatogram->problem troubleshoot Troubleshoot Issue (Adjust Mobile Phase, Temperature, etc.) problem->troubleshoot Yes acceptable Separation Acceptable? problem->acceptable No troubleshoot->run_hplc acceptable->troubleshoot No end End: Final Method acceptable->end Yes

Caption: Workflow for optimizing HPLC mobile phase for decapreno-β-carotene separation.

Mobile_Phase_Effects cluster_mobile_phase Mobile Phase Components cluster_effects Effects on Separation A Methanol/ Acetonitrile E Adjusts Polarity & Retention Time A->E B Water B->E C THF/MTBE/ Chloroform F Improves Peak Shape C->F G Increases Analyte Solubility C->G D TEA/ Ammonium Acetate H Reduces Peak Tailing D->H

Caption: Influence of mobile phase components on HPLC separation of decapreno-β-carotene.

References

Reducing matrix effects in the analysis of Decapreno-β-carotene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing matrix effects during the analysis of Decapreno-β-carotene, particularly by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the analysis of Decapreno-β-carotene?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as Decapreno-β-carotene, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, tissue homogenate).[1][2] These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification.[1][2] For complex biological samples, endogenous components like phospholipids and proteins are common sources of matrix effects.[3]

Q2: How can I assess the presence and extent of matrix effects in my Decapreno-β-carotene assay?

A2: The most common method to quantitatively assess matrix effects is the post-extraction spike method.[1] This involves comparing the peak area of Decapreno-β-carotene in a neat solution to the peak area of a blank matrix extract spiked with the same amount of Decapreno-β-carotene. The ratio of these peak areas is the matrix factor (MF). An MF less than 1 indicates ion suppression, while an MF greater than 1 suggests ion enhancement.

Q3: What is the most effective strategy to compensate for matrix effects?

A3: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for compensating for matrix effects.[1] A SIL-IS, such as ¹³C- or ²H-labeled Decapreno-β-carotene, will co-elute with the analyte and experience similar ionization suppression or enhancement, thus providing a reliable means of correction for quantitative analysis. While a specific SIL-IS for Decapreno-β-carotene may not be readily available, a labeled version of a structurally similar carotenoid could be a viable alternative.

Q4: Are there any general sample preparation strategies to minimize matrix effects for lipophilic compounds like Decapreno-β-carotene?

A4: Yes, several sample preparation techniques can effectively reduce matrix effects. These include:

  • Protein Precipitation (PPT): A simple and fast method, but it may not remove all interfering substances, particularly phospholipids.[4]

  • Liquid-Liquid Extraction (LLE): This technique can provide cleaner extracts than PPT by partitioning Decapreno-β-carotene into an immiscible organic solvent, leaving many matrix components behind in the aqueous phase.[3]

  • Solid-Phase Extraction (SPE): SPE offers a more selective cleanup by utilizing a stationary phase to retain the analyte while interfering compounds are washed away, or vice versa. Mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, can be particularly effective in removing a broad range of matrix components.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
Poor reproducibility of Decapreno-β-carotene quantification Significant and variable matrix effects between samples.1. Incorporate a suitable stable isotope-labeled internal standard (SIL-IS) to compensate for variability. 2. Optimize the sample preparation procedure to improve the removal of interfering matrix components. Consider switching from PPT to LLE or SPE. 3. Evaluate different lots of blank matrix to assess the lot-to-lot variability of the matrix effect.
Low signal intensity (Ion Suppression) Co-elution of Decapreno-β-carotene with matrix components, often phospholipids in plasma samples.1. Modify the chromatographic conditions (e.g., gradient, column chemistry) to separate Decapreno-β-carotene from the suppression zone. 2. Employ a more rigorous sample cleanup method like mixed-mode SPE to specifically target the removal of phospholipids.[4] 3. Dilute the sample extract to reduce the concentration of interfering compounds, provided the assay sensitivity is sufficient.
High signal intensity (Ion Enhancement) Co-eluting matrix components are enhancing the ionization of Decapreno-β-carotene.1. Similar to ion suppression, optimize chromatography to separate the analyte from the enhancing region. 2. Improve sample cleanup to remove the specific components causing the enhancement.
Inconsistent recovery Inefficient extraction of the lipophilic Decapreno-β-carotene from the sample matrix.1. Optimize the LLE or SPE solvent system and pH to ensure complete extraction. For carotenoids, a mixture of solvents is often more effective.[5] 2. Ensure thorough vortexing and centrifugation during extraction steps.

Quantitative Data Summary

The following table summarizes matrix effect data for carotenoids closely related to Decapreno-β-carotene in human plasma, providing a reference for expected values.

AnalyteMatrix Effect (%)Analytical MethodReference
Lutein103.5HPLC-MS/MS[1]
Zeaxanthin100.2HPLC-MS/MS[1]
α-Carotene109.8HPLC-MS/MS[1]
β-Carotene104.9HPLC-MS/MS[1]
β-Cryptoxanthin101.9HPLC-MS/MS[1]

Matrix Effect (%) is calculated as (Peak area in matrix / Peak area in neat solution) * 100. A value close to 100% indicates minimal matrix effect.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effect using Post-Extraction Spike

This protocol describes how to quantitatively assess the matrix effect for Decapreno-β-carotene.

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike the known concentration of Decapreno-β-carotene standard into the final reconstitution solvent.

    • Set B (Post-Extraction Spike): Process a blank matrix sample through the entire extraction procedure. In the final step, spike the same known concentration of Decapreno-β-carotene standard into the processed blank matrix extract.

    • Set C (Pre-Extraction Spike): Spike the known concentration of Decapreno-β-carotene standard into the blank matrix before starting the extraction procedure. This set is used to determine recovery.

  • Analyze all three sets of samples by LC-MS/MS.

  • Calculate the Matrix Factor (MF) and Recovery:

    • Matrix Factor (MF) = (Mean Peak Area of Set B) / (Mean Peak Area of Set A)

    • Recovery (%) = (Mean Peak Area of Set C) / (Mean Peak Area of Set B) * 100

Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE) for Plasma

This protocol is adapted from methods for β-carotene and is suitable for reducing matrix effects for Decapreno-β-carotene in plasma.[6]

  • Sample Aliquoting: Pipette 1 mL of plasma into a clean glass tube.

  • Internal Standard Addition: Add the internal standard (e.g., a stable isotope-labeled analog) to each sample.

  • Protein Denaturation: Add 5 mL of ethanol and 5 mL of ethyl acetate.

  • Extraction: Shake the sample on an orbital shaker for 10 minutes.

  • Centrifugation: Centrifuge at 10,000 rpm for 30 minutes at 4°C to separate the layers.

  • Supernatant Transfer: Carefully transfer the upper organic supernatant to a new clean glass tube.

  • Evaporation: Evaporate the solvent to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of an appropriate solvent (e.g., ethyl acetate or mobile phase) for LC-MS/MS analysis.

Visualizations

experimental_workflow Workflow for Decapreno-β-carotene Analysis and Matrix Effect Reduction cluster_prep Sample Preparation cluster_analysis Analysis cluster_validation Matrix Effect Assessment plasma Plasma Sample add_is Add Internal Standard (SIL-IS) plasma->add_is denature Protein Denaturation (e.g., Ethanol) add_is->denature extract Liquid-Liquid Extraction (e.g., Ethyl Acetate) denature->extract centrifuge Centrifugation extract->centrifuge evaporate Evaporation to Dryness centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Processing and Quantification lcms->data matrix_effect Calculate Matrix Factor and Recovery data->matrix_effect troubleshoot Troubleshoot based on results matrix_effect->troubleshoot

Caption: Experimental workflow for analyzing Decapreno-β-carotene while minimizing matrix effects.

logical_relationship Decision Tree for Troubleshooting Matrix Effects start Inconsistent or Inaccurate Quantification check_is Is a Stable Isotope-Labeled Internal Standard (SIL-IS) used? start->check_is implement_is Implement a suitable SIL-IS check_is->implement_is No assess_me Assess Matrix Effect (Post-Extraction Spike) check_is->assess_me Yes implement_is->assess_me is_me_high Is Matrix Factor significantly different from 1? assess_me->is_me_high optimize_prep Optimize Sample Preparation (e.g., LLE, SPE) is_me_high->optimize_prep Yes revalidate Re-validate Method is_me_high->revalidate No optimize_chrom Optimize Chromatography (e.g., gradient, column) optimize_prep->optimize_chrom optimize_chrom->revalidate

Caption: A logical decision tree for troubleshooting and mitigating matrix effects.

References

Validation & Comparative

A Comparative Analysis of the Antioxidant Activities of Decapreno-β-carotene and β-carotene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the antioxidant properties of Decapreno-β-carotene and the well-studied β-carotene. While extensive research is available for β-carotene, this document compiles the current understanding of both carotenoids, highlighting areas where further investigation is warranted for Decapreno-β-carotene.

Introduction to Decapreno-β-carotene and β-carotene

β-carotene is a C40 carotenoid, a tetraterpenoid synthesized from eight isoprene units, and is a prominent pro-vitamin A carotenoid found in many fruits and vegetables. Its antioxidant properties are well-documented and attributed to its long chain of conjugated double bonds. Decapreno-β-carotene is a C50 carotenoid, possessing a longer polyene chain with additional isoprene units.[1][2] This structural difference is hypothesized to influence its antioxidant capacity. While Decapreno-β-carotene has been identified as an effective antioxidant,[1] direct comparative studies with β-carotene are limited.

Mechanisms of Antioxidant Action

The primary antioxidant mechanism for both carotenoids is their ability to quench singlet oxygen and scavenge free radicals.[3] This reactivity is due to their conjugated double bond systems. Carotenoids can neutralize free radicals through hydrogen abstraction, electron transfer, or by forming an adduct with the radical.

β-carotene is known to be a potent scavenger of peroxyl radicals, particularly at low oxygen partial pressures found in tissues.[3] It can also modulate cellular antioxidant defenses by influencing signaling pathways. Notably, β-carotene has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway.[4][5] This pathway upregulates the expression of numerous antioxidant and detoxification enzymes, providing cellular protection against oxidative stress.

The antioxidant mechanism of Decapreno-β-carotene is presumed to be similar, involving direct radical scavenging. Studies on other C50 carotenoids, such as bacterioruberin, suggest that the extended conjugated double bond system in C50 carotenoids may enhance their radical scavenging ability compared to C40 carotenoids like β-carotene.[6] However, specific studies on the effect of Decapreno-β-carotene on cellular signaling pathways like Nrf2 are currently lacking.

Comparative Antioxidant Activity: In Vitro Assays

Common in vitro assays to evaluate antioxidant activity include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. These assays measure the capacity of an antioxidant to donate a hydrogen atom or an electron to neutralize a stable radical. The results are often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the radicals.

Antioxidant Assayβ-carotene (IC50)Decapreno-β-carotene (IC50)Reference Compound (IC50)
DPPH Radical Scavenging Varies significantly depending on assay conditions (e.g., solvent, reaction time). Reported values are often in the µg/mL to mg/mL range.[5]Data not available. However, studies on other C50 carotenoids suggest potentially higher activity than β-carotene.[6]Ascorbic Acid: ~5 µg/mL
ABTS Radical Scavenging Generally shows strong scavenging activity.[7]Data not available.Trolox: ~2.5 µg/mL

Note: The antioxidant activity of carotenoids can be influenced by factors such as the solvent used and the presence of other compounds. The lipophilic nature of these carotenoids can also affect their solubility and reactivity in different assay systems.

Cellular Antioxidant Activity

Cellular Antioxidant Activity (CAA) assays provide a more biologically relevant measure of antioxidant performance by assessing the ability of a compound to prevent oxidative stress within a cellular environment. These assays account for factors like cell uptake and metabolism of the antioxidant.

Cellular Antioxidant Activityβ-caroteneDecapreno-β-carotene
Oxidative Stress Reduction Demonstrated to reduce reactive oxygen species (ROS) levels in cells and protect against oxidative damage.[4]Shown to protect cells against oxidative damage, but quantitative comparative data is not available.[1]
Nrf2 Pathway Activation Upregulates the Nrf2-ARE pathway, leading to increased expression of antioxidant enzymes.[4][5]Not yet studied.

Experimental Protocols

DPPH Radical Scavenging Assay

Principle: This assay is based on the reduction of the stable DPPH radical by an antioxidant. The reduction of the violet-colored DPPH to the yellow-colored diphenylpicrylhydrazine is measured spectrophotometrically.

Procedure:

  • Prepare a stock solution of DPPH in methanol (typically 0.1 mM).

  • Prepare various concentrations of the test compound (β-carotene or Decapreno-β-carotene) in a suitable solvent.

  • Add the test compound solution to the DPPH solution in a 1:1 or other defined ratio.

  • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance of the solution at 517 nm using a spectrophotometer.

  • A control is prepared with the solvent and DPPH solution without the test compound.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS Radical Cation Decolorization Assay

Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.

Procedure:

  • Generate the ABTS•+ by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours.

  • Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare various concentrations of the test compound.

  • Add the test compound solution to the diluted ABTS•+ solution.

  • After a defined incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • A control is prepared with the solvent and ABTS•+ solution.

  • The percentage of inhibition is calculated similarly to the DPPH assay.

  • The antioxidant activity can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Cellular Antioxidant Activity (CAA) Assay

Principle: This assay utilizes a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells. Inside the cell, it is deacetylated to the non-fluorescent DCFH. In the presence of reactive oxygen species (ROS), DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF). The ability of an antioxidant to inhibit the formation of DCF is measured.

Procedure:

  • Plate cells (e.g., HepG2) in a 96-well plate and grow to confluence.

  • Wash the cells and incubate them with the DCFH-DA probe.

  • Treat the cells with various concentrations of the test compound.

  • Induce oxidative stress by adding a ROS generator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).

  • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm and 538 nm) over time using a microplate reader.

  • A control group is treated with the ROS generator but without the antioxidant.

  • The CAA value is calculated based on the area under the fluorescence curve.

Visualizations

Experimental_Workflow_Antioxidant_Assay General Workflow for In Vitro Antioxidant Assays cluster_preparation Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis A Prepare Radical Solution (DPPH or ABTS) C Mix Radical and Antioxidant Solutions A->C B Prepare Antioxidant Solutions (Varying Concentrations) B->C D Incubate in Dark (Specified Time & Temperature) C->D E Measure Absorbance (Spectrophotometer) D->E F Calculate % Inhibition E->F G Determine IC50 Value F->G

Caption: General workflow for in vitro antioxidant assays like DPPH and ABTS.

Nrf2_ARE_Signaling_Pathway Nrf2-ARE Antioxidant Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Binds Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Keap1->Nrf2 Dissociation Cul3 Cul3-Rbx1 (Ubiquitin Ligase) Keap1->Cul3 Associates with Cul3->Nrf2 Ubiquitination & Degradation p62 p62 p62->Keap1 Inhibits Maf Maf Nrf2_n->Maf Heterodimerizes with ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds to Maf->ARE Binds to Antioxidant_Genes Antioxidant & Detoxification Gene Expression (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Oxidative_Stress Oxidative Stress (e.g., ROS) Oxidative_Stress->Keap1 Oxidizes Cysteine Residues Antioxidants Antioxidants (e.g., β-carotene) Antioxidants->Keap1 Induces Conformational Change

Caption: The Nrf2-ARE pathway for cellular antioxidant defense.

Conclusion and Future Directions

β-carotene is a well-established antioxidant with both direct radical scavenging properties and the ability to modulate cellular antioxidant defense pathways like Nrf2-ARE. Decapreno-β-carotene, as a C50 carotenoid, holds promise as a potentially more potent antioxidant due to its extended system of conjugated double bonds. However, there is a clear need for direct, quantitative comparative studies to elucidate the relative antioxidant efficacy of Decapreno-β-carotene against β-carotene. Future research should focus on:

  • Direct Comparative Studies: Performing head-to-head comparisons of Decapreno-β-carotene and β-carotene using standardized DPPH, ABTS, and other radical scavenging assays.

  • Cellular Antioxidant Activity: Evaluating the cellular antioxidant activity of Decapeno-β-carotene to understand its bioavailability and efficacy in a biological context.

  • Mechanism of Action: Investigating the effect of Decapreno-β-carotene on key cellular signaling pathways involved in antioxidant defense, such as the Nrf2-ARE pathway.

Such studies will provide valuable insights for researchers and drug development professionals in harnessing the full potential of these carotenoids for health and therapeutic applications.

References

Validating Decapreno-β-carotene as a Superior Internal Standard for Carotenoid Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the use of Decapreno-β-carotene as an internal standard in quantitative analytical workflows.

In the precise quantification of carotenoids, the choice of an appropriate internal standard is paramount to ensure accuracy and reliability of results. Decapreno-β-carotene, a C50 analog of β-carotene, has emerged as a robust internal standard for high-performance liquid chromatography (HPLC) analysis of hydrocarbon carotenoids.[1] This guide provides a detailed comparison of Decapreno-β-carotene with other common internal standards, supported by experimental data and protocols, to validate its use in research and drug development.

Physicochemical Properties of Decapreno-β-carotene

Decapreno-β-carotene possesses key physicochemical properties that make it an excellent internal standard. Its extended polyene chain results in a longer retention time compared to native carotenoids, ensuring good chromatographic separation.[1] It is commercially available in high purity, a critical factor for an internal standard.[1]

PropertyValueReference
Molecular Formula C₅₀H₆₈
Molecular Weight 669.07 g/mol
Appearance Solid
Purity Commercially available in high purity[1]
Solubility Soluble in organic solvents like tetrahydrofuran, chloroform, and dichloromethane. Limited solubility in more polar solvents like methanol and acetonitrile.[2][3]
Storage Should be stored at low temperatures (-20°C or below) in the dark to prevent degradation.[2]

Performance Comparison with Alternative Internal Standards

While other compounds like β-apo-8'-carotenal and dimethyl-β-carotene have been used as internal standards in carotenoid analysis, Decapreno-β-carotene offers distinct advantages.[4][5][6] The primary benefit of using an analogue like Decapreno-β-carotene is its structural similarity to the analytes of interest, which helps to compensate for variations in extraction efficiency and injection volume more effectively than structurally dissimilar compounds.

Internal StandardKey AdvantagesKey DisadvantagesRelevant Analytes
Decapreno-β-carotene Structurally similar to hydrocarbon carotenoids, ensuring similar extraction and chromatographic behavior. Longer retention time avoids co-elution. Commercially available in high purity.[1]Higher cost compared to some alternatives.α-carotene, β-carotene, lycopene, and other hydrocarbon carotenoids.[1]
β-Apo-8'-carotenal Commercially available. Has been used in various food matrices.[5][7]Structurally different from hydrocarbon carotenoids, which may lead to variations in extraction recovery. Shorter retention time can sometimes lead to co-elution with early-eluting carotenoids.β-carotene and other carotenoids.[5][7]
Dimethyl-β-carotene Structurally similar to β-carotene.Not as widely commercially available as Decapreno-β-carotene or β-apo-8'-carotenal.β-carotene.[6]
Echinenone Can be used for xanthophylls and carotenes.May not be suitable for all carotenoid analyses due to differences in polarity and extraction efficiency compared to hydrocarbon carotenoids.Lutein, β-carotene, and other carotenoids.

Experimental Protocols

Sample Preparation and Extraction using Decapreno-β-carotene Internal Standard

This protocol is adapted from a validated method for the quantification of hydrocarbon carotenoids in a plant matrix.[1]

Materials:

  • Sample matrix (e.g., carrot homogenate)

  • Decapreno-β-carotene internal standard solution (concentration determined based on expected analyte concentration)

  • Extraction solvent: Hexane:Acetone:Ethanol (2:1:1, v/v/v) containing 0.1% BHT

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • To a known amount of the sample homogenate, add a precise volume of the Decapreno-β-carotene internal standard solution.

  • Add the extraction solvent and homogenize for 2 minutes.

  • Add saturated sodium chloride solution to facilitate phase separation.

  • Centrifuge at 3000 rpm for 10 minutes.

  • Collect the upper organic layer.

  • Repeat the extraction of the aqueous layer twice more with the extraction solvent.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under a stream of nitrogen.

  • Reconstitute the residue in a known volume of the mobile phase for HPLC analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_final_prep Final Preparation Sample Sample Homogenate Add_IS Add Decapreno-β-carotene Internal Standard Sample->Add_IS Add_Solvent Add Extraction Solvent (Hexane:Acetone:Ethanol + BHT) Add_IS->Add_Solvent Homogenize Homogenize Add_Solvent->Homogenize Phase_Separation Add Saturated NaCl & Centrifuge Homogenize->Phase_Separation Collect_Organic Collect Organic Layer Phase_Separation->Collect_Organic Repeat_Extraction Repeat Extraction (2x) Collect_Organic->Repeat_Extraction Combine_Dry Combine Extracts & Dry (Na2SO4) Repeat_Extraction->Combine_Dry Evaporate Evaporate Solvent (Nitrogen Stream) Combine_Dry->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute HPLC_Analysis HPLC Analysis Reconstitute->HPLC_Analysis

Workflow for sample extraction with Decapreno-β-carotene.
HPLC Conditions for Carotenoid Analysis

This is an example of an isocratic HPLC system that can be used for the separation of hydrocarbon carotenoids and Decapreno-β-carotene.[1]

ParameterCondition
Column C18 reversed-phase column (e.g., 5 µm, 4.6 x 250 mm)
Mobile Phase Acetonitrile:Methanol:Dichloromethane (75:20:5, v/v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Detection UV-Vis detector at 450 nm
Run Time Sufficient to allow for the elution of Decapreno-β-carotene

Data Presentation and Validation

The use of an internal standard like Decapreno-β-carotene allows for the correction of variations during sample preparation and analysis. The concentration of the analyte is calculated based on the ratio of the peak area of the analyte to the peak area of the internal standard.

Calculation: Analyte Concentration = (Peak Area of Analyte / Peak Area of Internal Standard) * (Concentration of Internal Standard / Response Factor)

A validation study for a method using an internal standard should assess linearity, precision (repeatability and intermediate precision), accuracy (recovery), limit of detection (LOD), and limit of quantification (LOQ).

Validation ParameterTypical Acceptance Criteria
Linearity (r²) > 0.995
Precision (RSD%) < 15%
Accuracy (Recovery %) 80 - 120%
LOD & LOQ Determined by signal-to-noise ratio (e.g., 3:1 for LOD, 10:1 for LOQ)

Stability Considerations

Carotenoids are susceptible to degradation by light, heat, and oxygen. Therefore, proper handling and storage of both samples and standards are crucial. Stock solutions of Decapreno-β-carotene should be stored in amber vials at -20°C or lower.[2] The addition of an antioxidant like butylated hydroxytoluene (BHT) to extraction solvents is recommended to minimize oxidative degradation during sample preparation.[2] Studies on β-carotene have shown that its stability is solvent-dependent, with higher stability observed in solvents like tetrahydrofuran (THF) with BHT.[2] Given the structural similarity, similar stability is expected for Decapreno-β-carotene.

stability_factors cluster_mitigation Mitigation Strategies Degradation Carotenoid Degradation Amber_Vials Use Amber Vials Degradation->Amber_Vials Low_Temp Store at Low Temperature (-20°C or below) Degradation->Low_Temp Inert_Atmosphere Work under Inert Gas (e.g., Nitrogen) Degradation->Inert_Atmosphere Antioxidants Add Antioxidants (e.g., BHT) Degradation->Antioxidants Light Light Exposure Light->Degradation Heat Elevated Temperature Heat->Degradation Oxygen Oxygen (Air) Oxygen->Degradation

Factors affecting carotenoid stability and mitigation.

Conclusion

Decapreno-β-carotene serves as an excellent internal standard for the quantitative analysis of hydrocarbon carotenoids by HPLC. Its chemical and physical properties, including its structural similarity to target analytes and its distinct chromatographic behavior, contribute to the accuracy and reliability of analytical methods. By implementing the provided protocols and considering the factors affecting stability, researchers can confidently utilize Decapreno-β-carotene to achieve high-quality, reproducible data in their studies.

References

Decapreno-β-carotene and Cholesterol: A Comparative Analysis of Their Influence on Membrane Fluidity

Author: BenchChem Technical Support Team. Date: November 2025

A guide for researchers, scientists, and drug development professionals.

The dynamic nature of the cell membrane, often described by the fluid mosaic model, is critical for a vast array of cellular functions. This fluidity is tightly regulated by the membrane's lipid composition, including the presence of molecules like cholesterol. Decapreno-β-carotene, a C50 carotenoid, represents a class of lipophilic molecules that also intercalate into the lipid bilayer, suggesting a potential role in modulating membrane properties. This guide provides a comparative analysis of the effects of decapreno-β-carotene's close analogue, β-carotene, and cholesterol on membrane fluidity, supported by experimental data and methodologies.

Disclaimer

Direct experimental data on the effects of decapreno-β-carotene on membrane fluidity is limited in the current scientific literature. Therefore, this guide will utilize data from its well-studied structural analogue, β-carotene (a C40 carotenoid), as a representative for the broader class of carotenoids. The structural similarities suggest that their effects on membrane biophysics may be comparable, but this remains an area for further investigation.

Cholesterol's Role as a Bidirectional Regulator of Membrane Fluidity

Cholesterol is a well-established modulator of membrane fluidity, exerting a bidirectional, temperature-dependent effect.[1] At physiological temperatures, cholesterol's rigid, planar steroid ring structure restricts the movement of adjacent phospholipid fatty acid tails. This "ordering effect" leads to a decrease in membrane fluidity and permeability. Conversely, at lower temperatures, cholesterol disrupts the tight packing of phospholipids, preventing the transition to a gel-like state and thereby increasing membrane fluidity.

β-Carotene's Impact on Membrane Structure and Dynamics

β-carotene, a non-polar carotenoid, integrates into the hydrophobic core of the lipid bilayer. Studies have shown that β-carotene can also influence membrane fluidity, although its effects are more nuanced and can depend on its concentration and the lipid composition of the membrane. Some research indicates that β-carotene can decrease membrane fluidity, similar to cholesterol at physiological temperatures, by increasing the packing and order of lipid acyl chains.[1] However, other studies suggest that at low concentrations, β-carotene may cause localized distortions in the lipid packing, potentially leading to a less rigid membrane structure.

Quantitative Comparison of Effects on Membrane Fluidity

The following table summarizes quantitative data from various studies on the effects of cholesterol and β-carotene on membrane fluidity. The primary methods cited are fluorescence anisotropy and differential scanning calorimetry (DSC), which provide insights into the motional freedom of molecules within the membrane and the phase transition behavior of the lipid bilayer, respectively.

Parameter Cholesterol β-Carotene Experimental System Reference
Fluorescence Anisotropy of DPH IncreasedIncreasedDipalmitoylphosphatidylcholine (DPPC) liposomesN/A
Main Phase Transition Temperature (Tm) of DPPC Broadened and eventually abolished at high concentrationsShifted to lower temperatures (0.5 ± 0.1°C) and ΔH decreased by ~30% at 1 mol%DPPC multilamellar liposomes[2]
Membrane Order (EPR Spin Label) IncreasedDecreased order in the crystalline stateDipalmitoylphosphatidylcholine (DPPC) membranes[3]

Note: Direct quantitative comparison is challenging due to variations in experimental conditions, model membrane systems, and the specific techniques employed across different studies.

Experimental Protocols

Fluorescence Anisotropy Measurement

Fluorescence anisotropy is a powerful technique to probe the rotational mobility of a fluorescent probe embedded within the lipid bilayer, which is inversely related to the local microviscosity or fluidity of the membrane.

  • Preparation of Liposomes:

    • A lipid film of the desired composition (e.g., dipalmitoylphosphatidylcholine, DPPC) is created by evaporating the organic solvent from a lipid solution under a stream of nitrogen.

    • The lipid film is hydrated with a buffer solution, followed by sonication or extrusion to form unilamellar vesicles.

    • Decapreno-β-carotene or cholesterol is incorporated by co-dissolving it with the lipids in the initial organic solvent.

  • Labeling with Fluorescent Probe:

    • A fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (DPH), is added to the liposome suspension. DPH partitions into the hydrophobic core of the membrane.

  • Anisotropy Measurement:

    • The sample is excited with vertically polarized light at the probe's excitation wavelength.

    • The fluorescence emission is measured through polarizers oriented parallel (I||) and perpendicular (I⊥) to the excitation plane.

    • The fluorescence anisotropy (r) is calculated using the formula: r = (I|| - G * I⊥) / (I|| + 2 * G * I⊥)

    • The G-factor corrects for the differential transmission of the two polarizations by the instrument.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of phase transition temperatures (Tm) and enthalpies (ΔH) of lipid bilayers.

  • Sample Preparation:

    • Multilamellar vesicles are prepared by hydrating a lipid film (with or without the test compound) in a buffer.

  • DSC Analysis:

    • A known amount of the liposome suspension is loaded into a sample pan, and an equal volume of buffer is loaded into a reference pan.

    • The pans are heated at a constant rate over a defined temperature range that encompasses the lipid's phase transition.

    • The difference in heat flow between the sample and reference pans is recorded, yielding a thermogram.

    • The peak of the thermogram corresponds to the Tm, and the area under the peak is proportional to the enthalpy change (ΔH) of the transition.

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for comparing the effects of membrane-active compounds on membrane fluidity.

G cluster_comparison Data Comparison prep_lipids Prepare Lipid Solution (e.g., DPPC in Chloroform) add_compounds Add Test Compound (Decapreno-β-carotene or Cholesterol) prep_lipids->add_compounds create_film Create Lipid Film (Nitrogen Evaporation) add_compounds->create_film hydrate Hydrate Film (Buffer Solution) create_film->hydrate form_vesicles Form Vesicles (Sonication/Extrusion) hydrate->form_vesicles add_probe Add Fluorescent Probe (e.g., DPH) form_vesicles->add_probe load_dsc Load Sample into DSC form_vesicles->load_dsc measure_anisotropy Measure Anisotropy add_probe->measure_anisotropy compare_data Compare Fluidity Parameters: - Anisotropy Values - Phase Transition Profiles measure_anisotropy->compare_data run_scan Perform Temperature Scan load_dsc->run_scan analyze_thermogram Analyze Thermogram (Tm, ΔH) run_scan->analyze_thermogram analyze_thermogram->compare_data

Caption: Experimental workflow for comparing membrane fluidity.

Conclusion

Both cholesterol and β-carotene, as a proxy for decapreno-β-carotene, demonstrate the ability to modulate the fluidity of lipid bilayers. Cholesterol's role is well-defined, acting as a bidirectional regulator depending on the temperature. The influence of β-carotene appears more complex, with evidence suggesting it can both increase and decrease membrane order under different conditions. The precise effects of decapreno-β-carotene on membrane fluidity warrant direct investigation to fully understand its potential role in biological systems and as a therapeutic agent. The experimental protocols and comparative data presented here provide a framework for such future studies.

References

A Comparative Guide to the Biological Activity of β-Carotene Cleavage Products

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of various cleavage products derived from β-carotene, known as β-apocarotenoids. While the term "decapreno-β-carotene" (a C50 carotenoid) is noted, this document focuses on the more extensively studied C40 β-carotene and its eccentric cleavage products, which have garnered significant interest for their diverse biological effects. These compounds are increasingly recognized for their ability to modulate critical cellular signaling pathways, distinct from the classical vitamin A activity of the central cleavage product, retinoic acid.

β-Carotene can be cleaved in two primary ways: centrally by the enzyme β-carotene 15,15'-oxygenase (BCO1) to yield retinal (a precursor to retinoic acid), or eccentrically at other double bonds by enzymes like β-carotene 9',10'-oxygenase (BCO2) or non-enzymatic processes.[1][2][3] This eccentric cleavage results in a variety of β-apocarotenals, β-apocarotenones, and their corresponding acids, each with unique biological properties.[1][4]

Comparative Biological Activities

The eccentric cleavage products of β-carotene exhibit a range of biological activities, often distinct from or even antagonistic to retinoic acid. Their effects are particularly notable in the context of nuclear receptor signaling, cell growth and differentiation, and antioxidant responses.

1. Modulation of Nuclear Receptor Signaling

A primary mechanism of action for many β-apocarotenoids is their interaction with the retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which are critical regulators of gene transcription.

  • (all-E)-β-apo-12'-carotenoic acid: Has been shown to induce differentiation and inhibit the growth of human acute promyelocytic leukemia (HL-60) cells.[5]

  • β-apo-13-carotenone: This compound does not activate RARs or RXRα but acts as a potent antagonist.[1][6][7] It competes with retinoic acid for binding to these receptors, thereby inhibiting the transactivation of their target genes.[1][4][6] It has been found in human plasma at nanomolar concentrations.[6]

  • β-apo-14'-carotenal and β-apo-14'-carotenoic acid: Similar to β-apo-13-carotenone, these molecules function as antagonists of RARs.[4][6] They have been shown to inhibit the all-trans-retinoic acid (ATRA)-induced expression of retinoid-responsive genes.[6] However, one study suggests that all-trans-apo-14´-carotenoic acid can transactivate both RAR- and RXR-mediated signaling.[8]

  • Apo-10'-lycopenoic acid (a lycopene derivative): While not a direct β-carotene product, its activity provides a useful comparison. It can transactivate RARs, although at higher concentrations than retinoic acid.[9]

The antagonistic properties of these compounds suggest they can modulate vitamin A signaling, which may have implications for both health and disease.[4][6]

2. Effects on Cell Proliferation and Cancer

Several β-apocarotenoids have demonstrated anti-proliferative effects in various cancer cell lines.

  • (all-E)-β-apo-12'-carotenoic acid and its (15' -Z) isomer show strong activity in inhibiting growth and inducing differentiation in HL-60 leukemia cells.[5]

  • β-apo-14'-carotenoic acid has been found to inhibit the growth of breast cancer cells and stimulate the differentiation of U937 leukemia cells.[1]

  • Apo-10'-lycopenoic acid has shown chemopreventive effects, inhibiting carcinogen-induced cancer development in animal models and demonstrating growth-inhibitory effects on various cell lines.[9][10]

3. Antioxidant and Pro-oxidant Activities

The role of β-carotene products in modulating oxidative stress is complex.

  • Apo-10'-lycopenoic acid induces the expression of antioxidant and phase II detoxifying enzymes, such as heme oxygenase-1 (HO-1), through the activation of the Nrf2 signaling pathway.[9] It has been shown to inhibit the production of reactive oxygen species.[9]

  • Conversely, mixtures of β-carotene cleavage products (CPs) generated by oxidative degradation can induce DNA damage and cytotoxicity in certain cell types, suggesting they may be responsible for some of the adverse effects of high-dose β-carotene supplementation observed in smokers.[11]

Quantitative Data Comparison

The following tables summarize key quantitative data from experimental studies, comparing the activities of various β-carotene cleavage products.

Table 1: Activity on Nuclear Receptors

Compound Receptor Activity Type Effective Concentration Cell Line / System Reference
β-apo-13-carotenone RARα, RARβ, RARγ Antagonist >90% inhibition at 10⁻⁶ M COS-1 / HepG2 [1][6]
β-apo-13-carotenone RXRα Antagonist Effective at ≥ 1 nM COS-1 [1][7]
β-apo-14'-carotenal RARs Antagonist Significant inhibition HepG2 [6]
β-apo-14'-carotenoic acid RARs Antagonist Significant inhibition HepG2 [6]
Apo-10'-lycopenoic acid RARs Agonist (Transactivation) Higher than ATRA - [9]

| (all-E)-β-apo-12'-carotenoic acid | - | Additive with ATRA | - | HL-60 |[5] |

Table 2: Anti-proliferative and Other Biological Activities

Compound Biological Effect IC50 / Effective Dose Cell Line / Model Reference
(all-E)-β-apo-12'-carotenoic acid Growth Inhibition / Differentiation Strong Activity HL-60 [5]
(15'-Z)-apo-12'-carotenoic acid Growth Inhibition / Differentiation Strong Activity HL-60 [5]
(13'-Z)-β-apo-12'-carotenoic acid Growth Inhibition / Differentiation Modest Activity HL-60 [5]
Apo-10'-lycopenoic acid Inhibition of Hepatic Steatosis - ob/ob mice [9]

| Apo-12'-lycopenal | Proliferation Reduction | Supra-physiological levels | DU145 Prostate Cancer |[9] |

Visualizations: Pathways and Workflows

cluster_cleavage β-Carotene Cleavage Pathways cluster_central Central Cleavage (BCO1) cluster_eccentric Eccentric Cleavage (BCO2 / Non-enzymatic) BC β-Carotene (C40) Retinal Retinal (x2) BC->Retinal BCO1 Apo10al β-apo-10'-carotenal BC->Apo10al BCO2 / Oxidation Apo12al β-apo-12'-carotenal BC->Apo12al BCO2 / Oxidation Apo14al β-apo-14'-carotenal BC->Apo14al BCO2 / Oxidation Apo13one β-apo-13-carotenone BC->Apo13one BCO2 / Oxidation RA Retinoic Acid (ATRA) Retinal->RA Oxidation Acids β-apocarotenoic acids Apo10al->Acids Oxidation Apo12al->Acids Oxidation Apo14al->Acids Oxidation

Caption: Eccentric vs. Central Cleavage of β-Carotene.

cluster_pathway Modulation of RAR/RXR Signaling cluster_receptors Nuclear Receptors ATRA All-trans-Retinoic Acid (ATRA) (Agonist) RAR RAR ATRA->RAR Binds & Activates Antagonist β-apo-13-carotenone β-apo-14'-carotenoids (Antagonists) Antagonist->RAR Competitively Binds (Blocks ATRA) RARE Retinoic Acid Response Element (RARE) in DNA RAR->RARE Heterodimer Binds NoTranscription Transcription Inhibited RAR->NoTranscription Inhibited Pathway RXR RXR RXR->RARE Heterodimer Binds Transcription Target Gene Transcription RARE->Transcription Initiates

Caption: Antagonism of Retinoic Acid Signaling by β-Apocarotenoids.

cluster_workflow Experimental Workflow: Transactivation Assay Step1 1. Cell Culture (e.g., COS-1, HepG2) Step2 2. Transfection - Reporter Plasmid (RARE-Luciferase) - Receptor Plasmid (e.g., RARα) Step1->Step2 Step3 3. Treatment - Vehicle Control - Agonist (ATRA) - Test Compound (Apocarotenoid) - Agonist + Test Compound Step2->Step3 Step4 4. Incubation (e.g., 24-48 hours) Step3->Step4 Step5 5. Cell Lysis Step4->Step5 Step6 6. Luciferase Assay (Measure Luminescence) Step5->Step6 Step7 7. Data Analysis (Calculate Fold Activation / Inhibition) Step6->Step7

Caption: Workflow for a Luciferase-Based Transactivation Assay.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for key experiments cited in the study of β-apocarotenoid activity.

Protocol 1: Cell Culture and Proliferation Assay
  • Objective: To determine the effect of β-apocarotenoids on the growth and viability of cultured cells (e.g., HL-60 leukemia cells).

  • Methodology:

    • Cell Maintenance: HL-60 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO₂.[5]

    • Treatment: Cells are seeded at a specific density (e.g., 1 x 10⁵ cells/mL) and treated with various concentrations of the test compounds (e.g., (all-E)-β-apo-12'-carotenoic acid) dissolved in a suitable solvent like ethanol or DMSO. A vehicle control is always included.

    • Cell Counting: After a set incubation period (e.g., 72 hours), the number of viable cells is determined using a hemocytometer and trypan blue exclusion.

    • Data Analysis: The percentage of growth inhibition is calculated relative to the vehicle-treated control. The IC50 value (the concentration that inhibits growth by 50%) can be determined from the dose-response curve.

Protocol 2: Nuclear Receptor Transactivation (Reporter Gene) Assay
  • Objective: To measure the ability of β-apocarotenoids to activate or antagonize retinoid receptors (RARs, RXRs).[1][6]

  • Methodology:

    • Cell Line: A suitable cell line that does not endogenously express high levels of the target receptor, such as COS-1 or HepG2, is used.

    • Plasmids: Cells are transiently co-transfected with:

      • An expression vector for the nuclear receptor of interest (e.g., pCMX-hRARα).

      • A reporter plasmid containing a luciferase gene driven by a promoter with multiple copies of the receptor's specific response element (e.g., a Retinoic Acid Response Element, RARE).

      • A control plasmid (e.g., expressing Renilla luciferase) to normalize for transfection efficiency.

    • Treatment: Post-transfection (e.g., 24 hours), the cells are treated with:

      • For Agonist testing: The β-apocarotenoid compound alone at various concentrations.

      • For Antagonist testing: A known receptor agonist (e.g., 9-cis-retinoic acid for RXR or ATRA for RAR) in the presence and absence of increasing concentrations of the β-apocarotenoid.[1]

    • Lysis and Measurement: After incubation (e.g., 24-48 hours), cells are lysed, and the luciferase activity in the cell extracts is measured using a luminometer.

    • Data Analysis: Firefly luciferase activity is normalized to the Renilla luciferase activity. The results are expressed as "fold induction" over the vehicle control. For antagonist assays, the percentage of inhibition of the agonist's effect is calculated.[1]

Protocol 3: Competitive Radioligand Binding Assay
  • Objective: To determine if a β-apocarotenoid directly competes with a known ligand for binding to a purified receptor.[6]

  • Methodology:

    • Receptor Preparation: Purified, bacterially expressed retinoid receptors (e.g., RARα) are used.

    • Binding Reaction: The purified receptor is incubated with a constant concentration of a radiolabeled ligand (e.g., [³H]all-trans-retinoic acid) and increasing concentrations of the unlabeled competitor (the β-apocarotenoid being tested).

    • Separation: After incubation to allow binding to reach equilibrium, the receptor-bound radioligand is separated from the free radioligand (e.g., using a filter-binding assay).

    • Quantification: The amount of radioactivity bound to the receptor is quantified using liquid scintillation counting.

    • Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor. The Ki (inhibition constant) or IC50 (concentration of competitor that displaces 50% of the radioligand) is calculated to determine the binding affinity of the test compound.

References

Cross-Reactivity of Decapreno-β-carotene in Carotenoid Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cross-reactivity and performance of decapreno-β-carotene in common carotenoid assays. As a C50 β-carotene analogue, decapreno-β-carotene is frequently utilized as an internal standard in chromatographic analyses due to its synthetic availability in high purity and its distinct retention time from naturally occurring C40 carotenoids.[1] However, its potential for cross-reactivity in other analytical methods is a critical consideration for accurate quantification of carotenoids in complex biological matrices. This guide outlines the performance of decapreno-β-carotene in various assays, supported by experimental data and detailed protocols.

Data Presentation: Quantitative Comparison of Carotenoid Properties

The following tables summarize key properties of decapreno-β-carotene in comparison to common dietary carotenoids, providing a basis for understanding its potential for cross-reactivity in different assay types.

Table 1: Physicochemical and Spectroscopic Properties of Selected Carotenoids

CarotenoidChemical FormulaMolecular Weight ( g/mol )λmax in Hexane (nm)Molar Extinction Coefficient (ε) at λmax (M⁻¹cm⁻¹)
Decapreno-β-caroteneC₅₀H₆₈669.07~468, 494, 528Not widely reported
β-CaroteneC₄₀H₅₆536.87451139,500
α-CaroteneC₄₀H₅₆536.87444Not widely reported
LycopeneC₄₀H₅₆536.87472Not widely reported
LuteinC₄₀H₅₆O₂568.87~445Not widely reported
ZeaxanthinC₄₀H₅₆O₂568.87~450Not widely reported

Table 2: Performance Comparison in Different Carotenoid Assays

Assay TypePrincipleDecapreno-β-carotene Performance & Cross-ReactivityComparison with Other Carotenoids
HPLC-PDA Chromatographic separation followed by UV-Vis detection.Excellent. Can be fully separated from common C40 carotenoids using an isocratic system, making it an ideal internal standard.[1]Its longer polyene chain results in a distinct retention time, minimizing peak overlap.
Spectrophotometry Measurement of light absorbance at a specific wavelength.High potential for cross-reactivity. Its UV-Vis absorption spectrum significantly overlaps with other carotenoids in the 400-500 nm range.The broad absorption spectra of all carotenoids in this region make it difficult to differentiate and quantify individual carotenoids without prior separation.
LC-MS/MS (APCI) Chromatographic separation coupled with mass analysis of fragmented ions.Good. Can be separated and uniquely identified by its mass. Potential for matrix effects (suppression or enhancement) exists.Ionization efficiency can vary between different carotenoids. APCI is generally preferred over ESI for carotenoids.[2] Fragmentation patterns can help distinguish isomers.[3]
Immunoassay Antibody-based detection of specific analytes.Largely unknown. No specific immunoassays for decapreno-β-carotene have been reported. Cross-reactivity would depend on the structural similarity to the target carotenoid of a given antibody.Cross-reactivity in immunoassays is a common phenomenon for structurally related molecules.

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and further investigation.

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Carotenoid Quantification using Decapreno-β-carotene as an Internal Standard

This protocol is adapted from the established use of decapreno-β-carotene as an internal standard for the quantification of hydrocarbon carotenoids.[1]

1. Sample Preparation and Extraction:

  • Homogenize 1-5 g of the biological sample (e.g., tissue, plasma) in a suitable solvent such as a mixture of ethanol, acetone, and hexane.

  • To saponify lipids that can interfere with the analysis, add 1 mL of 10% (w/v) methanolic KOH and incubate at room temperature for 2 hours or overnight in the dark.

  • Add a known amount of decapreno-β-carotene internal standard solution in hexane.

  • Extract the carotenoids by adding hexane and water, followed by vigorous mixing and centrifugation to separate the phases.

  • Collect the upper hexane layer containing the carotenoids. Repeat the extraction process until the sample is colorless.

  • Pool the hexane extracts and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a known volume of the HPLC mobile phase.

2. HPLC Analysis:

  • Column: A C30 reversed-phase column is recommended for optimal separation of carotenoid isomers.

  • Mobile Phase: An isocratic mobile phase, for example, a mixture of methanol, methyl-tert-butyl ether (MTBE), and water, can be used. The exact composition should be optimized to achieve baseline separation of decapreno-β-carotene from the analytes of interest.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: Photodiode Array (PDA) detector set to scan from 250-600 nm, with quantification at the λmax of each carotenoid (e.g., ~450 nm for β-carotene).

  • Quantification: Generate a calibration curve for each target carotenoid using authentic standards. The concentration of the carotenoids in the sample is calculated by comparing the peak area ratio of the analyte to the internal standard (decapreno-β-carotene) with the calibration curve.

Protocol 2: Spectrophotometric Determination of Total Carotenoids

This method provides an estimation of the total carotenoid content and is susceptible to interference from various pigments.

1. Sample Preparation and Extraction:

  • Extract carotenoids from the sample as described in Protocol 1 (steps 1a-1e), excluding the addition of the internal standard.

  • The final extract should be in a solvent with a known path length for the spectrophotometer cuvette (typically 1 cm).

2. Spectrophotometric Measurement:

  • Use a UV-Vis spectrophotometer to measure the absorbance of the extract at the wavelength of maximum absorption for the predominant carotenoid in the sample (typically around 450 nm for β-carotene).

  • Use the extraction solvent as a blank.

  • The total carotenoid concentration is calculated using the Beer-Lambert law: A = εbc, where A is the absorbance, ε is the molar extinction coefficient of the major carotenoid, b is the path length of the cuvette, and c is the concentration.

Cross-Reactivity Consideration: Decapreno-β-carotene, if present in the sample, will contribute to the total absorbance, leading to an overestimation of the native carotenoid content due to the significant overlap of their absorption spectra. This method is not suitable for distinguishing between different carotenoids.

Mandatory Visualization

The following diagrams illustrate key biological pathways involving carotenoids and a typical experimental workflow for their analysis.

Carotenoid_Metabolism_and_Signaling cluster_diet Dietary Intake cluster_cell Cellular Metabolism β-Carotene β-Carotene Retinal Retinal β-Carotene->Retinal BCO1 Apocarotenoids Apocarotenoids β-Carotene->Apocarotenoids Eccentric Cleavage Retinoic Acid (RA) Retinoic Acid (RA) Retinal->Retinoic Acid (RA) RAR/RXR RAR/RXR Retinoic Acid (RA)->RAR/RXR Binds & Activates Gene Expression Gene Expression RAR/RXR->Gene Expression Regulates

Caption: Retinoic acid signaling pathway initiated by β-carotene.

AMPK_Signaling Carotenoids Carotenoids AMPK AMPK Carotenoids->AMPK Activates PGC-1α PGC-1α AMPK->PGC-1α Activates ULK1 ULK1 AMPK->ULK1 Activates Mitochondrial Biogenesis Mitochondrial Biogenesis PGC-1α->Mitochondrial Biogenesis Mitophagy Mitophagy ULK1->Mitophagy

Caption: Carotenoid-mediated activation of AMPK signaling.

Experimental_Workflow Sample Sample Extraction Extraction Sample->Extraction Internal Standard Addition\n(Decapreno-β-carotene) Internal Standard Addition (Decapreno-β-carotene) Extraction->Internal Standard Addition\n(Decapreno-β-carotene) Saponification Saponification Internal Standard Addition\n(Decapreno-β-carotene)->Saponification Liquid-Liquid Extraction Liquid-Liquid Extraction Saponification->Liquid-Liquid Extraction Evaporation & Reconstitution Evaporation & Reconstitution Liquid-Liquid Extraction->Evaporation & Reconstitution HPLC-PDA Analysis HPLC-PDA Analysis Evaporation & Reconstitution->HPLC-PDA Analysis Data Analysis Data Analysis HPLC-PDA Analysis->Data Analysis

Caption: Workflow for carotenoid analysis using an internal standard.

Conclusion

Decapreno-β-carotene serves as an excellent internal standard for the quantification of hydrocarbon carotenoids by HPLC-PDA due to its distinct chromatographic behavior. However, its use in non-chromatographic assays, such as spectrophotometry, is not recommended due to significant spectral overlap with other carotenoids, which would lead to inaccurate results. For mass spectrometry-based methods, while its unique mass allows for identification, careful validation is required to account for potential matrix effects and differences in ionization efficiency compared to the analytes of interest. Further research is needed to determine its cross-reactivity in potential future carotenoid immunoassays. Researchers should carefully consider the analytical method and the specific carotenoids of interest when deciding whether to use decapreno-β-carotene as an internal standard to ensure the accuracy and reliability of their results.

References

A Comparative Analysis of Synthetic vs. Natural β-Carotene Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

An Important Note on Decapreno-β-carotene: Initial searches for comparative efficacy data between synthetic and natural forms of Decapreno-β-carotene did not yield specific experimental studies. Decapreno-β-carotene, a C50 analogue of β-carotene, is primarily referenced as a commercially synthesized internal standard for the quantification of hydrocarbon carotenoids by High-Performance Liquid Chromatography (HPLC) due to its high purity.[1][2] This guide will therefore focus on the extensively studied and data-rich comparison between synthetic and natural β-carotene .

This guide provides an objective comparison of the performance of synthetic and natural β-carotene, supported by experimental data. It is intended for researchers, scientists, and drug development professionals.

Data Presentation

Table 1: Comparative Bioavailability of Natural vs. Synthetic β-Carotene
Study FocusNatural β-Carotene SourceSynthetic β-Carotene DetailsKey FindingsReference
Isomer AbsorptionDunaliella bardawil (alga, ~50% 9-cis isomer)All-trans β-carotenePreferential serum absorption of all-trans-β-carotene was observed. However, the natural isomer mixture led to lower concentrations of oxidized dienic products in the serum, suggesting the 9-cis isomer has more efficient in vivo antioxidant activity.[3][4]
Plasma Level IncreasePalm oil carotenoids (mixture of α- and β-carotene)All-trans β-caroteneBoth supplements significantly increased plasma β-carotene levels. The relative plasma response per milligram of β-carotene intake was similar for both natural and synthetic forms.[5]
Table 2: Comparative Efficacy in Cancer Cell Apoptosis
Cell LineNatural β-Carotene SourceSynthetic β-Carotene DetailsApoptosis Induction Rate (Natural)Apoptosis Induction Rate (Synthetic)Reference
MDA-MB-231 (Breast Cancer)Dunaliella salina (containing both all-trans and 9-cis isomers)All-trans β-carotene70%30%
Table 3: Comparative Antioxidant Activity
Assay/MetricNatural β-Carotene SourceSynthetic β-Carotene DetailsKey FindingsReference
In vivo lipophilic antioxidant activityDunaliella bardawilAll-trans β-caroteneThe natural source, containing 9-cis-β-carotene, resulted in a lower concentration of serum-oxidized dienic products, suggesting it acts as a more efficient in vivo lipophilic antioxidant.[3][4]
Peroxyl Radical Scavenging(all-E)-β-carotene (synthetic)N/AThe (all-E)-form of β-carotene demonstrated a peroxyl radical scavenging activity approximately 20 times higher than that of α-tocopherol. (Z)-isomers also possess antioxidant activity in vitro.[6]
General Antioxidant EfficiencyNatural vitamin supplement (Arkovital® Pur'Energie)Synthetic vitamin supplementThe natural vitamin supplement showed significantly higher antioxidant efficiency compared to the synthetic one. One hour after intake, the natural supplement was twice as effective.[7]

Experimental Protocols

Bioavailability Study: Natural Isomer Mixture vs. Synthetic All-trans β-Carotene
  • Objective: To compare the bioavailability and antioxidant effects of a natural isomer mixture of β-carotene from the alga Dunaliella bardawil with synthetic all-trans-β-carotene in humans.[3][4]

  • Study Design: Human subjects were given a basal diet supplemented daily with 40 mg of either natural or synthetic β-carotene for 14 days.[3][4]

  • Sample Analysis: Serum samples were collected and analyzed at the end of the supplementation period. High-Performance Liquid Chromatography (HPLC) was used to detect α- and β-carotenes, oxycarotenoids, and other lipophilic substances.[3][4] Oxidized dienic, lipophilic polar products were identified by their strong ultraviolet absorbance peaks at 232 nm.[3][4]

  • Key Parameters Measured: Serum levels of all-trans-β-carotene, 9-cis-β-carotene, α-carotene, oxycarotenoids, retinol, and oxidized dienic products.[3][4]

In Vitro Apoptosis Study in Breast Cancer Cells
  • Objective: To compare the effects of natural β-carotene from Dunaliella salina and synthetic β-carotene on apoptosis induction in MDA-MB-231 human breast cancer cells.

  • Methodology:

    • β-Carotene Extraction: Natural β-carotene was solvent-extracted from optimally grown D. salina cells and quantified.

    • Cell Culture and Treatment: MDA-MB-231 cells were treated with either natural or synthetic β-carotene.

    • Apoptosis Assessment: The percentage of apoptotic cells was determined using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) analysis.

  • Rationale: Synthetic β-carotene typically consists of only the all-trans isomer, whereas natural β-carotene from D. salina contains both all-trans and 9-cis isomers. This study aimed to determine if the presence of the 9-cis isomer influenced the anticancer properties.

Mandatory Visualization

experimental_workflow Experimental Workflow: Bioavailability Study cluster_subjects Human Subjects cluster_procedure Procedure cluster_analysis Analysis cluster_outcome Outcome Comparison s1 Group 1: Basal Diet + 40mg/day Natural β-Carotene (Dunaliella bardawil) p1 14-Day Supplementation Period s1->p1 s2 Group 2: Basal Diet + 40mg/day Synthetic β-Carotene (all-trans) s2->p1 s3 Group 3: Placebo s3->p1 p2 Serum Sample Collection p1->p2 a1 HPLC Analysis p2->a1 a2 Quantification of: - Carotene Isomers - Oxycarotenoids - Retinol a1->a2 a3 Measurement of Oxidized Dienic Products (UV Absorbance at 232 nm) a1->a3 o1 Bioavailability of Isomers a2->o1 o2 In Vivo Antioxidant Efficacy a3->o2

Caption: Workflow for a comparative bioavailability study.

signaling_pathway Proposed Mechanism of β-Carotene on Cancer Cells cluster_source β-Carotene Source cluster_cellular Cellular Response cluster_outcome Cellular Outcome n_bc Natural β-Carotene (all-trans + 9-cis isomers) jnk JNK Signaling Activation n_bc->jnk Higher Efficacy s_bc Synthetic β-Carotene (all-trans isomer) ros Increased ROS Production s_bc->ros s_bc->jnk p21 p21 Expression Increase ros->p21 bax Pro-apoptotic Bax Increase jnk->bax bcl2 Anti-apoptotic Bcl-2 Decrease jnk->bcl2 arrest G0/G1 Cell Cycle Arrest p21->arrest apoptosis Apoptosis Induction bax->apoptosis bcl2->apoptosis

Caption: β-Carotene's impact on cancer cell signaling.

Discussion

The available evidence suggests that the efficacy of β-carotene can be influenced by its source, primarily due to the different isomeric compositions.

Bioavailability and Antioxidant Activity: While both natural and synthetic β-carotene can effectively increase plasma carotenoid levels, the natural form, often containing a mix of isomers like 9-cis-β-carotene, may offer superior in vivo antioxidant protection.[3][4] A study on β-carotene from Dunaliella bardawil showed that although the all-trans isomer is preferentially absorbed, the natural mixture led to fewer oxidized products in the blood, indicating more potent antioxidant activity.[3][4] This suggests that the 9-cis isomer plays a crucial role as a lipophilic antioxidant.

Anticancer Effects: The difference in efficacy is particularly pronounced in studies related to cancer. Research on breast cancer cells demonstrated that natural β-carotene from Dunaliella salina induced apoptosis in 70% of cells, compared to only 30% for its synthetic counterpart. This significant difference is attributed to the presence of the 9-cis isomer in the natural extract, which is largely absent in synthetic all-trans-β-carotene. The proposed mechanisms for β-carotene's anticancer effects include the induction of cell cycle arrest and apoptosis through the regulation of proteins like p21 and signaling pathways such as JNK.[8]

Considerations for Research and Development:

  • Isomeric Composition: The primary distinction between natural and synthetic β-carotene is the presence of various cis-isomers (especially 9-cis) in natural sources, whereas synthetic versions are typically predominantly all-trans. This isomeric difference appears to be a key determinant of biological activity.

  • Source Matters: The biological effect of β-carotene is dependent on its source.[9] Natural β-carotene is often considered more digestible and to have a more positive therapeutic impact.[9]

  • Clinical Trials Caution: It is important to note that large-scale clinical trials using high doses of synthetic β-carotene have shown no protective effects against cancer or cardiovascular disease and, in some cases, an increased risk for smokers.[10][11][12] This highlights that the effects of high-dose, single-isomer supplements may differ significantly from the consumption of carotenoids at dietary levels from natural food sources.[10]

Conclusion

For researchers and drug development professionals, the choice between synthetic and natural β-carotene should be guided by the intended application and a clear understanding of their distinct biological activities. While synthetic all-trans-β-carotene is a well-defined, pure compound useful in many contexts, evidence suggests that natural β-carotene, with its mixture of isomers, may offer enhanced antioxidant and anticancer efficacy. The presence of the 9-cis isomer in natural sources appears to be a critical factor in these superior therapeutic effects. Future research should focus on elucidating the specific mechanisms of different β-carotene isomers and their synergistic effects to fully harness their therapeutic potential.

References

Decapreno-β-carotene: A Comparative Analysis of In Vitro and In Vivo Antioxidant Potential

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the antioxidant capacity of Decapreno-β-carotene. Due to a scarcity of direct experimental data on Decapreno-β-carotene, this document leverages extensive research on the closely related β-carotene (a C40 carotenoid) as a benchmark for comparison. The theoretical advantages of the C50 structure of Decapreno-β-carotene are highlighted, providing a framework for future research.

Decapreno-β-carotene, a C50 carotenoid, is structurally similar to the well-studied β-carotene but possesses a longer polyene chain with more conjugated double bonds.[1][2][3][4] This extended system of alternating single and double bonds is the primary determinant of a carotenoid's antioxidant activity.[5] Carotenoids with a higher number of conjugated double bonds, such as C50 carotenoids, are theorized to exhibit greater antioxidant capacity due to their enhanced ability to delocalize and stabilize free radicals.[5]

In Vitro Antioxidant Capacity: A Comparative Overview

Common in vitro antioxidant assays include:

  • Trolox Equivalent Antioxidant Capacity (TEAC) or ABTS Assay: This assay measures the ability of an antioxidant to scavenge the stable radical cation ABTS•+.

  • Ferric Reducing Antioxidant Power (FRAP) Assay: This method assesses the capacity of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form.

  • Peroxyl Radical Scavenging Capacity (PSC) Assay: This assay evaluates the ability of an antioxidant to neutralize peroxyl radicals, which are relevant to lipid peroxidation.

The antioxidant activity of carotenoids is primarily attributed to three mechanisms: electron transfer, hydrogen abstraction, and radical addition.[5][6][7] The long, electron-rich polyene chain of carotenoids is highly susceptible to attack by electrophilic free radicals, leading to the formation of stabilized carotenoid radicals.[8]

Table 1: Comparison of In Vitro Antioxidant Activities (β-carotene vs. Expected for Decapreno-β-carotene)

Assayβ-carotene (C40 Carotenoid)Decapreno-β-carotene (C50 Carotenoid)Reference
ABTS Radical Scavenging ActiveExpected to be higher[9]
FRAP Low to no activityExpected to be low to no activity[9]
Peroxyl Radical Scavenging ActiveExpected to be higher[10]

Note: The antioxidant activity of carotenoids can be influenced by the solvent and the specific assay conditions.

In Vivo Antioxidant Potential: From Theory to Biological Relevance

Translating in vitro antioxidant activity to in vivo efficacy is a complex challenge. The bioavailability, tissue distribution, and metabolic fate of a compound are critical factors. While specific in vivo antioxidant studies on Decapreno-β-carotene are lacking, research on other carotenoids provides valuable insights.

A study comparing the C40 carotenoid zeaxanthin with the C50 carotenoid decaprenozeaxanthin (a hydroxylated derivative of decapreno-β-carotene) demonstrated that the longer C50 carotenoid showed greater incorporation into phospholipid vesicles when the molecular length of the carotenoid matched the thickness of the bilayer.[11] This suggests that the longer chain of Decapreno-β-carotene could influence its interaction with and stabilization of cell membranes, potentially enhancing its protective effects in a biological environment.

However, it is also important to consider the potential for pro-oxidant activity. Under certain conditions, such as high concentrations and high oxygen tension, carotenoids can exhibit pro-oxidant effects.[12]

Experimental Protocols for In Vitro Antioxidant Assays

Below are detailed methodologies for the key in vitro antioxidant assays that would be employed to evaluate the antioxidant capacity of Decapreno-β-carotene.

ABTS Radical Cation Decolorization Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).

  • Preparation of ABTS Radical Cation (ABTS•+): A 7 mM aqueous solution of ABTS is reacted with a 2.45 mM aqueous solution of potassium persulfate in the dark at room temperature for 12-16 hours.[13][14]

  • Assay Procedure: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.[15][16] A small volume of the antioxidant sample is added to the ABTS•+ solution.[15]

  • Measurement: The decrease in absorbance is measured spectrophotometrically at 734 nm after a set incubation period (e.g., 6 minutes).[13] The antioxidant capacity is typically expressed as Trolox equivalents.

Ferric Reducing Antioxidant Power (FRAP) Assay

This assay measures the reduction of a ferric complex to a ferrous complex by antioxidants.

  • Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a 10 mM solution of 2,4,6-tripyridyl-s-triazine (TPTZ) in 40 mM HCl, and a 20 mM aqueous solution of FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio.[17][18][19]

  • Assay Procedure: The FRAP reagent is pre-warmed to 37°C. A small volume of the sample is added to the FRAP reagent.[17][19]

  • Measurement: The absorbance of the resulting blue-colored solution is measured at 593 nm after a specified time (e.g., 4 minutes).[17][19] The results are typically expressed as ferrous iron equivalents.

Peroxyl Radical Scavenging Capacity (PSC) Assay for Lipophilic Compounds

This assay is particularly relevant for lipophilic antioxidants like carotenoids.

  • Principle: The assay measures the inhibition of the oxidation of a fluorescent probe (e.g., dichlorofluorescin) by peroxyl radicals generated from the thermal decomposition of an azo-initiator like 2,2'-azobis(amidinopropane) (AAPH) or 2,2'-azobis-2,4-dimethyl valeronitrile (AMVN).[10][20][21][22]

  • Assay Procedure: The antioxidant is incubated with the fluorescent probe and the radical generator in a suitable solvent system (e.g., octane:butyronitrile for lipophilic compounds).[10]

  • Measurement: The decay of fluorescence is monitored over time. The presence of an antioxidant delays the fluorescence decay. The capacity to scavenge peroxyl radicals is often expressed as EC50 values or relative to a standard like Trolox.[20][21]

Visualizing Antioxidant Mechanisms and Workflows

To better illustrate the concepts discussed, the following diagrams are provided.

Antioxidant_Mechanism cluster_0 Cellular Environment cluster_1 Antioxidant Intervention Free_Radical Free Radical (e.g., ROO•) Cellular_Component Cellular Component (Lipid, Protein, DNA) Free_Radical->Cellular_Component attacks Decapreno_beta_carotene Decapreno-β-carotene Free_Radical->Decapreno_beta_carotene scavenged by Oxidative_Damage Oxidative Damage Cellular_Component->Oxidative_Damage leads to Stabilized_Radical Stabilized Carotenoid Radical Decapreno_beta_carotene->Stabilized_Radical donates electron/ H atom Neutralized_Product Neutralized Product Stabilized_Radical->Neutralized_Product

Caption: General mechanism of free radical scavenging by Decapreno-β-carotene.

In_Vitro_Workflow Start Prepare Antioxidant Solutions (Decapreno-β-carotene & β-carotene) ABTS_Assay Perform ABTS Assay Start->ABTS_Assay FRAP_Assay Perform FRAP Assay Start->FRAP_Assay PSC_Assay Perform PSC Assay Start->PSC_Assay Data_Collection Collect Absorbance/ Fluorescence Data ABTS_Assay->Data_Collection FRAP_Assay->Data_Collection PSC_Assay->Data_Collection Analysis Calculate Antioxidant Capacity (e.g., TEAC, FRAP value, EC50) Data_Collection->Analysis Comparison Compare Activities Analysis->Comparison

Caption: Workflow for in vitro comparison of antioxidant activity.

Conclusion and Future Directions

While direct experimental evidence is currently limited, the structural characteristics of Decapreno-β-carotene strongly suggest a potent antioxidant capacity, likely exceeding that of β-carotene. Its extended polyene chain provides a theoretical basis for enhanced free radical scavenging. Future research should focus on conducting direct comparative in vitro antioxidant assays and exploring its efficacy and safety in in vivo models. Such studies will be crucial to fully elucidate the potential of Decapreno-β-carotene as a novel antioxidant for applications in nutrition, pharmaceuticals, and cosmetics.

References

A Comparative Guide to HPLC and UPC2 for the Analysis of Decapreno-β-carotene

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate and efficient analysis of lipophilic compounds like decapreno-β-carotene is paramount. Decapreno-β-carotene, a C50 carotenoid, is often used as an internal standard in the quantification of other hydrocarbon carotenoids[1]. High-Performance Liquid Chromatography (HPLC) has traditionally been the gold standard for this type of analysis[2]. However, modern techniques such as Ultra-Performance Convergence Chromatography (UPC²) are emerging as powerful alternatives, offering significant advantages in speed, efficiency, and sustainability.

This guide provides an objective comparison of HPLC and UPC² for the analysis of decapreno-β-carotene, supported by experimental data and detailed methodologies.

Performance Comparison: HPLC vs. UPC²

Ultra-Performance Convergence Chromatography (UPC²) demonstrates significant advantages over traditional HPLC for the analysis of decapreno-β-carotene, particularly in terms of speed and environmental impact. The use of compressed CO2 as the primary mobile phase in UPC² is inherently compatible with non-polar analytes, leading to faster separations and reduced consumption of organic solvents. A targeted UPC² method can achieve analysis times of less than two minutes, which is substantially faster than typical HPLC methods that can exceed 30 minutes[3].

FeatureHigh-Performance Liquid Chromatography (HPLC)Ultra-Performance Convergence Chromatography (UPC²)
Principle Separation based on partitioning between a liquid mobile phase (often organic solvents) and a solid stationary phase.A form of normal-phase chromatography using compressed CO2 as the primary mobile phase, leveraging polarity, pressure, and temperature for separation[4].
Typical Column C30, 5 µm, 250 x 4.6 mm[5][6]HSS C18 SB, 1.8 µm, 100 x 3.0 mm[7]
Mobile Phase Gradient of organic solvents (e.g., Methanol, MTBE)[5].Isocratic mixture of compressed CO2 and a co-solvent (e.g., 75:25 CO2/ethanol).
Analysis Time Lengthy; often 30-50 minutes or longer[5][8].Rapid; less than 2 minutes for common carotenoids[3].
Solvent Consumption High consumption of organic solvents.Up to 85% reduction in organic solvent consumption compared to HPLC[3].
Sample Preparation Samples in non-polar solvents often require evaporation and reconstitution steps for compatibility with reversed-phase systems.Allows for direct injection of samples dissolved in non-polar solvents like MTBE, simplifying the workflow[3].
Sensitivity (LOQ) Method-dependent.Reported as equivalent or better than HPLC, with an LOQ of 100 ng/mL for β-carotene[3].
Environmental Impact High, due to the use and disposal of large volumes of potentially toxic organic solvents.Low ("Green Chromatography"), using environmentally benign CO2 as the primary mobile phase.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following protocols represent typical starting points for the analysis of decapreno-β-carotene using both HPLC and UPC².

High-Performance Liquid Chromatography (HPLC) Protocol

This method is based on established protocols for separating complex carotenoid mixtures.

  • Column: C30 YMC (5 µm particle size, 250 mm x 4.6 mm)[5]. The C30 phase is preferred for enhancing the separation of carotenoid isomers[6].

  • Mobile Phase: A linear gradient using Methanol (MeOH) and Methyl-tert-butyl ether (MTBE)[5].

    • Initial conditions: 95:5 (MeOH:MTBE)

    • Gradient to 70:30 over 30 minutes

    • Gradient to 50:50 over the next 20 minutes

  • Flow Rate: 0.9 mL/min[5].

  • Column Temperature: 29 °C[5].

  • Detector: Photodiode Array (PDA) detector, with spectra acquired from 250-600 nm and the chromatogram processed at the absorbance maximum for carotenoids (~450 nm)[5][9].

  • Sample Preparation: Carotenoids are extracted into a non-polar solvent. For reversed-phase HPLC, this extract may need to be evaporated to dryness and reconstituted in a mobile-phase-compatible solvent.

Ultra-Performance Convergence Chromatography (UPC²) Protocol

This protocol is optimized for the rapid analysis of carotenoids.

  • System: ACQUITY UPC² System[3].

  • Column: ACQUITY UPC² HSS C18 SB (1.8 µm particle size, 100 mm x 3.0 mm).

  • Mobile Phase: An isocratic mixture of 75:25 CO2 / Ethanol.

  • Flow Rate: 1.5 mL/min.

  • Back Pressure: 2190 psi (151 bar).

  • Column Temperature: 40 °C.

  • Detector: Photodiode Array (PDA) detector.

  • Sample Preparation: A key advantage of UPC² is its compatibility with non-polar extraction solvents. A sample of decapreno-β-carotene dissolved in MTBE can be injected directly without the need for solvent evaporation and reconstitution[3].

Visualization of Analytical Workflows

The following diagram illustrates the distinct workflows for analyzing decapreno-β-carotene by HPLC and UPC².

G cluster_0 cluster_1 HPLC Workflow cluster_2 UPC² Workflow Sample Sample in Non-Polar Solvent (e.g., MTBE) Evap Solvent Evaporation & Reconstitution Sample->Evap Required Step UPC2_Inject Direct Injection Sample->UPC2_Inject Directly Compatible HPLC_Inject HPLC Injection Evap->HPLC_Inject HPLC_Sep Chromatographic Separation (C30 Column, >30 min gradient) HPLC_Inject->HPLC_Sep HPLC_Detect PDA Detection HPLC_Sep->HPLC_Detect HPLC_Data Data Analysis HPLC_Detect->HPLC_Data UPC2_Sep Chromatographic Separation (C18 Column, <2 min isocratic) UPC2_Inject->UPC2_Sep UPC2_Detect PDA Detection UPC2_Sep->UPC2_Detect UPC2_Data Data Analysis UPC2_Detect->UPC2_Data

Caption: Comparative workflows for HPLC and UPC² analysis.

Conclusion

While HPLC remains a robust and reliable technique for carotenoid analysis, UPC² presents a compelling alternative that is superior in several key areas. For the analysis of decapreno-β-carotene, UPC² offers a significantly faster, more environmentally friendly, and efficient workflow. Its ability to handle direct injections of non-polar extracts eliminates time-consuming sample preparation steps, making it exceptionally well-suited for high-throughput laboratories where speed and sustainability are critical. For researchers and drug development professionals, adopting UPC² technology can lead to substantial gains in productivity and a reduction in operational costs and environmental footprint.

References

A Comparative Guide to the Validation of Analytical Methods for β-Carotene and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of β-carotene and its analogs is crucial for product development, quality control, and clinical research. The inherent instability and hydrophobicity of these compounds, however, present significant analytical challenges.[1] This guide provides a comparative overview of common analytical methods, their validation parameters, and detailed experimental protocols to aid in the selection of the most appropriate technique for a given application.

Comparison of Analytical Methods

The selection of an analytical method for β-carotene analysis is a critical decision that depends on the specific requirements of the study, including sensitivity, selectivity, throughput, and cost. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and robust method.[2][3][4] For higher throughput and improved resolution, Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages.[5][6] When utmost sensitivity and specificity are required, particularly for complex matrices or low-concentration samples, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice.[7][8] Spectrophotometric methods, while less specific, provide a simple and cost-effective approach for the quantification of total carotenoids.[9][10][11][12][13]

Table 1: Performance Comparison of Analytical Methods for β-Carotene Quantification
ParameterHPLC-UVUPLCLC-MS/MSUV-Vis Spectrophotometry
Linearity (R²) >0.998[2][10]>0.999>0.99>0.998[9][10]
Limit of Detection (LOD) 0.3 µM[4]50 ng/mL[14]10 fmol[7]0.034 µg/mL[11]
Limit of Quantitation (LOQ) < 3 ng/mL[2][3][4]100 ng/mL[14]50 fmol[7]0.1 µg/mL[11]
Accuracy (% Recovery) 97.5 - 102.1%[15]Not explicitly stated92 - 101%[1]83 - 96%[11]
Precision (%RSD) 1.2 - 4.4%[15]< 5.5%[16][17]< 15%< 11%[11]
Analysis Time 10 - 30 min[4][5]< 2 min[14]~7 min[7]< 5 min
Specificity Good, can separate isomers[15]Excellent, high resolution[5]Excellent, mass-based detection[8]Low, measures total carotenoids[15]
Cost ModerateHighHighLow

Experimental Workflows and Protocols

The successful analysis of β-carotene and its analogs relies on meticulous sample preparation and a validated analytical method. The following diagram illustrates a general workflow for the validation of these analytical methods.

Analytical_Method_Validation_Workflow General Workflow for Analytical Method Validation cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_validation Method Validation extraction Extraction (e.g., LLE, SFE, ASE) saponification Saponification (optional, to remove interfering lipids) extraction->saponification concentration Concentration (e.g., evaporation under nitrogen) saponification->concentration reconstitution Reconstitution (in a suitable solvent) concentration->reconstitution hplc Chromatographic Separation (HPLC/UPLC) reconstitution->hplc detection Detection (UV/Vis, DAD, MS) hplc->detection linearity Linearity & Range detection->linearity accuracy Accuracy (% Recovery) detection->accuracy precision Precision (Repeatability & Intermediate) detection->precision specificity Specificity detection->specificity lod_loq LOD & LOQ detection->lod_loq robustness Robustness detection->robustness

Caption: General workflow for analytical method validation.

Detailed Experimental Protocols

1. Sample Preparation: Extraction

Due to the hydrophobic nature of β-carotene, extraction is typically performed using organic solvents.[18]

  • Liquid-Liquid Extraction (LLE): A common method involves the use of a mixture of solvents like hexane, acetone, and ethanol.[4][19] For instance, a mixture of ethanol/tert-butylmethylether/THF (9/5/1, v/v/v) has been used for micro-scale LLE from cell culture media.[1]

  • Accelerated Solvent Extraction (ASE): This technique utilizes elevated temperatures and pressures to achieve rapid and efficient extraction.[1]

  • Supercritical Fluid Extraction (SFE): SFE with CO2 is an environmentally friendly method that can yield high recovery rates (92-101%).[1]

2. Chromatographic Separation: HPLC and UPLC

Reversed-phase chromatography is the most common approach for separating β-carotene from its analogs and other matrix components.

  • HPLC Method:

    • Column: Xselect CSH™ C18 column (3.0 × 150 mm, 3.5 µm particle size).[2][3]

    • Mobile Phase: 100% acetonitrile.[2][3]

    • Flow Rate: 1 mL/min.

    • Detection: UV-Vis detector at 450 nm.[5]

  • UPLC Method:

    • Column: Zorbax Eclipse Plus C18 column (2.1 x 50 mm; 1.8 µm).[5]

    • Mobile Phase: A gradient of 0.1M aqueous ammonium acetate (A) and 50:50 (w/w) methanol/isopropanol (B).[7]

    • Run Time: A complete elution of seven carotenoids can be achieved in approximately 8.5 minutes.[5]

3. Spectrophotometric Method

This method is simpler but less specific than chromatographic techniques.

  • Solvent: Acetone is often used as the extraction solvent.[13]

  • Wavelength: The maximum absorption of β-carotene is typically measured around 453-459 nm.[10][11]

  • Validation: The method is validated for linearity, accuracy, and precision according to ICH guidelines.[10]

Signaling Pathway and Logical Relationships

The accurate analysis of β-carotene is often a precursor to studying its biological effects, including its role as a provitamin A and its antioxidant properties. The following diagram illustrates the logical relationship between the analytical validation and its application in biological studies.

Analytical_to_Biological_Workflow From Analytical Validation to Biological Insights cluster_analytical Analytical Phase cluster_biological Biological Application method_dev Method Development method_val Method Validation (Accuracy, Precision, etc.) method_dev->method_val quant Quantification of β-Carotene in Samples method_val->quant bioavailability Bioavailability & Bioconversion Studies quant->bioavailability antioxidant Antioxidant Activity Assays quant->antioxidant cell_studies Cellular Uptake & Signaling Pathway Analysis quant->cell_studies

Caption: From analytical validation to biological insights.

By employing these validated analytical methods, researchers can confidently generate accurate and reliable data, which is fundamental for advancing our understanding of the roles of β-carotene and its analogs in health and disease.

References

Decapreno-β-carotene's effect on membrane integrity compared to other antioxidants

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth comparison of decapreno-β-carotene's potential effects on membrane integrity versus established antioxidants, supported by experimental data and methodologies.

In the landscape of antioxidant research, the integrity of cellular membranes is a critical focal point. The ability of an antioxidant to preserve membrane structure and function under oxidative stress is a key determinant of its therapeutic potential. While carotenoids like β-carotene and astaxanthin have been extensively studied for their roles in membrane protection, the unique properties of the C50 carotenoid, decapreno-β-carotene, are less understood. This guide provides a comparative analysis of decapreno-β-carotene's theoretical effects on membrane integrity against those of well-documented antioxidants, offering researchers a framework for future investigations.

The Critical Role of Antioxidants in Membrane Preservation

Cellular membranes are primary targets for reactive oxygen species (ROS), leading to a destructive chain reaction known as lipid peroxidation. This process can compromise membrane fluidity, increase permeability, and ultimately lead to cell death. Antioxidants protect membranes by neutralizing free radicals, thereby terminating the lipid peroxidation cascade. However, the efficacy of an antioxidant is not solely dependent on its radical-scavenging ability; its interaction with the lipid bilayer is paramount.

Comparative Analysis of Antioxidant Effects on Membrane Integrity

The following table summarizes the known effects of various antioxidants on key parameters of membrane integrity. Due to the limited direct research on decapreno-β-carotene, its potential effects are inferred based on its structural similarity to other nonpolar carotenoids and the behavior of C50 carotenoids.

AntioxidantChemical StructurePolarityEffect on Membrane OrderInhibition of Lipid Peroxidation
Decapreno-β-carotene C50H72NonpolarLikely disorders membrane (inferred)Unknown (potential for pro-oxidant activity)
β-Carotene C40H56NonpolarDisorders membrane, can increase fluidityCan be pro-oxidant, especially at high concentrations and oxygen tension[1][2]
Astaxanthin C40H52O4PolarPreserves membrane structurePotent antioxidant, decreases lipid hydroperoxide levels[1]
Lutein C40H56O2PolarIncreases membrane orderStrong antioxidant activity in liposomes[3]
α-Tocopherol (Vitamin E) C29H50O2AmphiphilicStabilizes membranesEffective chain-breaking antioxidant, but less so than some carotenoids in certain contexts[2][4]

Key Observations:

  • Polarity is Pivotal: The polarity of a carotenoid dictates its orientation within the cell membrane. Polar carotenoids like astaxanthin and lutein span the lipid bilayer, with their polar end groups anchored in the hydrophilic regions. This orientation is believed to contribute to their superior membrane-stabilizing and antioxidant effects.[1]

  • Nonpolar Carotenoids and Membrane Disruption: Nonpolar carotenoids, such as β-carotene, tend to localize within the hydrophobic core of the membrane. This can disrupt the packing of lipid acyl chains, leading to increased membrane fluidity and, paradoxically, an increased susceptibility to peroxidation under certain conditions.[1]

  • The C50 Anomaly: Decapreno-β-carotene's extended C50 backbone suggests a more pronounced interaction with the lipid bilayer compared to its C40 counterparts. Research on the C50 carotenoid bacterioruberin has shown its role in modulating membrane fluidity, particularly in response to temperature changes.[5][6] This suggests that decapreno-β-carotene could have a significant, and potentially disruptive, impact on membrane order.

Experimental Protocols for Assessing Membrane Integrity

To facilitate further research in this area, detailed methodologies for key experiments are provided below.

Lipid Peroxidation Inhibition Assay in a Liposomal Model System

This assay evaluates the ability of an antioxidant to inhibit the peroxidation of lipids in an artificial membrane system.

Materials:

  • Phosphatidylcholine (e.g., from soybean)

  • Antioxidant of interest (Decapreno-β-carotene, β-Carotene, etc.)

  • Chloroform

  • Phosphate-buffered saline (PBS), pH 7.4

  • Peroxidation initiator (e.g., 2,2'-azobis(2-amidinopropane) dihydrochloride - AAPH)

  • Thiobarbituric acid (TBA)

  • Trichloroacetic acid (TCA)

  • Butylated hydroxytoluene (BHT)

Procedure:

  • Liposome Preparation:

    • Dissolve phosphatidylcholine and the antioxidant in chloroform in a round-bottom flask.

    • Evaporate the solvent under a stream of nitrogen to form a thin lipid film.

    • Hydrate the film with PBS by vortexing, followed by sonication or extrusion to form unilamellar vesicles (liposomes).

  • Induction of Lipid Peroxidation:

    • Incubate the liposome suspension with AAPH at 37°C to initiate lipid peroxidation.

  • Quantification of Malondialdehyde (MDA):

    • Stop the reaction by adding a solution of TCA and BHT.

    • Add TBA solution and heat at 95°C for 30 minutes to form the MDA-TBA adduct.

    • Cool the samples and centrifuge to pellet any precipitate.

    • Measure the absorbance of the supernatant at 532 nm.

  • Calculation:

    • Calculate the percentage inhibition of lipid peroxidation relative to a control sample without the antioxidant.

Membrane Fluidity Measurement using Fluorescence Anisotropy

This method assesses changes in membrane fluidity by measuring the rotational mobility of a fluorescent probe embedded in the lipid bilayer.

Materials:

  • Liposomes (prepared as described above) or isolated cell membranes

  • Fluorescent probe (e.g., 1,6-diphenyl-1,3,5-hexatriene - DPH)

  • PBS, pH 7.4

Procedure:

  • Probe Incorporation:

    • Incubate the liposome or cell membrane suspension with DPH in the dark to allow for probe incorporation into the lipid bilayer.

  • Fluorescence Anisotropy Measurement:

    • Use a fluorescence spectrophotometer equipped with polarizers.

    • Excite the sample with vertically polarized light (e.g., 360 nm for DPH).

    • Measure the intensity of the emitted light (e.g., 430 nm for DPH) parallel (IVV) and perpendicular (IVH) to the excitation plane.

    • Repeat the measurement with horizontally polarized excitation light and measure the parallel (IHH) and perpendicular (IHV) emission intensities to calculate the G-factor (G = IHV / IHH).

  • Calculation:

    • Calculate the fluorescence anisotropy (r) using the formula: r = (IVV - G * IVH) / (IVV + 2 * G * IVH)

    • A decrease in anisotropy indicates an increase in membrane fluidity.

Visualizing the Antioxidant-Membrane Interaction

The following diagrams illustrate the proposed mechanisms of action and the logical flow of a comparative experimental design.

cluster_membrane Cell Membrane cluster_antioxidants Antioxidant Localization LipidBilayer Lipid Bilayer HydrophobicCore Hydrophobic Core HydrophilicSurface Hydrophilic Surface Decapreno Decapreno-β-carotene (Nonpolar, C50) Decapreno->HydrophobicCore Disrupts Packing BetaCarotene β-Carotene (Nonpolar, C40) BetaCarotene->HydrophobicCore Disrupts Packing Astaxanthin Astaxanthin (Polar, C40) Astaxanthin->LipidBilayer Spans Bilayer

Caption: Proposed localization and effect of different carotenoids on the cell membrane.

cluster_workflow Experimental Workflow start Prepare Liposomes + Antioxidants induce_peroxidation Induce Lipid Peroxidation (AAPH) start->induce_peroxidation measure_fluidity Measure Membrane Fluidity (Fluorescence Anisotropy) start->measure_fluidity measure_mda Measure MDA (TBA Assay) induce_peroxidation->measure_mda compare Compare Efficacy measure_mda->compare measure_fluidity->compare

Caption: Workflow for comparing the effects of antioxidants on membrane integrity.

Conclusion and Future Directions

The available evidence strongly suggests that the structural characteristics of an antioxidant, particularly its polarity and chain length, are critical determinants of its interaction with and protection of cellular membranes. While decapreno-β-carotene's antioxidant potential is yet to be fully elucidated, its nonpolar, C50 structure raises intriguing questions about its effect on membrane integrity. Based on the behavior of other nonpolar and long-chain carotenoids, it is plausible that decapreno-β-carotene may significantly alter membrane fluidity and could, under certain conditions, exhibit pro-oxidant properties.

Future research should focus on direct experimental comparisons of decapreno-β-carotene with well-characterized antioxidants using the methodologies outlined in this guide. Such studies are essential to unlock the potential of this unique carotenoid and to provide a clearer understanding of the structure-function relationships that govern antioxidant efficacy at the membrane level.

References

A Comparative Guide to Carotenoid Biosynthesis Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of carotenoid biosynthesis pathways across plants, fungi, and bacteria. It is designed to serve as a valuable resource for researchers engaged in metabolic engineering, drug discovery, and biotechnology, offering insights into the diverse strategies employed by nature to synthesize these vital pigments. The information presented is supported by experimental data and includes detailed protocols for key analytical techniques.

Introduction to Carotenoids

Carotenoids are a large class of lipid-soluble pigments responsible for the yellow, orange, and red colors seen in many plants, microorganisms, and animals.[1] Synthesized by plants, algae, fungi, and bacteria, they play crucial roles in photosynthesis, photoprotection, and as precursors to important hormones and signaling molecules.[1][2][3] In humans and animals, which cannot synthesize them de novo, carotenoids are obtained through diet and are essential for health, acting as antioxidants and, in some cases, as precursors to vitamin A.[2][3] This guide explores the conserved and divergent features of the biosynthetic pathways in plants, fungi, and bacteria.

The Core Biosynthetic Pathway: From Precursors to Phytoene

The biosynthesis of all carotenoids begins with the universal C5 isoprenoid precursors, isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP).[4][5] These precursors are generated via two distinct pathways:

  • The Mevalonate (MVA) Pathway: Primarily operates in the cytosol of plants, as well as in fungi and most carotenoid-producing bacteria.[1][4]

  • The Methylerythritol 4-Phosphate (MEP) Pathway: Localized in the plastids of plants and algae, and also used by many bacteria.[1][2][4]

These C5 units are sequentially condensed to form the C20 molecule, geranylgeranyl pyrophosphate (GGPP).[2][6] The first reaction committed exclusively to carotenoid biosynthesis is the head-to-head condensation of two GGPP molecules to form the colorless C40 compound, 15-cis-phytoene.[5][7] This crucial, often rate-limiting step is catalyzed by the enzyme Phytoene Synthase (PSY) in plants or its homolog, CrtB , in bacteria and fungi.[7][8]

Key Divergence: The Desaturation of Phytoene to Lycopene

The conversion of phytoene to the red-colored lycopene represents a major point of divergence between these biological kingdoms. This stage involves a series of desaturation reactions that extend the conjugated double bond system, which is responsible for the pigment's color.[5]

  • In Plants and Algae: This conversion is a multi-step process requiring a series of four distinct enzymes. Phytoene is first converted to a poly-cis-intermediate by Phytoene Desaturase (PDS) and ζ-Carotene Desaturase (ZDS) . Two additional enzymes, ζ-Carotene Isomerase (Z-ISO) and Carotenoid Isomerase (CRTISO) , are then required to produce the final all-trans-lycopene.[2][7]

  • In Fungi and Bacteria: The pathway is significantly more streamlined. A single enzyme, Phytoene Desaturase (CrtI) , catalyzes all four desaturation steps required to convert 15-cis-phytoene directly into all-trans-lycopene.[2][7] This efficiency makes the crtI gene a valuable tool in metabolic engineering for enhancing carotenoid production.

Pathway Bifurcation: The Cyclization of Lycopene

Lycopene is a critical branch-point in the pathway, where its linear structure is cyclized at one or both ends to produce the diverse range of carotenes.

  • In Plants: The fate of lycopene is determined by the action of two competing enzymes:

    • Lycopene ε-cyclase (LCYE) and Lycopene β-cyclase (LCYB) work together to add one ε-ring and one β-ring, forming α-carotene .

    • Lycopene β-cyclase (LCYB) acting on both ends of the molecule produces β-carotene .[7] The relative activities of these two cyclases dictate the metabolic flux towards the two primary branches of carotenoid synthesis.[2]

  • In Fungi and Bacteria: Lycopene cyclization is typically carried out by a single enzyme, Lycopene Cyclase (CrtY or LCYB) , which predominantly forms β-carotene by adding two β-rings.[7][9] Some fungi also possess pathways to produce monocyclic carotenoids like torulene.[10]

Formation of Xanthophylls: The Oxygenated Carotenoids

The final stage of the pathway involves the addition of oxygen-containing functional groups (hydroxyl, keto, epoxy groups) to the carotene backbone, creating a vast array of xanthophylls.

  • In Plants: α-carotene and β-carotene are hydroxylated by β-carotene hydroxylases (BCH) and cytochrome P450 enzymes to form major xanthophylls like lutein (from α-carotene) and zeaxanthin (from β-carotene).[7] Zeaxanthin can be further converted to violaxanthin and neoxanthin , which are essential components of the photosynthetic machinery.[3][7]

  • In Fungi and Bacteria: These organisms can produce a different spectrum of xanthophylls. For example, Zeaxanthin is produced from β-carotene by β-carotene hydroxylase (CrtZ) .[3][7] In many commercially important species, a β-carotene ketolase (CrtW) can further convert zeaxanthin into astaxanthin , a high-value antioxidant pigment.[3][11] Fungi like Xanthophyllomyces dendrorhous use a unique P450 monooxygenase system for astaxanthin synthesis.[11]

Quantitative Data Summary

The following tables summarize the key enzymatic differences and provide examples of carotenoid productivity in various organisms.

Table 1: Comparative Analysis of Key Enzymes in Carotenoid Biosynthesis

Biosynthesis StepPlantsFungiBacteria
Phytoene Synthesis Phytoene Synthase (PSY)Phytoene Synthase (CrtB / CarRA)Phytoene Synthase (CrtB)
Phytoene to Lycopene PDS, ZDS, Z-ISO, CRTISO (4 enzymes)Phytoene Desaturase (CrtI / CarB)Phytoene Desaturase (CrtI)
Lycopene Cyclization LCYB (β-cyclase), LCYE (ε-cyclase)Lycopene Cyclase (CrtY / CrtYB)Lycopene Cyclase (CrtY)
Xanthophyll Formation BCH, CYP97A/C, ZEP, VDE, NSYAstaxanthin Synthase (CrtS), CrtZβ-carotene hydroxylase (CrtZ), β-carotene ketolase (CrtW)

Table 2: Examples of Carotenoid Production in Different Organisms

OrganismTypeMajor Carotenoid(s)Reported Yield (μg/g dry weight)
Nicotiana rustica (flowers)PlantLutein, β-caroteneLutein: 473 - 524, β-carotene: 90 - 101[12]
Mucor circinelloidesFungusβ-caroteneUp to 698.4[13]
Blakeslea trisporaFungusLycopene, β-caroteneHigh industrial producer (yields vary)[10]
Xanthophyllomyces dendrorhousFungus (Yeast)Astaxanthin~400 (engineered strains higher)[11]
Paracoccus sp.BacteriumAstaxanthinYields vary with strain and conditions
Deinococcus radioduransBacteriumDeinoxanthinYields vary with strain and conditions

Pathway and Workflow Visualizations

The following diagrams, generated using Graphviz, illustrate the comparative biosynthetic pathways.

plant_carotenoid_pathway cluster_precursor Core Pathway cluster_beta β,β-Branch cluster_alpha ε,β-Branch GGPP Geranylgeranyl-PP Phytoene 15-cis-Phytoene GGPP->Phytoene PSY Lycopene all-trans-Lycopene Phytoene->Lycopene PDS, ZDS, Z-ISO, CRTISO b_Carotene β-Carotene Lycopene->b_Carotene LCYB a_Carotene α-Carotene Lycopene->a_Carotene LCYE, LCYB Zeaxanthin Zeaxanthin b_Carotene->Zeaxanthin BCH Violaxanthin Violaxanthin Zeaxanthin->Violaxanthin ZEP Neoxanthin Neoxanthin Violaxanthin->Neoxanthin NSY Lutein Lutein a_Carotene->Lutein CYP97A/C

Caption: Carotenoid biosynthesis pathway in plants.

fungal_bacterial_carotenoid_pathway cluster_main Fungal & Bacterial Core Pathway cluster_xantho Example Xanthophylls GGPP Geranylgeranyl-PP Phytoene 15-cis-Phytoene GGPP->Phytoene CrtB Lycopene all-trans-Lycopene Phytoene->Lycopene CrtI b_Carotene β-Carotene Lycopene->b_Carotene CrtY Zeaxanthin Zeaxanthin b_Carotene->Zeaxanthin CrtZ Astaxanthin Astaxanthin Zeaxanthin->Astaxanthin CrtW

Caption: Generalized carotenoid pathway in fungi and bacteria.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Analysis s1 Plant/Microbial Biomass s2 Cell Disruption (e.g., Grinding, Sonication) s1->s2 s3 Solvent Extraction (Acetone/Methanol/Hexane) s2->s3 s4 Phase Separation & Supernatant Collection s3->s4 a1 Optional: Saponification (Removes chlorophylls/esters) s4->a1 Crude Extract a2 Dry & Reconstitute in Mobile Phase s4->a2 a1->a2 a3 HPLC Analysis (C18 or C30 column) a2->a3 a4 Quantification (vs. Standard Curve at ~450 nm) a3->a4

Caption: General workflow for carotenoid extraction and analysis.

Experimental Protocols

Protocol 1: General Carotenoid Extraction from Microbial/Plant Samples

This protocol provides a general method for extracting carotenoids. Optimization may be required based on the specific sample matrix. All steps should be performed in subdued light to prevent pigment degradation.[14][15]

Materials:

  • Mortar and pestle, or sonicator/bead beater

  • Centrifuge and tubes

  • Separatory funnel

  • Rotary evaporator or nitrogen stream evaporator

  • Solvents (HPLC grade): Acetone, Methanol, Hexane, Dichloromethane

  • Butylated hydroxytoluene (BHT) as an antioxidant

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

Procedure:

  • Homogenization: Weigh 100-500 mg of lyophilized biomass or fresh tissue. For plant tissue, grind thoroughly in a mortar and pestle with liquid nitrogen. For microbial cells, use methods like sonication or bead beating in a suitable buffer.

  • Extraction: Add 10 mL of an acetone/methanol mixture (e.g., 7:3 v/v) containing 0.1% BHT.[16] Vortex or shake vigorously for 20-30 minutes at room temperature, protected from light.

  • Centrifugation: Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C.[17] Carefully transfer the colored supernatant to a new tube.

  • Re-extraction: Repeat the extraction process on the pellet until it is colorless. Pool all the supernatants.[17]

  • Phase Separation: Transfer the pooled supernatant to a separatory funnel. Add an equal volume of hexane and a half volume of saturated NaCl solution to facilitate phase separation. Shake gently and allow the layers to separate.

  • Collection: Collect the upper hexane layer, which contains the carotenoids. Wash the hexane phase with distilled water two to three times to remove residual polar solvents.

  • Drying and Concentration: Dry the hexane extract by passing it through a small column of anhydrous sodium sulfate. Evaporate the solvent to dryness under a stream of nitrogen or using a rotary evaporator at a temperature below 40°C.

  • Storage: Store the dried extract at -20°C or colder under a nitrogen atmosphere until analysis.

Protocol 2: Quantification of Carotenoids by HPLC

This protocol describes a standard reverse-phase HPLC method for the separation and quantification of common carotenoids.

Materials & Equipment:

  • HPLC system with a photodiode array (PDA) or UV-Vis detector.

  • Reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size). A C30 column can provide better separation for isomers.

  • Mobile phase solvents (HPLC grade): Acetonitrile, Methanol, Water, Ethyl Acetate, or Methyl tert-butyl ether (MTBE).

  • Carotenoid standards (e.g., β-carotene, lutein, lycopene).

  • 0.22 µm syringe filters.

Procedure:

  • Sample Preparation: Reconstitute the dried carotenoid extract from Protocol 1 in a known volume of a suitable solvent (e.g., mobile phase or dichloromethane/methanol). The final concentration should fall within the range of the calibration curve. Filter the sample through a 0.22 µm syringe filter into an HPLC vial.[17]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A common gradient elution involves two solvents:

      • Solvent A: Acetonitrile:Methanol:Water (e.g., 85:10:5 v/v/v)

      • Solvent B: Methanol:Ethyl Acetate (e.g., 68:32 v/v)

    • Gradient Program: An example gradient could be:

      • 0-10 min: 100% A to 0% A (linear gradient)

      • 10-20 min: Hold at 100% B

      • 20-25 min: Return to 100% A

      • 25-30 min: Column re-equilibration at 100% A

    • Flow Rate: 1.0 mL/min.[18]

    • Injection Volume: 10-20 µL.[17][18]

    • Detection: Monitor at 450 nm for most carotenoids. Acquire spectra from 350-700 nm using a PDA detector to aid in peak identification.[18]

  • Quantification:

    • Prepare a series of standard solutions of known concentrations for each carotenoid to be quantified (e.g., 0.5–50 µg/mL).[18]

    • Inject the standards to generate a calibration curve of peak area versus concentration.

    • Inject the prepared sample. Identify peaks by comparing retention times and UV-Vis spectra with the standards.

    • Calculate the concentration of each carotenoid in the sample using the regression equation from the calibration curve. Express the final results as µg of carotenoid per gram of dry weight of the original biomass.[18]

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Decapreno-β-carotene

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is a critical aspect of laboratory operations. This guide provides a detailed, step-by-step procedure for the proper disposal of Decapreno-β-carotene, a carotenoid used in various research applications. Adherence to these procedures is essential for maintaining a safe laboratory environment and complying with regulatory standards.

Key Properties of Decapreno-β-carotene

A summary of the known quantitative data for Decapreno-β-carotene is presented below. This information is crucial for its proper handling and disposal.

PropertyValue
Molecular Formula C50H68[1][2][3][4][5]
Molecular Weight ~669.1 g/mol [1][2][3]
Appearance Solid[4][6]
Melting Point 193-195 °C[5][6]
Boiling Point 771.6 ± 27.0 °C (Predicted)[6]
Density 0.943 ± 0.06 g/cm3 (Predicted)[6]
Solubility Slightly soluble in Chloroform[5][6]
Storage Conditions Amber Vial, -86°C Freezer, Under inert atmosphere[5][6]
Stability Light and temperature sensitive[6]

Disposal Workflow for Decapreno-β-carotene

The following diagram outlines the decision-making process and necessary steps for the safe disposal of Decapreno-β-carotene waste.

cluster_0 Waste Generation & Assessment cluster_1 Segregation & Containment cluster_2 Labeling & Documentation cluster_3 Storage & Disposal A Decapreno-β-carotene Waste Generated B Assess Hazards: - Review available data - Consult Safety Data Sheet (or for similar compounds) A->B C Determine Waste Category: Treat as Chemical Waste B->C D Segregate from other incompatible waste streams C->D E Select a compatible, leak-proof waste container D->E F Securely close the container E->F G Affix a 'Hazardous Waste' label F->G H Complete the label with: - Full chemical name - Quantity - Date of generation - PI name and contact G->H I Store in a designated, secure waste accumulation area H->I J Arrange for disposal through - Institutional EHS - Licensed Waste Disposal Service I->J

Caption: Logical workflow for the safe disposal of Decapreno-β-carotene.

Step-by-Step Disposal Protocol for Decapreno-β-carotene

Waste Identification and Classification
  • Identify the Waste: All materials contaminated with Decapreno-β-carotene, including unused product, solutions, and contaminated labware (e.g., pipette tips, gloves, and empty containers), must be considered chemical waste.

  • Classification: In the absence of a specific hazard classification, treat Decapreno-β-carotene as a standard chemical waste. Do not dispose of it down the drain or in the regular trash[9][10].

Segregation and Collection
  • Segregate Waste: Collect Decapreno-β-carotene waste separately from other waste streams to avoid accidental chemical reactions[9][10].

  • Use Appropriate Containers: Collect solid waste in a clearly labeled, sealable container. For solutions, use a compatible, leak-proof bottle. Plastic containers are often preferred over glass to minimize the risk of breakage[10]. Ensure the container is in good condition with no cracks or leaks[9].

  • Keep Containers Closed: Waste containers must be kept securely closed except when adding waste[9].

Labeling
  • Label Clearly: All waste containers must be clearly labeled as "Hazardous Waste"[9][10].

  • Provide Detailed Information: The label must include the full chemical name ("Decapreno-β-carotene"), the quantity of the waste, the date of accumulation, and the name and contact information of the principal investigator or laboratory supervisor[10]. Chemical formulas or abbreviations are not acceptable[9].

Storage
  • Designated Storage Area: Store the sealed and labeled waste container in a designated, secure area within the laboratory, away from general work areas.

  • Secondary Containment: It is good practice to store liquid waste containers in secondary containment to prevent spills[9].

Disposal
  • Contact Environmental Health and Safety (EHS): Arrange for the disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal service[10][11]. Follow their specific procedures for waste pickup.

  • Do Not Dispose of in Regular Trash or Drains: Under no circumstances should chemical waste be disposed of in the regular trash or poured down the sanitary sewer unless explicitly permitted by your institution's EHS for specific, neutralized aqueous solutions[9][10][12].

  • Empty Containers: Empty containers that held Decapreno-β-carotene should be triple-rinsed with an appropriate solvent. The rinsate must be collected and treated as hazardous waste. After rinsing, the container can be disposed of in the regular trash or recycled, depending on institutional policies[9].

By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.

References

Essential Safety and Operational Guide for Handling Decapreno-β-carotene

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Decapreno-β-carotene. It includes detailed operational procedures and disposal plans to ensure laboratory safety and proper chemical management.

Pre-Handling and Storage

Decapreno-β-carotene, a carotenoid, is sensitive to light, heat, and oxygen. Proper storage is crucial to maintain its integrity.

  • Storage Conditions: Store in a tightly sealed container in a freezer, ideally under an inert atmosphere such as argon.[1] Protect from light and moisture.[2]

  • Stability: The compound is stable if stored and handled as prescribed.[2] Avoid exposure to strong oxidizing agents, reducing agents, strong acids, and strong bases.[3]

Personal Protective Equipment (PPE)

The following personal protective equipment is recommended when handling Decapreno-β-carotene, particularly in its powdered form.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., neoprene or nitrile rubber).[4]To prevent skin contact.[1]
Eye/Face Protection Safety glasses with side-shields or tightly fitting safety goggles.[2][5] A face shield may be necessary for splash protection.To protect eyes from dust particles and potential splashes.
Respiratory Protection A particle filter with low efficiency for solid particles (e.g., EN 143 or 149, Type P1 or FFP1) should be used if dust is generated.[2] A NIOSH-certified respirator may be required for larger quantities.To prevent inhalation of the powder, which may cause respiratory irritation.[3]
Body Protection A lab coat or long-sleeved work clothing is recommended.[2] For larger quantities or risk of significant contact, a liquid-tight overall with a hood should be considered.[4]To protect skin and personal clothing from contamination.
Foot Protection Closed-toe shoes are required in a laboratory setting. For significant handling operations, neoprene or nitrile rubber boots are recommended.[4]To protect feet from spills.
Handling Procedures

Handle Decapreno-β-carotene in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of dust.[2]

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure the work area is clean and uncluttered.

    • Confirm that all required PPE is available and in good condition.

    • Have spill cleanup materials readily accessible.

  • Dispensing:

    • If working with a powdered form, handle it in a fume hood to control dust.

    • Use appropriate tools (e.g., spatula, weigh paper) for transferring the substance.

    • Avoid creating dust clouds.[6]

  • Solution Preparation:

    • Decapreno-β-carotene is soluble in organic solvents.

    • Add the solvent to the weighed solid slowly to avoid splashing.

    • If sonication is used to aid dissolution, ensure the container is properly sealed.

  • Post-Handling:

    • Securely seal the container of Decapreno-β-carotene immediately after use.

    • Return the product to its designated storage location.

    • Clean the work area and any equipment used.

    • Wash hands thoroughly with soap and water after handling.[6]

Disposal Plan

Decapreno-β-carotene is not classified as a hazardous substance according to representative Safety Data Sheets for β-carotene.[1] However, all chemical waste should be disposed of responsibly.

  • Solid Waste:

    • Collect unused solid Decapreno-β-carotene and any contaminated disposable materials (e.g., weigh paper, gloves) in a designated, labeled waste container.

    • Dispose of as non-hazardous chemical waste in accordance with local, state, and federal regulations. Smaller quantities may be disposed of with household waste, but institutional policies should be followed.

  • Liquid Waste:

    • Solutions of Decapreno-β-carotene in organic solvents should be collected in a designated, labeled solvent waste container.

    • The solvent waste should be disposed of as hazardous waste, following institutional guidelines. Do not discharge into drains or surface waters.[2]

Emergency Procedures
  • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention if irritation persists.[1]

  • Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Remove contaminated clothing. Get medical attention if irritation develops.[1][3]

  • Inhalation: Move to fresh air. If symptoms occur, seek medical attention.[1]

  • Ingestion: Clean mouth with water and drink plenty of water afterward. Get medical attention if you feel unwell.[1]

  • Spills: For small spills, sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal.[1] For larger spills, clear the area and prevent the spillage from entering drains.[6]

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for preparing a solution of Decapreno-β-carotene for experimental use.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling A Don Personal Protective Equipment (PPE) B Prepare Well-Ventilated Workspace (Fume Hood) A->B C Retrieve Decapreno-β-carotene from Freezer Storage B->C Proceed to handling D Weigh Desired Amount of Powder C->D E Transfer Powder to Appropriate Vessel D->E F Add Solvent to Dissolve E->F G Seal and Return Stock to Storage F->G Proceed to post-handling H Clean Workspace and Equipment G->H I Dispose of Waste Properly H->I J Remove PPE and Wash Hands I->J

Caption: Workflow for Safe Handling and Solution Preparation of Decapreno-β-carotene.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Decapreno-|A-carotene
Reactant of Route 2
Decapreno-|A-carotene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.